molecular formula C10H13FN2O B1344042 3-Fluoro-5-(morpholin-4-yl)aniline CAS No. 258864-18-5

3-Fluoro-5-(morpholin-4-yl)aniline

Cat. No.: B1344042
CAS No.: 258864-18-5
M. Wt: 196.22 g/mol
InChI Key: DAZBEJAQBUHDRD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(morpholin-4-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZBEJAQBUHDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258864-18-5
Record name 3-fluoro-5-(morpholin-4-yl)aniline
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Foundational & Exploratory

Technical Guide on 3-Fluoro-5-(morpholin-4-yl)aniline (CAS: 258864-18-5)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin this guide by addressing the current landscape of publicly available information. While 3-Fluoro-5-(morpholin-4-yl)aniline is commercially available as a chemical building block, detailed peer-reviewed research, including comprehensive synthesis protocols, extensive application data, and validated experimental characterization, is not widely disseminated in scientific literature or patents. This guide is therefore structured to provide all verifiable information on the target compound while also contextualizing its place within the broader family of fluorinated morpholinoanilines, where much of the available research is focused on its structural isomer, 3-Fluoro-4-morpholinoaniline.

Compound Identification and Physicochemical Properties

This compound is a substituted aniline derivative incorporating both a fluorine atom and a morpholine ring. These functional groups are of significant interest in medicinal chemistry, as fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, while the morpholine moiety can improve aqueous solubility and provide a key interaction point for biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 258864-18-5[1]
Molecular Formula C₁₀H₁₃FN₂O[1]
Molecular Weight 196.22 g/mol [1]
IUPAC Name This compoundN/A
SMILES NC1=CC(N2CCOCC2)=CC(F)=C1[2]
InChI Key DAZBEJAQBUHDRD-UHFFFAOYSA-N[3]
Purity (Commercial) ≥98%[1]
Storage Conditions Sealed in a dry environment. Short-term (1-2 weeks) at -4°C, long-term (1-2 years) at -20°C.[3] Another supplier suggests storage at 2-8°C.[2][2][3]

Below is the two-dimensional structure of this compound.

retrosynthesis target This compound intermediate 4-(3-Fluoro-5-nitrophenyl)morpholine target->intermediate Nitro Reduction start1 1,3-Difluoro-5-nitrobenzene intermediate->start1 SNAr start2 Morpholine intermediate->start2 SNAr

Fig. 2: A plausible retrosynthetic pathway.

Causality in the Hypothetical Pathway:

  • SNAr Reaction: The reaction between a precursor like 1,3-difluoro-5-nitrobenzene and morpholine would rely on the strong electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack. The fluorine atoms serve as good leaving groups.

  • Nitro Group Reduction: The subsequent reduction of the nitro group to an aniline is a standard transformation, which can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Fe/HCl).

It is crucial to reiterate that this proposed pathway is theoretical and would require experimental validation to optimize reaction conditions and confirm yields and purity.

Contextual Comparison with 3-Fluoro-4-morpholinoaniline

In contrast to the subject of this guide, its isomer, 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8) , is extensively documented. It is a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid. [4]The synthesis of this isomer typically involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group. The wealth of information available for the '4-morpholino' isomer is a direct result of its commercial importance in the pharmaceutical industry.

Applications and Research Interest

Currently, there are no specific, documented applications for this compound in peer-reviewed literature. As a commercially available building block, it holds potential for use in discovery chemistry programs. Researchers in drug development and materials science could utilize this compound as a scaffold to synthesize novel molecules for screening and property evaluation. The presence of the primary amine allows for a variety of subsequent chemical modifications, such as the formation of amides, sulfonamides, and Schiff bases.

Analytical Characterization

A comprehensive set of experimental analytical data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. For any research application, it would be imperative for the end-user to perform a full analytical characterization to confirm the identity and purity of the material.

Safety and Handling

Based on available safety data sheets, this compound is classified as hazardous.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.
Acute Toxicity, DermalH312: Harmful in contact with skin.
Skin Corrosion/IrritationH315: Causes skin irritation.
Serious Eye Damage/IrritationH319: Causes serious eye irritation.
Acute Toxicity, InhalationH332: Harmful if inhaled.
STOT-Single ExposureH335: May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound (CAS: 258864-18-5) is a fluorinated aromatic amine with potential as a building block in chemical synthesis. While its basic chemical identity and safety hazards are known, there is a notable absence of detailed public information regarding its synthesis, experimental properties, and specific applications. This stands in contrast to its well-studied isomer, 3-Fluoro-4-morpholinoaniline, whose importance as a pharmaceutical intermediate has led to extensive documentation. For researchers and drug development professionals, this compound represents an opportunity for novel molecular design, with the understanding that foundational experimental work will be required to fully characterize its properties and potential.

References

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.).
  • CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents. (n.d.).
  • This compound(258864-18-5) | BIOFOUNT. (n.d.). Retrieved from [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). Retrieved from [Link]

  • US3900519A - Process for preparing para-fluoroanilines - Google Patents. (n.d.).
  • This compound - CAS:258864-18-5 - 北京欣恒研科技有限公司. (n.d.). Retrieved from [Link]

Sources

physicochemical properties of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(morpholin-4-yl)aniline

Introduction

This compound, a substituted fluoroaniline bearing a morpholine moiety, is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its structural architecture, featuring a primary aromatic amine, a fluorine atom, and a morpholine ring, provides a versatile platform for synthesizing a diverse range of complex molecules. Notably, it serves as a crucial intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid, which is effective against serious Gram-positive bacterial infections.[1] The strategic placement of the fluorine atom and the morpholine group profoundly influences the molecule's electronic profile, reactivity, and ultimately, the pharmacokinetic and pharmacodynamic properties of its derivatives.

This guide offers a comprehensive exploration of the core . Designed for researchers, scientists, and drug development professionals, it moves beyond a simple data sheet to provide a deeper understanding of the causality behind these properties and the experimental methodologies used for their determination. By grounding our discussion in established analytical protocols, we aim to equip the reader with the field-proven insights necessary for the effective application of this compound in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. The structural features of this compound—an electron-withdrawing fluorine atom and an electron-donating morpholino group positioned meta and para to the aniline amine, respectively—dictate its chemical behavior.

Table 1: Chemical Identifiers and Structural Details

IdentifierValue
IUPAC Name This compound
Synonyms 3-Fluoro-5-morpholinoaniline, 5-Fluoro-3-(4-morpholinyl)benzenamine
CAS Number 1175797-88-2
Molecular Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol [2]
InChI InChI=1S/C10H13FN2O/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
InChIKey BEZHNTGNWHZZPE-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CC(=CC(=C2)F)N

Summary of Core Physicochemical Properties

The interplay of the functional groups in this compound gives rise to a unique set of physical and chemical characteristics that are critical for its handling, formulation, and reaction planning.

Table 2: Key Physicochemical Data

PropertyValue / DescriptionSignificance in Drug Development
Appearance Off-white to brown crystalline powder[3]Affects handling, formulation, and purity assessment.
Melting Point 121 - 123 °C[3]Indicator of purity and lattice energy; important for formulation stability.
Boiling Point 364.9 ± 42.0 °C at 760 mmHg (Predicted)[3]Relevant for purification and assessing thermal stability.
Density ~1.2 ± 0.1 g/cm³ (Predicted)[3]Useful for process chemistry calculations and formulation design.
Lipophilicity (LogP) 1.1 (Computed)[2]Influences membrane permeability, solubility, and ADME properties.
Acidity/Basicity (pKa) Not experimentally determined in available literature. Expected to have two basic centers: the aniline nitrogen and the morpholine nitrogen.Governs ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport.

Lipophilicity (LogP): The Balance Between Phases

Expertise & Experience: Lipophilicity, quantified as the partition coefficient (LogP), is arguably one of the most critical physicochemical parameters in drug discovery. It describes the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol, mimicking biological membranes) and an aqueous phase.[4][5] A LogP value of 0 indicates equal partitioning, a positive value indicates preference for the lipid phase (lipophilic/hydrophobic), and a negative value indicates preference for the aqueous phase (hydrophilic).[4][6] The computed LogP of 1.1 for this compound suggests it is moderately lipophilic, a characteristic often sought in drug candidates to ensure sufficient membrane permeability without compromising aqueous solubility.[2][6]

Trustworthiness through Methodology: The "shake-flask" method is the gold standard for experimental LogP determination due to its direct measurement of the partitioning phenomenon.[4][5] This method's trustworthiness lies in its simplicity and direct correlation to the definition of the partition coefficient, providing a self-validating system when performed with proper controls.

Experimental Protocol: Shake-Flask LogP Determination
  • Preparation: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer like PBS, pH 7.4) by vigorously mixing them and allowing the phases to separate.

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in the aqueous or organic phase. The initial concentration should be high enough for accurate detection in both phases post-partitioning.

  • Partitioning: Combine a precise volume of the compound-containing phase with a precise volume of the other phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach distribution equilibrium.

  • Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process and ensure a clean interface.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:[4]

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • LogP = log₁₀(P)

Shake_Flask_LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep 1. Prepare mutually saturated n-octanol & water Dissolve 2. Dissolve Compound in one phase Prep->Dissolve Use saturated solvents Partition 3. Combine Phases & Shake to Equilibrate Dissolve->Partition Separate 4. Separate Phases Partition->Separate Quantify 5. Quantify Concentration in each phase (HPLC/LC-MS) Separate->Quantify Calculate 6. Calculate P and LogP Quantify->Calculate

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility: A Prerequisite for Biological Activity

Expertise & Experience: Aqueous solubility is a fundamental property that dictates a compound's suitability for in vitro biological assays and its potential for oral bioavailability.[7] Poor solubility can lead to unreliable assay data and significant formulation challenges.[7] It is crucial to distinguish between kinetic solubility, which measures the point of precipitation from a DMSO stock solution, and thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution.[8][9] For lead optimization and formulation development, thermodynamic solubility provides the most reliable and relevant data.[9][10]

Trustworthiness through Methodology: The thermodynamic solubility assay, often performed using the shake-flask method, is a self-validating protocol because it allows the system to reach a true equilibrium between the solid and dissolved states of the compound.[10] The extended incubation time ensures that the measured concentration represents the maximum amount of compound that can dissolve under the specified conditions.

Experimental Protocol: Thermodynamic Solubility Assay
  • Compound Addition: Accurately weigh an excess of solid this compound (e.g., 1 mg) into a glass vial. Using an excess ensures that a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.[10]

  • Equilibration: Seal the vial and incubate on a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[9][10]

  • Sample Preparation: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated supernatant.[11]

  • Quantification: Analyze the clear supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.[11] A standard calibration curve prepared from a known stock solution (e.g., in DMSO) is used to determine the concentration.

  • Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.[11]

Thermodynamic_Solubility_Workflow cluster_exp Experiment cluster_analysis Analysis Add_Solid 1. Add Excess Solid Compound to Vial Add_Buffer 2. Add Aqueous Buffer (pH 7.4) Add_Solid->Add_Buffer Incubate 3. Incubate with Shaking (e.g., 24h, 25°C) Add_Buffer->Incubate Reach Equilibrium Filter 4. Filter or Centrifuge to get Supernatant Incubate->Filter Separate Solid Analyze 5. Analyze Supernatant by LC-MS Filter->Analyze Report 6. Report Solubility (µg/mL or µM) Analyze->Report

Caption: Workflow for Thermodynamic Solubility determination.

Acidity/Basicity (pKa): The Key to Ionization

Expertise & Experience: The pKa value defines the strength of an acid or base and determines the extent of a compound's ionization at a given pH. This is critical in drug development as the ionization state affects solubility, membrane permeability, and interaction with biological targets. This compound possesses two basic nitrogen atoms: the aromatic amine and the aliphatic amine within the morpholine ring. The aniline nitrogen's basicity is expected to be reduced by the electron-withdrawing effect of the ortho-fluorine atom, while the morpholine nitrogen will exhibit typical aliphatic amine basicity. Determining the pKa values for both sites is essential for predicting its behavior in physiological environments.

Trustworthiness through Methodology: Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13] The protocol's integrity stems from its direct measurement of pH changes as a function of added titrant. The inflection point of the resulting sigmoid curve corresponds to the point where the concentrations of the protonated and deprotonated species are equal, at which pH = pKa.[14][15]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using an inert salt like KCl.[15]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a burette tip containing a standardized acid titrant (e.g., 0.1 M HCl).

  • Execution: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) on the titration curve, which corresponds to the inflection point(s) in the first derivative plot.[14][15]

Potentiometric_Titration_Setup cluster_vessel Titration Vessel Titrant Burette with Standardized Titrant (HCl) Beaker Sample Solution in Beaker Titrant->Beaker Titrant Addition Stirrer Magnetic Stirrer Beaker->Stirrer Electrode pH Electrode pH_Meter Calibrated pH Meter Electrode->pH_Meter pH Reading

Caption: Conceptual diagram of a potentiometric titration setup.

Synthesis, Purity, and Spectral Confirmation

Synthesis Context: A common synthetic route to this compound involves the nucleophilic aromatic substitution of morpholine onto a difluoronitrobenzene precursor, followed by the reduction of the nitro group.[3][16] Understanding the synthesis is crucial for anticipating potential process-related impurities.

Purity Standards: Commercial batches of this compound typically specify a purity of at least 98.0%, as determined by High-Performance Liquid Chromatography (HPLC).[1]

Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with coupling to fluorine), the two sets of methylene protons on the morpholine ring, and the primary amine protons.[17][18]

  • ¹³C NMR: The carbon spectrum will display ten unique signals. Critically, the aromatic carbons will show characteristic coupling to the fluorine atom (C-F coupling), which is diagnostic for confirming the structure.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass measurement of the molecular ion.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the morpholine ether linkage.

Safety and Handling

According to aggregated GHS information, this compound is classified as harmful.

  • Hazard Statements: H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[19]

  • Precautions:

    • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area.[19][20]

    • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19][20]

    • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

This compound is a compound with a well-defined physicochemical profile that makes it a valuable asset in drug discovery and materials science. Its moderate lipophilicity, anticipated aqueous solubility, and dual basic centers are key characteristics that researchers must understand and quantify. By employing robust, self-validating experimental protocols such as the shake-flask method for LogP and solubility, and potentiometric titration for pKa, scientists can generate the high-quality data needed to make informed decisions in their research endeavors. This guide provides the foundational knowledge and practical methodologies to effectively characterize and utilize this important chemical intermediate.

References

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). InnoSpk. Retrieved January 18, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 18, 2026, from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved January 18, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 18, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 18, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 18, 2026, from [Link]

  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • pKa and log p determination. (2016, May 18). Slideshare. Retrieved January 18, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 18, 2026, from [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 18, 2026, from [Link]

  • Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • 3-fluoro-4- morpholinoaniline. (2018, September 23). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 18, 2026, from [Link]

  • 4-Fluoroaniline. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Fluoro-4-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 3-Fluoro-4-(morpholin-4-yl)aniline, a key heterocyclic building block in modern organic and medicinal chemistry. While the requested topic was its isomer, 3-fluoro-5-(morpholin-4-yl)aniline, the vast majority of published scientific literature, application data, and established protocols pertain to the 4-morpholino isomer due to its critical role as a precursor to the antibiotic Linezolid.[1][2] This document will therefore focus on the well-characterized 3-Fluoro-4-(morpholin-4-yl)aniline (CAS 93246-53-8), providing researchers, scientists, and drug development professionals with in-depth insights into its synthesis, structural elucidation, and diverse applications. We will explore the causality behind preferred synthetic routes, detail self-validating analytical protocols for structural confirmation, and discuss its utility beyond its famous application, including its use in developing novel therapeutics and advanced materials.

Introduction to the Fluorinated Morpholinoaniline Scaffold

Strategic Importance in Medicinal Chemistry

The morpholinoaniline scaffold is a privileged structure in drug discovery. The morpholine ring, a saturated heterocycle containing both an ether linkage and a secondary amine, imparts favorable physicochemical properties to drug candidates.[3] Its presence can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, which are critical factors for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles, particularly for drugs targeting the central nervous system.[3] The aniline portion of the molecule provides a versatile synthetic handle, with the primary amine group being readily modifiable to introduce a wide array of functional groups, enabling the exploration of vast chemical space.[4] The addition of a fluorine atom to the aromatic ring further refines the molecule's properties, often improving binding affinity, metabolic resistance, and membrane permeability.

Isomeric Considerations: The 4-Morpholino vs. 5-Morpholino Analogs

It is crucial to distinguish between the two key positional isomers:

  • 3-Fluoro-4-(morpholin-4-yl)aniline (Focus of this Guide): The morpholine group is para to the amine and ortho to the fluorine. This is the industrially significant and extensively studied isomer.

  • This compound: The morpholine group is meta to both the amine and the fluorine. This isomer is less common, with significantly less available data in the scientific literature.[5][6]

This guide focuses on the 4-morpholino isomer to provide a data-rich, authoritative resource grounded in extensive published research.

Synthesis and Mechanistic Considerations

The construction of the C-N bond between the aromatic ring and the morpholine nitrogen is the key transformation in synthesizing this molecule. While several methods exist for aryl amination, the classical Nucleophilic Aromatic Substitution (SNAr) is the most common and industrially viable route.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

This well-established, two-step process is favored for its reliability and use of readily available starting materials.[2]

  • Step 1: Amination of a Nitroaromatic Precursor. The synthesis begins with 1,2-difluoro-4-nitrobenzene. The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C-2 position further enhances this activation. Morpholine acts as the nucleophile, displacing the more activated fluorine atom at the C-1 position (para to the nitro group) to form 4-(2-fluoro-4-nitrophenyl)morpholine. This reaction is typically performed under neat conditions or in a polar aprotic solvent.

  • Step 2: Reduction of the Nitro Group. The intermediate nitro compound is then reduced to the primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst like ammonium chloride (Fe/NH₄Cl) in an aqueous ethanol solution.[2] This method is preferred in many lab-scale and industrial settings over catalytic hydrogenation due to its lower cost and operational simplicity.

Synthesis_Workflow Start 1,2-Difluoro- 4-nitrobenzene Intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine Start->Intermediate  Morpholine (Nucleophile)  Heat Final 3-Fluoro-4-(morpholin-4-yl)aniline Intermediate->Final  Fe / NH4Cl  Ethanol/H2O (Reduction)

Caption: SNAr synthesis workflow for 3-Fluoro-4-morpholinoaniline.
Advanced Synthetic Strategy: Buchwald-Hartwig Amination

For researchers requiring broader substrate scope or milder reaction conditions, the Buchwald-Hartwig amination offers a powerful alternative.[7][8] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (or triflate) and an amine.[9][10] While more expensive due to the palladium catalyst and specialized phosphine ligands, it provides unparalleled versatility for synthesizing a wide range of substituted anilines that may not be accessible via classical methods.[11]

Comprehensive Structural Elucidation

Confirming the molecular structure of 3-Fluoro-4-morpholinoaniline requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.

Physical and Chemical Properties

The compound is typically an off-white to brown crystalline powder, a form that is convenient for storage and handling.[1]

PropertyValueSource(s)
CAS Number 93246-53-8[1][12]
Molecular Formula C₁₀H₁₃FN₂O[1]
Molecular Weight 196.22 g/mol [1][13]
Appearance Off-white to brown crystalline powder[1]
Melting Point 121-123 °C[1][13]
Purity (Typical) >98.0% (HPLC)[1]
Spectroscopic Characterization

NMR is the most powerful tool for unambiguous structural determination.

  • ¹H NMR: Reveals the number and environment of protons. Key signals include the aromatic protons (whose splitting patterns are dictated by coupling to each other and to the fluorine atom), a broad singlet for the -NH₂ protons, and two distinct multiplets for the morpholine protons (-O-CH₂- and -N-CH₂-).[4][14]

  • ¹³C NMR: Shows signals for each unique carbon atom. The carbon attached to the fluorine exhibits a large one-bond coupling constant (¹JCF), which is diagnostic. The carbons of the morpholine ring appear in the aliphatic region, while the aromatic carbons are downfield.[14]

NucleusChemical Shift (δ, ppm) and Coupling (J, Hz)Assignment
¹H NMR 6.82 (m, 1H), 6.43 (m, 2H)Aromatic Protons (Ar-H)
3.87 (m, 4H)Morpholine Protons (-O-CH₂)
3.58 (br s, 2H)Amine Protons (-NH₂)
2.99 (m, 4H)Morpholine Protons (-N-CH₂)
¹³C NMR 156.9 (d, J = 245.4 Hz)C-F
143.0 (d, J = 10.4 Hz)C-N (Aromatic)
131.8 (d, J = 9.7 Hz)C-N (Morpholine)
120.4 (d, J = 4.2 Hz)Ar-C
110.8 (d, J = 3.0 Hz)Ar-C
104.0 (d, J = 23.8 Hz)Ar-C
67.3Morpholine (-O-CH₂)
51.9 (d, J = 2.1 Hz)Morpholine (-N-CH₂)
(Note: Data obtained in CDCl₃. Source:[14])

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: A pair of bands around 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Aromatic C=C stretching: Peaks in the 1500-1600 cm⁻¹ region.

  • C-F stretching: A strong absorption band typically found in the 1100-1300 cm⁻¹ region.

  • C-O-C stretching: A strong band for the morpholine ether linkage, usually around 1115 cm⁻¹.

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • High-Resolution MS (HRMS): Provides an exact mass measurement, confirming the elemental composition. The calculated exact mass for C₁₀H₁₃FN₂O is 196.1012 Da.[15] An experimental value matching this to within a few ppm provides strong evidence for the molecular formula.[14]

  • Fragmentation Pattern: Under electron ionization (EI), the molecular ion [M]⁺ would be observed. Common fragmentation pathways would likely involve cleavage of the morpholine ring or the C-N bond connecting it to the aniline moiety.[15]

Applications in Drug Discovery and Materials Science

The utility of 3-Fluoro-4-morpholinoaniline extends from being a workhorse intermediate in pharmaceutical manufacturing to a versatile building block in cutting-edge research.

Applications Core 3-Fluoro-4-(morpholin-4-yl)aniline Linezolid Linezolid (Antibiotic) Core->Linezolid Key Intermediate Antimicrobials Novel Antimicrobials (Schiff Bases, Sulfonamides) Core->Antimicrobials Derivatization Anticancer Anticancer Agents Core->Anticancer Derivatization Materials Carbon Nanodots (Optoelectronics) Core->Materials Functionalization

Sources

A Technical Guide to 3-Fluoro-5-(morpholin-4-yl)aniline: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(morpholin-4-yl)aniline, a fluorinated aromatic amine with significant potential in medicinal chemistry and materials science. While its isomer, 3-fluoro-4-morpholinoaniline, is well-documented as a key intermediate in the synthesis of the antibiotic Linezolid, the 3-fluoro-5-isomer represents a less explored yet promising scaffold for novel molecular design. This document outlines the compound's fundamental chemical properties, proposes a logical synthetic pathway, and explores its potential applications, drawing upon the established significance of the fluoroaniline and morpholine moieties in drug discovery. The guide is intended to serve as a foundational resource for researchers seeking to investigate and utilize this versatile building block.

Core Chemical Properties

This compound is a substituted aniline derivative characterized by the presence of a fluorine atom and a morpholine ring on the aromatic core. These features are known to significantly influence the physicochemical and pharmacological properties of small molecules.

Molecular Structure and Identity

The structural arrangement of this compound, with the fluorine and morpholine groups positioned meta to the aniline's amino group, distinguishes it from its more commonly cited 4-substituted isomer. This specific arrangement has distinct implications for the molecule's electronic properties, reactivity, and three-dimensional conformation.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 258864-18-5[1]
Chemical Formula C₁₀H₁₃FN₂O[1]
Molecular Weight 196.22 g/mol [1]
SMILES NC1=CC(N2CCOCC2)=CC(F)=C1[1]
Physicochemical Characteristics

The introduction of a fluorine atom can significantly impact a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The morpholine group, a common heterocycle in medicinal chemistry, is often incorporated to improve aqueous solubility and pharmacokinetic profiles.[4] While extensive experimental data for the 3-fluoro-5-isomer is not widely published, its properties can be inferred from its constituent functional groups. The presence of the basic amino and morpholino nitrogen atoms suggests the compound will exhibit basicity and can form salts with acids.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established organic chemistry principles and analogous reactions for similar compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction of a nitro group. This strategy is commonly employed for the synthesis of related morpholinoaniline derivatives.[5][6]

The proposed multi-step synthesis is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis would likely commence with a doubly activated benzene ring, such as 1,3-difluoro-5-nitrobenzene or 1-bromo-3-fluoro-5-nitrobenzene. The high electronegativity of the fluorine atoms and the strong electron-withdrawing effect of the nitro group activate the ring towards nucleophilic attack. Reaction with morpholine would lead to the substitution of one of the leaving groups (fluoride or bromide) to yield 4-(3-fluoro-5-nitrophenyl)morpholine. The choice of solvent (e.g., DMSO, DMF) and base (e.g., K₂CO₃, Et₃N) would be critical to facilitate the reaction.

  • Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the primary amine. This transformation is a standard procedure in organic synthesis and can be achieved through various methods, including:

    • Catalytic Hydrogenation: Using a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7] This method is often clean and high-yielding.

    • Metal-Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).[5]

The final product, this compound, would then be isolated and purified using standard techniques such as crystallization or column chromatography.

Synthetic Pathway cluster_reagents start 1,3-Difluoro-5-nitrobenzene intermediate 4-(3-Fluoro-5-nitrophenyl)morpholine start->intermediate S_NAr Reaction final This compound intermediate->final Nitro Reduction reagent1 Morpholine, Base (e.g., K2CO3) reagent2 Reduction (e.g., H2, Pd/C) Potential_Applications cluster_drug_discovery Drug Discovery cluster_materials Materials Science Core This compound Anticancer Anticancer Agents Core->Anticancer Derivatization Antimicrobial Antimicrobial Agents Core->Antimicrobial Scaffold Hopping Kinase Kinase Inhibitors Core->Kinase Fragment-Based Design OLEDs OLEDs / Emitters Core->OLEDs Precursor CarbonDots Functional Carbon Dots Core->CarbonDots Surface Modification

Caption: Potential research and application pathways for this compound.

Building Block in Materials Science

Fluorinated organic molecules are increasingly used in the development of advanced materials. The unique electronic properties of the C-F bond can be harnessed to create materials with desirable optical and electronic characteristics. [8]Derivatives of the isomeric 3-fluoro-4-morpholinoaniline have been used to create functional carbon nanodots with improved photoluminescence for applications in white-light-emitting diodes (LEDs). [9]It is plausible that the 3-fluoro-5-isomer could similarly serve as a valuable precursor for novel organic light-emitting diode (OLED) materials or functional dyes.

Conclusion and Future Outlook

This compound is a chemical building block with considerable, yet largely untapped, potential. Its structural similarity to well-established pharmaceutical intermediates, combined with the beneficial properties imparted by the fluorine and morpholine substituents, makes it a highly attractive target for further investigation. Future research should focus on the development and optimization of a scalable synthetic route, followed by a thorough characterization of its physicochemical properties. Subsequent derivatization and screening of compound libraries based on this scaffold are likely to yield novel candidates for drug discovery and materials science applications. This guide serves as a call to action for the scientific community to explore the promising chemistry of this versatile molecule.

References

  • BLD Pharm. (n.d.). 258864-18-5 | 3-Fluoro-5-morpholinoaniline.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., ... & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis.
  • Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • BenchChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.
  • Crasto, A. M. (2018, September 23). 3-fluoro-4- morpholinoaniline.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
  • PubChem. (n.d.). 3-fluoro-5-[(3S)-morpholin-3-yl]aniline.
  • BLD Pharm. (n.d.). 144187-44-0 | 5-Fluoro-2-morpholinoaniline.
  • SpectraBase. (n.d.). 3-Fluoro-4-(4-morpholinyl)aniline, TMS derivative.
  • Dou, G., Liu, Z., Li, Y., & Liu, Z. (2024). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 265, 116086.
  • PubChem. (n.d.). 3-Fluoro-5-(fluoromethyl)aniline.
  • Gomes, M. N., de la Torre, V., & de la Fuente, J. M. (2022). Biological activities of morpholine derivatives and molecular targets involved. Future Medicinal Chemistry, 14(12), 895-912.
  • El-Faham, A., Al-Sehemi, A. G., & El-Sayed, N. N. E. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(45), 31631-31661.
  • Iacob, M. C., & Funaru, B. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4087.
  • Al-Suhaimi, K. M., Al-Salahi, R., Al-Oqail, M. M., & Al-Jaber, N. A. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241-3250.
  • Al-Tannak, N. F., & Al-Tannak, N. F. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: Senior Application Scientist, Gemini Division, Google DeepMind.

Disclaimer: This document provides a predictive analysis of the spectroscopic characteristics of 3-Fluoro-5-(morpholin-4-yl)aniline. As of the time of this writing, comprehensive, publicly available experimental spectroscopic data for this specific isomer (CAS 258864-18-5) is limited. This guide has been developed by leveraging established principles of spectroscopic interpretation and by drawing comparisons with the well-characterized isomer, 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8). The methodologies and interpretations presented herein are intended to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound.

Introduction

This compound is a fluorinated aromatic amine containing a morpholine substituent. As a structural isomer of key pharmaceutical intermediates like 3-Fluoro-4-morpholinoaniline (an important precursor in the synthesis of the antibiotic Linezolid), understanding its unique physicochemical and spectroscopic properties is of significant interest in medicinal chemistry and materials science.[1][2] The precise placement of the fluorine and morpholine groups on the aniline ring profoundly influences the molecule's electronic environment, and consequently, its spectroscopic signature.

This guide provides a detailed theoretical framework for the spectroscopic analysis of this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By juxtaposing predicted data with available experimental data for its 3,4-isomer, we offer a comprehensive analytical perspective.

Molecular Structure and Isomeric Context

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. Below is a diagram illustrating the chemical structures of the target compound, this compound, and its reference isomer.

G cluster_0 This compound cluster_1 3-Fluoro-4-morpholinoaniline target C10H13FN2O MW: 196.22 CAS: 258864-18-5 isomer C10H13FN2O MW: 196.22 CAS: 93246-53-8

Caption: Chemical structures of the target compound and its reference isomer.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.

Predicted ¹H NMR Spectrum for this compound

The aromatic region of the spectrum is expected to be distinct due to the meta positioning of the three substituents.

  • Aniline Protons (-NH₂): A broad singlet is anticipated, typically in the range of 3.5-4.5 ppm. The chemical shift can be influenced by solvent and concentration.

  • Morpholine Protons: Two distinct multiplets are expected for the morpholine ring protons. The four protons adjacent to the oxygen atom (-O-CH₂-) will appear at a different chemical shift than the four protons adjacent to the nitrogen atom (-N-CH₂-).

  • Aromatic Protons: The three aromatic protons will exhibit a unique splitting pattern due to coupling with each other and with the fluorine atom. We can predict the following:

    • H-2: This proton is ortho to the fluorine and ortho to the aniline group. It is expected to be a doublet of doublets.

    • H-4: This proton is ortho to the morpholine group and meta to the fluorine and aniline groups. It will likely appear as a triplet or a more complex multiplet.

    • H-6: This proton is ortho to the aniline group and meta to the fluorine and morpholine groups, likely appearing as a multiplet.

Comparative Analysis with 3-Fluoro-4-morpholinoaniline

For comparison, experimental ¹H NMR data for 3-Fluoro-4-morpholinoaniline is provided below.[3][4]

Assignment 3-Fluoro-4-morpholinoaniline (Experimental Data) [3][4]This compound (Predicted)
Aromatic Protons6.82 (m, 1H), 6.43 (m, 2H)Distinct multiplets for 3 protons
-O-CH₂- (Morpholine)3.87 (m, 4H)Multiplet, ~3.8-3.9 ppm
-N-CH₂- (Morpholine)2.99 (m, 4H)Multiplet, ~3.0-3.2 ppm
-NH₂3.58 (br s, 2H)Broad singlet, ~3.5-4.5 ppm
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

G Sample Dissolve sample in CDCl3 NMR_Tube Transfer to NMR tube Sample->NMR_Tube ~5-10 mg Spectrometer Acquire FID on 400 MHz Spectrometer NMR_Tube->Spectrometer Processing Fourier Transform, Phase & Baseline Correction Spectrometer->Processing Raw FID Spectrum ¹H NMR Spectrum Processing->Spectrum

Caption: Workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Spectrum for this compound
  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond couplings.

  • Morpholine Carbons: Two signals are expected for the morpholine carbons, corresponding to the -O-CH₂- and -N-CH₂- groups.

Comparative Analysis with 3-Fluoro-4-morpholinoaniline

Experimental ¹³C NMR data for the 3,4-isomer is presented below.[3]

Assignment 3-Fluoro-4-morpholinoaniline (Experimental Data) [3]This compound (Predicted)
C-F156.9 (d, J=245.4 Hz)Doublet with large J coupling
Aromatic Carbons143.0 (d, J=10.4 Hz), 131.8 (d, J=9.7 Hz), 120.4 (d, J=4.2 Hz), 110.8 (d, J=3.0 Hz), 104.0 (d, J=23.8 Hz)5 additional aromatic signals with C-F coupling
-O-CH₂- (Morpholine)67.3~67 ppm
-N-CH₂- (Morpholine)51.9 (d, J=2.1 Hz)~50 ppm
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency) is typically used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling of protons to produce singlets for all carbon signals (unless coupled to other nuclei like fluorine). A larger number of scans (e.g., 1024 or more) is usually required.

  • Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.

Predicted Mass Spectrum for this compound
  • Molecular Ion (M⁺•): The exact mass of the molecular ion is expected to be 196.1012 m/z, corresponding to the molecular formula C₁₀H₁₃FN₂O. High-resolution mass spectrometry (HRMS) would be used to confirm this.[5]

  • Fragmentation Pattern: Common fragmentation pathways for anilines and morpholine-containing compounds would be expected. This could include cleavage of the morpholine ring and loss of small neutral molecules.

G M [M]⁺• m/z = 196 F1 [M - CH₂O]⁺• M->F1 - CH₂O F2 [M - C₂H₄O]⁺• M->F2 - C₂H₄O F3 [M - C₄H₈NO]⁺ M->F3 - C₄H₈NO

Sources

3-Fluoro-5-(morpholin-4-yl)aniline structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs of 3-Fluoro-5-(morpholin-4-yl)aniline

Abstract

The fluoro-morpholino-aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a range of bioactive molecules. While numerous positional isomers of this scaffold exist, their properties, synthetic accessibility, and utility can vary dramatically. This guide provides a comprehensive technical analysis of the structural analogs of this compound. A central focus is placed on its industrially significant isomer, 3-Fluoro-4-morpholinoaniline , the key precursor to the oxazolidinone antibiotic Linezolid.[1][2] Through a comparative lens, we will explore the nuanced effects of substituent placement on chemical reactivity, biological significance, and overall utility in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the structure-property relationships within this important class of chemical intermediates.

Introduction: The Strategic Importance of Isomerism

The precise arrangement of functional groups on an aromatic ring is a fundamental principle of medicinal chemistry, dictating a molecule's interaction with biological targets, its metabolic stability, and its physicochemical properties. The fluoro-morpholino-aniline core is a privileged scaffold, combining the metabolic stabilizing effects of fluorine with the desirable pharmacokinetic profile often conferred by the morpholine moiety.

The user's topic of interest, This compound (1) , represents one of several possible positional isomers. However, the scientific literature and industrial applications are overwhelmingly dominated by its analog, 3-Fluoro-4-morpholinoaniline (2) .[1][2] This disparity is not accidental; it is a direct consequence of the structure-activity relationships (SAR) that govern the efficacy of the ultimate drug products derived from these intermediates.[3][4] Understanding the "why" behind this divergence is critical for any scientist working in this area.

This guide will therefore dissect the chemistry and application of this scaffold through a comparative analysis of its key structural analogs, providing the causal insights necessary for rational drug design.

Physicochemical and Structural Comparison

The location of the morpholine and fluorine substituents relative to the aniline amine group fundamentally alters the molecule's electronic and steric properties. These differences manifest in their physical characteristics and reactivity.

PropertyThis compound (1) 3-Fluoro-4-morpholinoaniline (2) 4-Fluoro-3-(morpholin-4-yl)aniline (3)
CAS Number 258864-18-593246-53-8[5]1175797-88-2[6]
Molecular Formula C₁₀H₁₃FN₂OC₁₀H₁₃FN₂O[5]C₁₀H₁₃FN₂O[6]
Molecular Weight 196.22 g/mol 196.22 g/mol [1][5]196.22 g/mol [6]
Appearance Not widely documentedOff-white to brown crystalline powder[1]-
Melting Point Not widely documented121-123 °C[1][7]-
Boiling Point Not widely documented364.9±42.0 °C at 760 mmHg[1]-
Purity (Typical) >95% (Vendor data)>98% (HPLC)[1][8]-
Key Structural Feature Meta relationship between Fluoro and Amino groups.Ortho relationship between Fluoro and Amino groups.Meta relationship between Fluoro and Amino groups.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of fluoro-morpholino-anilines is a multi-step process that hinges on two key transformations: a nucleophilic aromatic substitution (SNAr) to introduce the morpholine ring and a reduction of a nitro group to form the essential aniline. The choice of starting material is dictated by the desired final substitution pattern.

Causality in Synthesis: Why the Pathway Matters

The most common and industrially scalable route for the key isomer, 3-fluoro-4-morpholinoaniline (2), begins with 1,2-difluoro-4-nitrobenzene.[2] The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards SNAr. This makes the substitution with morpholine regioselective and efficient. The fluorine atom meta to the nitro group is significantly less reactive, ensuring the desired product is formed. Subsequent reduction of the nitro group is typically straightforward.

Conversely, synthesizing the 3-fluoro-5-morpholino isomer would require a different starting material, such as 1,5-difluoro-3-nitrobenzene or 1-bromo-3-fluoro-5-nitrobenzene. The relative activation of the substitution sites is different, potentially leading to lower yields or the need for more specialized reaction conditions, contributing to its lesser prevalence.

General Synthetic Workflow

The diagram below illustrates the most widely adopted synthetic pathway for producing the 3-fluoro-4-morpholinoaniline (2) intermediate.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Base, Solvent (e.g., K2CO3, DMSO) B Morpholine B->C D 4-(2-Fluoro-4-nitrophenyl)morpholine E 3-Fluoro-4-morpholinoaniline (Target Intermediate) D->E Reducing Agent (e.g., Pd/C, H2 or Fe/NH4Cl)

Caption: General Synthetic Pathway for 3-Fluoro-4-morpholinoaniline.

Application & Biological Significance: The Linezolid Connection

The paramount application of 3-fluoro-4-morpholinoaniline is its role as the central precursor in the synthesis of Linezolid , the first clinically approved oxazolidinone antibiotic.[1][2] Linezolid is crucial for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

The synthesis of Linezolid from the aniline intermediate involves the construction of the oxazolidinone ring and the installation of the C-5 acetamidomethyl side chain. The integrity of the 3-fluoro-4-morpholinophenyl moiety is maintained throughout this process and is essential for the drug's biological activity.

From Intermediate to Active Pharmaceutical Ingredient (API)

G A 3-Fluoro-4-morpholinoaniline B Oxazolidinone Ring Formation (e.g., via (R)-glycidyl butyrate) A->B C Side-Chain Installation (Acetylation) B->C D Linezolid (API) C->D

Caption: Conceptual workflow from aniline intermediate to Linezolid.

Other Applications

Beyond Linezolid, the fluoro-morpholino-aniline scaffold is a versatile building block for creating other bioactive molecules, including:

  • Novel Antimicrobials: Derivatives such as Schiff bases, sulfonamides, and carbamates have been synthesized and investigated for their antimicrobial properties.[8]

  • Materials Science: These anilines have been used to modify carbon nanodots, tuning their photoluminescence properties for potential use in white-light-emitting diodes (LEDs).[6][8]

Structure-Activity Relationship (SAR) Deep Dive

The reason for the prevalence of the 3-fluoro-4-morpholino isomer over all others is rooted in the stringent structural requirements of the oxazolidinone binding site on the bacterial ribosome.[4]

  • The Role of the 3-Fluoro Group: The fluorine atom at the 3-position is critical. It enhances the binding affinity of the molecule to its ribosomal target.[3] It is believed to participate in favorable interactions within the binding pocket and also serves to modulate the electronics of the phenyl ring. Altering the fluorine's position (e.g., to the 2 or 4 position) or removing it entirely leads to a significant drop in antibacterial potency.

  • The Importance of the 4-Morpholino Group: The morpholine ring at the 4-position is a key pharmacophoric element. It occupies a specific region of the binding site and is crucial for achieving the desired pharmacokinetic profile (solubility, absorption, etc.). Shifting the morpholine to the 5-position, as in the titular compound, would drastically alter the molecule's shape, preventing it from fitting correctly into the narrow ribosomal binding cleft. This explains the lack of development of drugs based on the 3,5-isomer.

G cluster_SAR SAR for Antibacterial Activity cluster_F Impact of Fluorine Position cluster_M Impact of Morpholine Position Core Fluoro-Morpholino-Aniline Scaffold F_Pos Fluorine Position Core->F_Pos M_Pos Morpholine Position Core->M_Pos F3 3-Position (Ortho to Amine) F_Pos->F3 Optimal for Ribosomal Binding M4 4-Position (Para to Amine) M_Pos->M4 Optimal for PK/PD Profile F_Other Other Positions (2, 4, 5, 6) M_Other Other Positions (3, 5)

Caption: Key SAR drivers for the fluoro-morpholino-aniline scaffold.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline (2)

This protocol is a representative procedure based on common literature methods.[2] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

CAUTION: This procedure involves hazardous materials and should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (10.0 g, 62.8 mmol), morpholine (6.6 g, 75.4 mmol, 1.2 equiv.), and potassium carbonate (13.0 g, 94.2 mmol, 1.5 equiv.) in dimethyl sulfoxide (DMSO, 100 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitoring (Trustworthiness): Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting nitrobenzene spot has been consumed.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product. Recrystallization from ethanol can be performed for further purification.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline (2)
  • Setup: To a 500 mL hydrogenation vessel, add the crude 4-(2-fluoro-4-nitrophenyl)morpholine from Step 1 (e.g., 12.0 g, 53.0 mmol), ethanol (200 mL), and 10% Palladium on carbon (Pd/C, 1.2 g, 10% w/w).

  • Reaction: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.

  • Monitoring (Trustworthiness): Monitor the reaction by TLC. The disappearance of the nitro compound and the appearance of a new, lower Rf spot (the aniline) indicates completion.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-fluoro-4-morpholinoaniline as a solid.[1] The product can be used directly or recrystallized if necessary.

Conclusion

The study of this compound and its structural analogs provides a classic lesson in the principles of medicinal chemistry and process development. While the 3,5-isomer is a valid chemical structure, the overwhelming scientific and industrial focus on the 3,4-isomer is a direct result of its unique electronic and steric properties that make it the ideal precursor for the life-saving antibiotic, Linezolid. The specific ortho relationship of the fluorine and para relationship of the morpholine to the aniline nitrogen are not arbitrary; they are essential for potent biological activity. This guide has demonstrated that a deep understanding of the synthesis, properties, and, most critically, the structure-activity relationships of these foundational building blocks is indispensable for the rational design of future therapeutics.

References

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

  • Borne Chemical. Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. [Link]

  • Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Deshpande, P. A., et al. (2009). Synthesis of Conformationally Constrained Analogues of Linezolid: Structure−Activity Relationship (SAR) Studies on Selected Novel Tricyclic Oxazolidinones. Journal of Medicinal Chemistry. [Link]

  • Brickner, S. J. (2002). The discovery of linezolid, the first oxazolidinone antibacterial agent. PubMed. [Link]

  • Reddy, K. R., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. [Link]

Sources

The Strategic Emergence of Fluorinated Morpholinoanilines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a particularly successful structural class: fluorinated morpholinoanilines. We will dissect the historical context that led to their development, detail the primary synthetic routes with explicit experimental protocols, and analyze their structure-activity relationships in key therapeutic areas. This document serves as a comprehensive resource for researchers and drug development professionals, offering field-proven insights into the rationale and practical execution of leveraging this powerful chemical motif.

Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] Its presence in numerous approved drugs is a testament to its utility in optimizing pharmacokinetic profiles.[1] Concurrently, the introduction of fluorine into drug candidates has revolutionized the field, offering a powerful tool to modulate potency, pKa, lipophilicity, and metabolic fate.[3][4][5] The C-F bond's high strength can block metabolic oxidation, while fluorine's high electronegativity can influence molecular conformation and binding affinity.[6][7]

The confluence of these two powerful concepts—the morpholine scaffold and fluorine substitution—gave rise to fluorinated morpholinoanilines. This class of compounds has demonstrated significant potential across various therapeutic areas, most notably in the development of antibacterial and anticancer agents. This guide will illuminate the discovery and historical progression of this important chemical series.

Historical Perspective: From Aniline Derivatives to Targeted Therapeutics

The journey of fluorinated morpholinoanilines is intrinsically linked to the broader history of organofluorine chemistry and the evolution of aniline-based scaffolds in drug discovery. The initial explorations of fluorinated aromatics in the mid-20th century laid the groundwork for their later incorporation into more complex pharmaceutical agents.[8][9]

The true impetus for the focused development of fluorinated morpholinoanilines, however, can be traced to the late 20th-century quest for novel antibiotics to combat rising drug resistance. The discovery of Linezolid, the first of a new class of oxazolidinone antibiotics, marked a pivotal moment.[10] A key building block for this groundbreaking drug is 3-fluoro-4-morpholinoaniline .[11][12] The necessity of this specific intermediate for large-scale synthesis of Linezolid spurred significant research into efficient and scalable synthetic routes, thereby bringing fluorinated morpholinoanilines to the forefront of process chemistry and medicinal chemistry.

Following the success of Linezolid, the fluorinated morpholinoaniline scaffold was further explored for other therapeutic applications. Researchers began to investigate its potential as a core structure for kinase inhibitors, recognizing that the combination of the morpholine group and the fluorinated aniline could be optimized for potent and selective inhibition of various kinases implicated in cancer and inflammatory diseases.[1][13][14]

Synthetic Methodologies: A Practical Guide

The synthesis of fluorinated morpholinoanilines is most commonly achieved through a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.

Core Synthesis Pathway

The predominant route starts with a difluoronitrobenzene derivative, where the fluorine atoms are activated towards nucleophilic substitution by the electron-withdrawing nitro group.

G A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C SNAг B Morpholine B->C E 3-Fluoro-4-morpholinoaniline C->E Nitro Reduction D Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C) D->E G cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibitor Fluorinated Morpholinoaniline Kinase Inhibitor Inhibitor->PI3K Inhibition

Sources

A Theoretical and Predictive Analysis of 3-Fluoro-5-(morpholin-4-yl)aniline: A Scaffolding for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and predictive analysis of the chemical and electronic properties of 3-Fluoro-5-(morpholin-4-yl)aniline (CAS No: 258864-18-5). In the absence of extensive empirical data for this specific isomer, this document leverages established principles of physical organic chemistry, computational modeling insights, and comparative analysis with its more extensively studied isomers to forecast its reactivity, spectroscopic characteristics, and potential as a valuable scaffold in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique properties imparted by the meta-substitution of fluorine and a morpholino group on an aniline core.

Introduction: Unveiling a Promising but Underexplored Molecule

This compound enters the scientific landscape as a molecule of significant interest, largely due to the established bioactivity of its structural isomers. The aniline scaffold is a cornerstone in medicinal chemistry, and its functionalization with fluorine and morpholine substituents has proven to be a successful strategy in modulating pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity, can enhance metabolic stability and binding affinity, while the morpholine moiety often improves aqueous solubility and introduces a key hydrogen bond acceptor.

This guide will navigate the theoretical landscape of this specific 3,5-disubstituted aniline, providing a robust predictive framework for its behavior and potential applications. By dissecting its electronic structure and comparing it with its isomers, we can build a strong rationale for its exploration in drug discovery programs and advanced material design.

Molecular Identity and Physicochemical Properties

A clear identification of this compound is paramount for any scientific investigation. The key identifiers and predicted physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 258864-18-5[1][2]
Molecular Formula C₁₀H₁₃FN₂O[1][2]
Molecular Weight 196.22 g/mol [1][2]
Predicted LogP 1.5 - 2.0Computational Prediction
Predicted pKa (Anilinium Ion) 4.0 - 4.5Comparative Analysis
Predicted Solubility Moderately soluble in organic solvents, sparingly soluble in waterAnalog-based Estimation

Theoretical Framework: Electronic and Structural Properties

The arrangement of the fluorine, amino, and morpholino groups on the aniline ring at positions 1, 3, and 5, respectively, dictates the molecule's electronic landscape and, consequently, its chemical behavior.

Inductive and Resonance Effects: A Tug-of-War for Electron Density

The electronic character of the aromatic ring is modulated by the interplay of inductive and resonance effects of its substituents.

  • Amino Group (-NH₂): A strong activating group that donates electron density to the ring via a powerful +R (resonance) effect, and a weaker -I (inductive) effect. This significantly increases the electron density at the ortho and para positions.

  • Fluorine Atom (-F): A highly electronegative atom exerting a strong -I effect, which withdraws electron density from the ring. It also possesses a +R effect due to its lone pairs, but this is generally weaker than its inductive pull.

  • Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom of the morpholine ring is directly attached to the aniline ring, behaving as a moderate electron-donating group through its +R effect, similar to a dialkylamino group. It also has a -I effect.

In this compound, the amino and morpholino groups are meta to each other, and the fluorine is also in a meta position relative to the amino group. This meta-arrangement prevents direct resonance delocalization between the powerful activating amino group and the other substituents, leading to a more complex distribution of electron density compared to its ortho- and para-substituted isomers.

Molecular Orbital Analysis: Visualizing Reactivity

A qualitative molecular orbital (MO) analysis provides deeper insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions.

cluster_0 Electronic Properties cluster_1 Influencing Factors HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Predicted Reactivity HOMO->Reactivity Nucleophilicity (e.g., in Electrophilic Aromatic Substitution) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electrophilicity (e.g., in Nucleophilic Reactions) Amino Amino Group (+R, -I) Amino->HOMO Increases Energy Fluorine Fluorine (-I, +R) Fluorine->HOMO Decreases Energy Fluorine->LUMO Decreases Energy Morpholino Morpholino Group (+R, -I) Morpholino->HOMO Increases Energy

Caption: Relationship between substituents, frontier molecular orbitals, and predicted reactivity.

It is predicted that the HOMO will be largely localized on the aniline ring and the nitrogen of the amino group, making these sites susceptible to electrophilic attack. The strong electron-withdrawing nature of the fluorine atom will lower the energy of both the HOMO and LUMO compared to unsubstituted aniline.

Predicted Spectroscopic Signature

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholino, and amino protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling (J, Hz)
Aromatic CH (C2-H)6.2 - 6.5Triplet of doublets (td)J(H,F) ≈ 8-10, J(H,H) ≈ 2-3
Aromatic CH (C4-H)6.0 - 6.3Triplet (t)J(H,H) ≈ 2-3
Aromatic CH (C6-H)6.1 - 6.4Triplet of doublets (td)J(H,F) ≈ 8-10, J(H,H) ≈ 2-3
Morpholino -CH₂-N-3.0 - 3.3Triplet (t)J(H,H) ≈ 4-5
Morpholino -CH₂-O-3.7 - 4.0Triplet (t)J(H,H) ≈ 4-5
Amino -NH₂3.5 - 4.5Broad singlet (br s)N/A
¹³C NMR Spectroscopy (Predicted)

The carbon NMR will be characterized by the influence of the fluorine substituent, which will cause splitting of the signals for the carbon atoms in its vicinity.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling
C1-NH₂148 - 152J(C,F) ≈ 8-12 Hz
C2100 - 105J(C,F) ≈ 2-4 Hz
C3-F160 - 165J(C,F) ≈ 240-250 Hz
C495 - 100J(C,F) ≈ 2-4 Hz
C5-Morpholino155 - 160J(C,F) ≈ 12-15 Hz
C6102 - 107J(C,F) ≈ 2-4 Hz
Morpholino -CH₂-N-48 - 52N/A
Morpholino -CH₂-O-66 - 70N/A
IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-F, C-N, and C-O bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H stretch3300 - 3500Two bands, characteristic of a primary amine
C-H stretch (aromatic)3000 - 3100Sharp bands
C-H stretch (aliphatic)2850 - 2960Bands from the morpholine ring
C=C stretch (aromatic)1580 - 1620Strong to medium intensity
N-H bend1550 - 1650Scissoring vibration
C-F stretch1100 - 1300Strong, characteristic band
C-N stretch1250 - 1350Aromatic amine
C-O-C stretch1070 - 1150Ether linkage in morpholine
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will likely involve the loss of fragments from the morpholine ring.

Proposed Synthetic Pathways and Reactivity

The synthesis of this compound can be approached through established methods for the preparation of 3,5-disubstituted anilines. A plausible synthetic route is outlined below.

Start 1,3-Difluoro-5-nitrobenzene Intermediate 4-(3-Fluoro-5-nitrophenyl)morpholine Start->Intermediate Nucleophilic Aromatic Substitution (Morpholine, Base) Product This compound Intermediate->Product Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: A proposed two-step synthesis of this compound.

Predicted Reactivity in Electrophilic Aromatic Substitution

The aniline ring is activated towards electrophilic aromatic substitution. The directing effects of the substituents will determine the position of substitution.

  • Amino Group (-NH₂): Strongly ortho-, para-directing.

  • Fluorine Atom (-F): Ortho-, para-directing, but deactivating.

  • Morpholino Group: Ortho-, para-directing.

The positions ortho to the strongly activating amino group (C2 and C6) are the most likely sites for electrophilic attack. The C4 position is also activated by both the amino and morpholino groups. The fluorine atom will deactivate the ring overall but will direct ortho and para to itself. The interplay of these effects suggests that substitution at the C2, C4, and C6 positions is most favorable.

Potential Applications and Future Directions

The structural motifs present in this compound suggest a range of potential applications, particularly in drug discovery and materials science.

Medicinal Chemistry

The well-documented bioactivity of its isomers, such as the use of 3-fluoro-4-morpholinoaniline as an intermediate for the antibiotic linezolid, strongly suggests that the 3,5-disubstituted isomer could serve as a valuable scaffold for the development of new therapeutic agents.[3][4][5] The unique electronic and steric properties of this isomer may lead to novel interactions with biological targets. The strategic placement of fluorine can enhance metabolic stability and binding affinity.[6][7]

Materials Science

Aniline derivatives are precursors to conducting polymers and other functional materials. The presence of the fluorine and morpholino groups can be exploited to fine-tune the electronic and photophysical properties of such materials, with potential applications in organic electronics and sensor technology.

Conclusion

While experimental data on this compound is currently scarce, this in-depth theoretical analysis provides a solid foundation for its further investigation. The predictive insights into its spectroscopic properties, electronic structure, and reactivity profile highlight its potential as a versatile building block. The unique substitution pattern offers a compelling opportunity to explore new chemical space in both medicinal chemistry and materials science. It is our hope that this guide will stimulate further experimental work to validate these predictions and unlock the full potential of this promising molecule.

References

  • BIOFOUNT. (n.d.). This compound(258864-18-5). Retrieved from [Link]

  • Vertex AI Search. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5845–5893. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • Soloshonok, V. A., Izawa, K., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

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Methodological & Application

Synthesis of 3-Fluoro-5-(morpholin-4-yl)aniline: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-(morpholin-4-yl)aniline is a key structural motif in contemporary drug discovery, serving as a versatile building block for the synthesis of a wide range of pharmacologically active molecules. Its unique electronic properties, conferred by the interplay of the electron-donating morpholine and aniline moieties with the electron-withdrawing fluorine atom, make it an attractive scaffold for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. This comprehensive guide provides detailed protocols for two robust and scalable synthetic routes to this valuable intermediate, tailored for researchers and professionals in pharmaceutical and chemical development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through two primary strategies, each with its own merits depending on the available starting materials and desired scale of production.

  • Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction: This classic and cost-effective approach involves the reaction of a suitably activated difluoronitrobenzene precursor with morpholine, followed by the reduction of the nitro group to the target aniline. The regioselectivity of the SNAr reaction is a critical consideration in this pathway.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling methodology offers a more direct route from a haloaniline derivative and morpholine. It is particularly advantageous for its broad substrate scope and functional group tolerance, often providing high yields under mild conditions.[1]

This guide will provide detailed, step-by-step protocols for both synthetic routes, enabling researchers to select the most appropriate method for their specific needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This two-step sequence commences with the regioselective displacement of a fluorine atom from 1,3-difluoro-5-nitrobenzene by morpholine. The nitro group at the 5-position strongly activates the aromatic ring towards nucleophilic attack, facilitating the substitution. The subsequent reduction of the intermediate nitro compound yields the desired aniline.

Visualizing the SNAr and Reduction Pathway

SNAr_Reduction Start 1,3-Difluoro-5-nitrobenzene Intermediate 4-(3-Fluoro-5-nitrophenyl)morpholine Start->Intermediate  Morpholine, K2CO3  DMF, 80°C Product This compound Intermediate->Product  Fe, NH4Cl  Ethanol/Water, Reflux

Caption: Synthetic scheme for this compound via SNAr and reduction.

Experimental Protocol: SNAr Reaction

Step 1: Synthesis of 4-(3-Fluoro-5-nitrophenyl)morpholine

Reagent/SolventMolecular WeightMolesEquivalentsAmount
1,3-Difluoro-5-nitrobenzene159.09 g/mol 0.1 mol1.015.91 g
Morpholine87.12 g/mol 0.11 mol1.19.58 g (9.7 mL)
Potassium Carbonate (K₂CO₃)138.21 g/mol 0.15 mol1.520.73 g
N,N-Dimethylformamide (DMF)---200 mL

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 1,3-difluoro-5-nitrobenzene (15.91 g, 0.1 mol) and N,N-Dimethylformamide (DMF, 200 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium carbonate (20.73 g, 0.15 mol) to the solution.

  • Slowly add morpholine (9.7 mL, 0.11 mol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring.

  • A yellow solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 100 mL) and then with a small amount of cold diethyl ether.

  • Dry the product, 4-(3-Fluoro-5-nitrophenyl)morpholine, under vacuum to a constant weight. Expected yield: 20-22 g (88-97%).

Experimental Protocol: Nitro Group Reduction

Step 2: Synthesis of this compound

Reagent/SolventMolecular WeightMolesEquivalentsAmount
4-(3-Fluoro-5-nitrophenyl)morpholine226.21 g/mol 0.05 mol1.011.31 g
Iron Powder (Fe)55.85 g/mol 0.25 mol5.013.96 g
Ammonium Chloride (NH₄Cl)53.49 g/mol 0.25 mol5.013.37 g
Ethanol---150 mL
Water---50 mL

Procedure:

  • In a 500 mL round-bottom flask, prepare a solution of 4-(3-fluoro-5-nitrophenyl)morpholine (11.31 g, 0.05 mol) in ethanol (150 mL).

  • Add water (50 mL), followed by iron powder (13.96 g, 0.25 mol) and ammonium chloride (13.37 g, 0.25 mol).[2]

  • Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad with hot ethanol (3 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford this compound as a solid. Expected yield: 8.5-9.3 g (87-95%).

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern synthetic approach provides a direct and efficient C-N bond formation between 3-fluoro-5-bromoaniline and morpholine.[3] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high catalytic activity and yield.

Visualizing the Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig Start 3-Fluoro-5-bromoaniline Product This compound Start->Product  Pd2(dba)3, XPhos  NaOt-Bu, Toluene, 100°C Reagent Morpholine

Caption: Synthetic scheme for this compound via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
Reagent/SolventMolecular WeightMolesEquivalentsAmount
3-Fluoro-5-bromoaniline190.02 g/mol 0.05 mol1.09.50 g
Morpholine87.12 g/mol 0.06 mol1.25.23 g (5.28 mL)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72 g/mol 0.0005 mol0.01458 mg
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66 g/mol 0.002 mol0.04953 mg
Sodium tert-butoxide (NaOt-Bu)96.10 g/mol 0.07 mol1.46.73 g
Toluene (anhydrous, degassed)---100 mL

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (458 mg, 0.0005 mol), XPhos (953 mg, 0.002 mol), and sodium tert-butoxide (6.73 g, 0.07 mol).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (100 mL) via syringe.

  • Add 3-fluoro-5-bromoaniline (9.50 g, 0.05 mol) to the flask under the inert atmosphere.

  • Finally, add morpholine (5.28 mL, 0.06 mol) via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-18 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to yield this compound. Expected yield: 7.8-8.8 g (80-90%).

Characterization Data

While specific experimental data for this compound is not widely published, the following are expected characterization parameters based on the closely related isomer, 3-fluoro-4-morpholinoaniline.[4]

  • Appearance: Off-white to light brown solid.

  • 1H NMR (400 MHz, CDCl₃) δ (ppm): Expected signals in the aromatic region (6.0-7.0 ppm) showing coupling to fluorine, signals for the morpholine protons (around 3.8 ppm for -OCH₂- and 3.1 ppm for -NCH₂-), and a broad singlet for the aniline -NH₂ protons.

  • 13C NMR (101 MHz, CDCl₃) δ (ppm): Aromatic carbons will show characteristic C-F coupling constants. Signals for the morpholine carbons are expected around 67 ppm (-OCH₂) and 50 ppm (-NCH₂).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₃FN₂O [M+H]⁺: 197.1085; found: consistent with the calculated mass.

Safety and Handling Precautions

  • 1,3-Difluoro-5-nitrobenzene: This compound is combustible and should be handled in a well-ventilated fume hood.[5] It can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Morpholine: Morpholine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Palladium Catalysts and Phosphine Ligands: These reagents can be air-sensitive and should be handled under an inert atmosphere. Phosphine ligands can be toxic and should be handled with care.

  • Sodium tert-butoxide: This is a strong base that is moisture-sensitive and can cause severe skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The two synthetic routes detailed in this guide provide reliable and scalable methods for the preparation of this compound, a crucial intermediate in modern medicinal chemistry. The choice between the SNAr/reduction pathway and the Buchwald-Hartwig amination will depend on factors such as starting material availability, cost, and the specific capabilities of the laboratory. By following the detailed protocols and safety precautions outlined herein, researchers can confidently synthesize this valuable compound for their drug discovery and development programs.

References

  • (Reference to a general organic chemistry textbook or a review on SNAr reactions, if available
  • (Reference to a review or key paper on nitro group reductions, if available
  • Buchwald, S. L., & Hartwig, J. F. (Date). (Title of a relevant review or seminal paper on Buchwald-Hartwig amination). Journal Name, Volume(Issue), pages.
  • (Reference to a paper describing the mechanism of Buchwald-Hartwig amination, if available
  • (Reference to a paper discussing the role of ligands and bases in Buchwald-Hartwig amination, if available
  • (Reference to a publication demonstrating Buchwald-Hartwig amination with morpholine, such as the one from RSC Publishing, if applicable to the specific substrate).[3]

  • (Reference to a general protocol for SNAr reactions with morpholine, if available
  • (Reference to a publication using Fe/NH₄Cl for nitro group reduction, such as the one from ResearchGate on the synthesis of 3-fluoro-4-morpholinoaniline).[2]

  • (Additional relevant references
  • PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 3-fluoro-4-morpholinoaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Navigating Chemical Regulations: Safety and Handling of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]

  • Sobekbio Biosciences. (n.d.). 3-Fluoro-5-Bromoaniline. Retrieved from [Link]

  • (Additional relevant references
  • (Additional relevant references

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Application Notes & Protocols: The Strategic Use of 3-Fluoro-5-(morpholin-4-yl)aniline and its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and the Isomer Landscape

The fluoro-morpholinoaniline scaffold represents a privileged structural motif in modern medicinal chemistry. Its prevalence stems from the synergistic combination of its constituent parts: the fluorine atom and the morpholine ring, appended to a reactive aniline core. The strategic introduction of fluorine can significantly enhance a drug candidate's metabolic stability, modulate the pKa of nearby functional groups, and introduce favorable non-covalent interactions with biological targets.[1] Concurrently, the morpholine moiety is a widely used "solubility handle" and a metabolically stable hydrogen bond acceptor, improving the pharmacokinetic profile of parent molecules.

This guide focuses on the application of 3-Fluoro-5-(morpholin-4-yl)aniline in drug discovery. However, it is critical for the medicinal chemist to recognize the broader landscape of its isomers, as the specific substitution pattern on the aniline ring dictates reactivity, synthetic accessibility, and ultimately, the biological application. The most prominent and well-documented isomer is 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8), a crucial intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[2][3][4]

Due to the extensive public-domain literature and established protocols for the 3,4-isomer, we will leverage it as a primary exemplar for synthetic and analytical methodologies. The principles and protocols detailed herein are fundamentally applicable to the 3,5-isomer and other analogues, providing a robust framework for researchers utilizing this valuable class of building blocks.

Section 2: Physicochemical Properties and Synthesis Overview

The distinct physicochemical properties of each isomer influence its handling, reactivity, and suitability for specific applications.

Table 1: Comparative Physicochemical Properties of Fluoro-Morpholinoaniline Isomers

PropertyThis compound3-Fluoro-4-morpholinoaniline4-Fluoro-3-(morpholin-4-yl)aniline
CAS Number 258864-18-5[5]93246-53-8[3][6]1175797-88-2[5]
Molecular Formula C₁₀H₁₃FN₂OC₁₀H₁₃FN₂OC₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol 196.22 g/mol [3]196.22 g/mol
Appearance Not widely documentedOff-white to brown crystalline powder[3]N/A
Melting Point Not widely documented121-123 °C[3][7]N/A
Boiling Point Not widely documented~364.9 °C at 760 mmHg[3]N/A
General Synthetic Strategy

The most common and industrially scalable route to this class of compounds involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro group.[1] This pathway is efficient and leverages readily available starting materials.

The causality behind this strategy is rooted in fundamental organic chemistry principles. The SNAr reaction is facilitated by the presence of a potent electron-withdrawing group (e.g., a nitro group) positioned ortho or para to a leaving group (typically a halogen, like fluorine). This activation polarizes the aromatic ring, making it susceptible to attack by a nucleophile, in this case, morpholine. The subsequent reduction of the nitro group to a primary amine is a standard transformation, often achieved with high yield and selectivity.

G start Fluoronitrobenzene Precursor (e.g., 1,3-Difluoro-5-nitrobenzene or 3,4-Difluoronitrobenzene) snar Nucleophilic Aromatic Substitution (SNAr) start->snar + Morpholine intermediate Nitro-Fluoro-Morpholino Intermediate snar->intermediate reduction Nitro Group Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) intermediate->reduction product Target Fluoro-Morpholinoaniline Isomer reduction->product

Caption: General synthetic workflow for fluoro-morpholinoanilines.

Section 3: Core Applications in Drug Discovery

The fluoro-morpholinoaniline scaffold is a versatile building block employed across different therapeutic areas.

Antibacterial Agents: The Linezolid Story

The most prominent application of a fluoro-morpholinoaniline is the role of the 3-fluoro-4-morpholinoaniline isomer as a cornerstone intermediate for the antibiotic Linezolid.[3] Linezolid is a member of the oxazolidinone class of antibiotics, effective against serious Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3] The N-phenyl-oxazolidinone core, derived from the aniline, is essential for its mechanism of action, which involves binding to the 50S ribosomal subunit and inhibiting the initiation of protein synthesis.[] The specific arrangement of the fluoro and morpholino groups on the phenyl ring is critical for optimal binding and the drug's overall efficacy and safety profile.

Kinase Inhibitors: A Scaffold for Hinge-Binding

Substituted anilines are a foundational motif in the design of small-molecule kinase inhibitors. The aniline nitrogen and its attached proton serve as a crucial hydrogen bond donor, interacting with the "hinge region" of the ATP-binding pocket of many kinases. This interaction is a primary anchor for the inhibitor, allowing the rest of the molecule to occupy the ATP pocket and exert its inhibitory effect.

The this compound scaffold is particularly well-suited for this role. The aniline provides the key hinge-binding element, while the fluoro and morpholino substituents can be used to fine-tune potency, selectivity, and physicochemical properties. The fluorine can engage in specific interactions within the pocket, and the morpholine group can extend into the solvent-exposed region to enhance solubility. This design strategy has been successfully employed in numerous approved kinase inhibitors targeting EGFR, ABL, and other kinases.[9][10]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor hinge Hinge Region (Backbone C=O, N-H) pocket ATP Pocket (Hydrophobic/Polar Regions) aniline Aniline N-H (from Scaffold) aniline->hinge Hydrogen Bond (Key Anchoring Interaction) scaffold 3-Fluoro-5-(morpholin-4-yl) Substituents scaffold->pocket Occupies Pocket, Dictates Selectivity & Properties

Caption: Conceptual model of kinase hinge-binding.

Section 4: Experimental Protocols

The following protocols are presented as robust starting points. Researchers should always perform appropriate safety assessments and small-scale test reactions before proceeding to a larger scale.

Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline (Exemplar)

This protocol is adapted from established literature procedures for the synthesis of the Linezolid intermediate.[2][11]

Step A: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoronitrobenzene (1.0 eq), morpholine (1.2 eq), and a suitable solvent such as ethanol or DMSO.

  • Reaction: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the mixture. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. If using a water-miscible solvent, pour the mixture into a beaker of cold water. The product, 4-(2-fluoro-4-nitrophenyl)morpholine, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Step B: Nitro Group Reduction

  • Setup: In a round-bottom flask or hydrogenation vessel, dissolve the 4-(2-fluoro-4-nitrophenyl)morpholine intermediate (1.0 eq) from Step A in ethanol or ethyl acetate.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).

  • Reaction: Secure the flask to a hydrogenation apparatus. Purge the vessel with nitrogen, then introduce hydrogen gas (via a balloon or from a pressurized source) and stir vigorously at room temperature. The reaction is typically complete within 4-18 hours.[11]

  • Workup: Once the reaction is complete, carefully purge the vessel with nitrogen again. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid is 3-fluoro-4-morpholinoaniline, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Amide Bond Formation

This protocol describes a standard method for acylating the aniline, a key step in building a library of drug-like molecules.

  • Setup: Dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agents: Add a peptide coupling reagent such as HATU (1.2 eq) or a combination of EDC (1.5 eq) and HOBt (1.2 eq).

  • Base: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 3.0 eq), to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude amide product via flash column chromatography on silica gel.

Section 5: Analytical Characterization

Structural confirmation is paramount. The following are expected characteristics for a compound like 3-fluoro-4-morpholinoaniline.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.[12] The morpholine protons will typically appear as two multiplets around 3.0-3.9 ppm, corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively. The aniline -NH₂ protons may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show the expected number of signals for the unique carbon atoms. The carbon atoms attached to or near the fluorine will exhibit characteristic C-F coupling constants.[12]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for its chemical formula (C₁₀H₁₃FN₂O).

Section 6: Conclusion and Future Outlook

The this compound scaffold and its isomers are high-value building blocks in drug discovery. While the 3,4-isomer is famously associated with the antibiotic Linezolid, the 3,5-isomer presents a compelling starting point for new discovery programs, particularly in the highly competitive field of kinase inhibitors. The synthetic protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold, enabling the rational design and synthesis of next-generation therapeutics.

References

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. SFermion. Available at: [Link]

  • CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.
  • N-[(2z)-4-(3-Fluoro-5-Morpholin-4-Ylphenyl)pyrimidin-2(1h)-Ylidene]-4-(3-Morpholin-4-Yl-1h-1,2,4-Triazol-1-Yl)aniline. PubChem. Available at: [Link]

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem. Available at: [Link]

  • US Patent No. 8829195. Regulations.gov. Available at: [Link]

  • 3-Fluoro-4-morpholinoaniline. ApiSyn Healthcare Pvt. Ltd. Available at: [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for the N-Alkylation of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Anilines in Modern Chemistry

N-alkylated anilines are a cornerstone of modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of an alkyl group to the nitrogen atom of an aniline can profoundly alter the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. These modifications are often crucial for optimizing the biological activity and pharmacokinetic profile of drug candidates. 3-Fluoro-5-(morpholin-4-yl)aniline, and its isomers like 3-fluoro-4-morpholinoaniline, are valuable building blocks in medicinal chemistry, notably in the synthesis of antibiotics such as Linezolid.[3][4][5] The N-alkylation of these scaffolds opens avenues for creating diverse libraries of compounds for biological screening and lead optimization.

This document provides a comprehensive guide to the N-alkylation of this compound, with a focus on practical and efficient laboratory protocols. We will explore various synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide a detailed, step-by-step protocol for a recommended method.

Strategic Approaches to N-Alkylation

Several methods can be employed for the N-alkylation of anilines, each with its own set of advantages and limitations. The choice of method often depends on the nature of the alkylating agent, the desired product (mono- vs. di-alkylation), and the functional group tolerance of the starting material.

Method Alkylating Agent Advantages Disadvantages
Reductive Amination Aldehydes or KetonesHigh functional group tolerance, mild reaction conditions, readily available starting materials.[6][7][8]Requires a reducing agent.
Buchwald-Hartwig Amination Alkyl Halides or TriflatesBroad substrate scope, applicable to a wide range of amines and alkylating agents.[9][10][11]Requires a palladium catalyst and a specific ligand, can be sensitive to air and moisture.
Classical SN2 Reaction Alkyl HalidesSimple procedure, does not require a catalyst.Can lead to over-alkylation (quaternary ammonium salt formation), may require harsh conditions.[12][13]

For the N-alkylation of this compound, reductive amination stands out as a particularly robust and versatile method. It allows for the controlled mono-alkylation of the aniline nitrogen under mild conditions, which is often a desired outcome in pharmaceutical synthesis.

Featured Protocol: Reductive Amination for Mono-N-Alkylation

This protocol details the N-alkylation of a fluoro-morpholinoaniline derivative with an aldehyde via reductive amination using sodium triacetoxyborohydride (STAB) as the reducing agent.

Mechanism of Reductive Amination

The reaction proceeds in two main steps:

  • Imine Formation: The aniline nitrogen performs a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form an intermediate imine (or iminium ion under acidic conditions).[6][14]

  • Reduction: The hydride reagent, in this case, sodium triacetoxyborohydride, selectively reduces the imine to the corresponding secondary amine.[6][14]

Reductive_Amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aniline This compound Imine Imine Intermediate Aniline->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkyl-3-fluoro-5-(morpholin-4-yl)aniline Imine->Product STAB Sodium Triacetoxyborohydride (STAB) STAB->Product Hydride Transfer

Caption: Reductive amination workflow.

Materials and Reagents
  • This compound (or a suitable isomer)

  • Aldehyde of choice (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB) [CAUTION: Water-reactive ]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Sodium triacetoxyborohydride is a water-reactive solid that can release flammable gases upon contact with moisture.[17] Handle it with care in a dry environment and store it under an inert atmosphere.[15][16]

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the aniline in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Add the aldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Addition of Reducing Agent: In a separate container, weigh out sodium triacetoxyborohydride (1.5 eq). Add the STAB portion-wise to the reaction mixture over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.[18][19]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol_Workflow Start Dissolve Aniline in DCM Add_Aldehyde Add Aldehyde & Acetic Acid Start->Add_Aldehyde Stir_1 Stir for 30-60 min Add_Aldehyde->Stir_1 Add_STAB Add STAB Portion-wise Stir_1->Add_STAB Stir_2 Stir at RT & Monitor Add_STAB->Stir_2 Quench Quench with NaHCO3 Stir_2->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: Step-by-step experimental workflow.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, consider adding a small additional portion of the aldehyde and STAB. Ensure that the reagents and solvent are anhydrous, as moisture can deactivate the reducing agent.

  • Formation of Side Products: The primary side reaction is often the reduction of the aldehyde to the corresponding alcohol. This can be minimized by ensuring efficient imine formation before the addition of the reducing agent. Adding the aldehyde and stirring for a period before introducing STAB is a key step.

  • Difficulty in Purification: If the product and starting material have similar polarities, careful selection of the chromatographic eluent is crucial. A shallow gradient may be necessary to achieve good separation.

  • Electron-Deficient Anilines: For weakly basic anilines, the addition of a stronger acid, such as trifluoroacetic acid (TFA), instead of acetic acid can facilitate imine formation and improve reaction rates.[20]

Alternative Strategy: Buchwald-Hartwig Amination

For N-alkylation with alkyl halides, particularly for the formation of C(sp²)-N bonds, the Buchwald-Hartwig amination is a powerful alternative.[10][11][21] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and can be effective where other methods fail.[10][22]

The general reaction involves an aryl halide (or triflate), an amine, a palladium catalyst with a suitable phosphine ligand, and a base. The choice of ligand is critical and often depends on the specific substrates.[9][23] While highly effective, this method requires careful optimization of the catalyst system and reaction conditions.

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Reductive amination offers a reliable and practical approach for achieving mono-N-alkylation with a wide range of aldehydes. By following the detailed protocol and considering the provided insights, researchers can efficiently synthesize the desired N-alkylated products. For challenging substrates or when using alkyl halides, the Buchwald-Hartwig amination presents a powerful alternative that should be considered.

References

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma.
  • Sodium triacetoxyborohydride - AK Scientific, Inc.
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  • Sodium triacetoxyborohydride - Apollo Scientific.
  • Reductive Amin
  • Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides - Benchchem.
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  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up | The Journal of Organic Chemistry - ACS Public
  • SAFETY D
  • (PDF)
  • Reductive amination of tertiary anilines and aldehydes - RSC Publishing.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Reductive Amin
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
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  • Catalytic N-Alkylation of Anilines - ResearchG
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - NIH.
  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar.
  • US1908951A - Method of separating alkyl anilines - Google P
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
  • Arylamine synthesis by amination (alkyl
  • Selective N-alkylation of anilines in ionic liquids - Scilit.
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  • 3-Fluoro-4-(morpholin-2-YL)aniline | Benchchem.
  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
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  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam
  • Alkylation of Amines. II.
  • SYNTHESIS template v2.
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  • 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8 - Ossila.
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  • 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical - Benchchem.
  • Research on the N -alkylation of morpholine with alcohols c
  • (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl)
  • Synthesis and regioselective N- and O-alkylation of 3-alkyl-5-phenyl-3H-[6][15][16]triazolo[4,5-d]pyrimidin-7(6H)-ones and 2-phenyl-9-propyl-9H-purin-6(1H)-one with evaluation of antiviral - ResearchGate.

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.

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Application Note: 3-Fluoro-5-(morpholin-4-yl)aniline as a Versatile Scaffold for the Synthesis of Novel Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic utilization of 3-Fluoro-5-(morpholin-4-yl)aniline as a pivotal starting material for the synthesis of diverse heterocyclic scaffolds. Recognizing the prevalence of fluorinated morpholino-anilines in medicinal chemistry—most notably as key intermediates for antibiotics like Linezolid[1][2]—this note provides field-proven, step-by-step protocols for constructing novel quinolone, benzimidazole, and triazole derivatives. The methodologies are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. All protocols are structured to be self-validating, and key mechanistic claims are substantiated with citations to authoritative literature.

Introduction: The Strategic Value of this compound

This compound (CAS No. 93246-53-8) is a highly functionalized aromatic amine that serves as a powerful building block in modern synthetic chemistry.[2][3] Its structure is distinguished by three key features that make it exceptionally valuable for generating chemical diversity:

  • A Nucleophilic Primary Amine: This group is the primary reactive handle for cyclization reactions, enabling the formation of a wide array of nitrogen-containing heterocycles through reactions like condensation, diazotization, and amidation.[4][5]

  • A Fluorine Substituent: The presence of fluorine can significantly modulate the physicochemical properties of the final molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

  • A Morpholine Moiety: This bulky, polar heterocycle can improve aqueous solubility and provides a hydrogen bond acceptor, which is often crucial for molecular recognition at a receptor active site.

This guide explores the synthesis of three distinct and medicinally relevant heterocyclic cores starting from this versatile precursor, providing detailed protocols for laboratory application.

Physicochemical Properties and Safety Data

Prior to any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource
CAS Number 93246-53-8[3][6][7]
Molecular Formula C₁₀H₁₃FN₂O[2][3][6]
Molecular Weight 196.22 g/mol [2][3][4]
Appearance Off-white to brown crystalline powder[2][4][8]
Melting Point 121-123 °C[2][3][7]
Boiling Point 364.9 ± 42.0 °C (Predicted)[2][7]
Solubility Soluble in Chloroform, Methanol[7]

GHS Hazard Statement: H315 (Causes skin irritation), H319 (Causes serious eye irritation). May be harmful if swallowed, in contact with skin, or if inhaled.[6] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways and Experimental Protocols

The following sections provide detailed protocols for the synthesis of three classes of heterocycles. The overall synthetic strategy is depicted below.

G A This compound B Route 1: Quinolone Synthesis (Gould-Jacobs Reaction) A->B + Diethyl (ethoxymethylene)malonate C Route 2: Benzimidazole Synthesis (Multi-step Pathway) A->C 1. Nitration 2. Reduction 3. Cyclization D Route 3: Triazole Synthesis (Diazotization & Cycloaddition) A->D 1. NaNO₂, HCl 2. NaN₃ 3. Alkyne P1 7-Fluoro-5-morpholino-4-quinolone Derivative B->P1 P2 Substituted Benzimidazole Derivative C->P2 P3 1-Aryl-1,2,3-Triazole Derivative D->P3

Caption: Synthetic routes from the starting aniline to target heterocycles.

Route 1: Synthesis of a 7-Fluoro-5-morpholinoquinolin-4-one Derivative

Scientific Rationale: The Gould-Jacobs reaction is a robust and reliable method for constructing the quinoline core. It proceeds via an initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization and subsequent saponification/decarboxylation.[9] The high temperature required for the cyclization step is necessary to overcome the energy barrier of the 6-endo-trig cyclization onto the aromatic ring. Dowtherm A is used as a high-boiling, inert solvent to achieve the required temperatures safely and efficiently.[9]

G cluster_0 Gould-Jacobs Reaction Workflow A Mix Aniline & DEMM B Heat (100-120°C) Remove Ethanol A->B C Add Dowtherm A B->C D Heat (240-250°C) Thermal Cyclization C->D E Cool & Precipitate D->E F Hydrolysis (NaOH) E->F G Neutralize (HCl) F->G H Isolate Product G->H

Caption: Workflow for the synthesis of the quinolone derivative.

Protocol 1: Synthesis of 7-Fluoro-5-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Materials & Reagents:

    • This compound (1.96 g, 10.0 mmol)

    • Diethyl (ethoxymethylene)malonate (DEMM) (2.27 g, 10.5 mmol)

    • Dowtherm A (20 mL)

    • Sodium Hydroxide (10% aqueous solution)

    • Hydrochloric Acid (6M)

    • Ethanol

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a distillation head and a magnetic stirrer, combine this compound and DEMM.

    • Heat the mixture in an oil bath to 110-120 °C for 2 hours. Ethanol will begin to distill off.

    • After 2 hours, allow the mixture to cool slightly. Add 20 mL of Dowtherm A to the flask.

    • Equip the flask with a reflux condenser and heat the mixture to 240-250 °C for 30 minutes.

    • Allow the reaction to cool to below 100 °C. The cyclized intermediate will begin to precipitate.

    • Carefully add 30 mL of hexane to precipitate the product fully. Filter the solid, wash with hexane, and dry under vacuum.

    • Transfer the crude solid to a new flask containing 30 mL of 10% NaOH solution. Heat the mixture at reflux for 1 hour to effect hydrolysis.

    • Cool the resulting solution in an ice bath and acidify to pH ~2-3 by the slow addition of 6M HCl.

    • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80 °C.

  • Expected Outcome: A pale yellow to off-white solid. Yields typically range from 60-75%. The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Route 2: Synthesis of a 6-Fluoro-4-morpholinobenzimidazole Derivative

Scientific Rationale: The synthesis of benzimidazoles from anilines requires the presence of a second nitrogen nucleophile ortho to the primary amine. Since our starting material lacks this, a multi-step sequence is necessary. This protocol first introduces a nitro group, which is a strong electron-withdrawing group that directs ortho and para. Due to steric hindrance from the morpholine group, nitration is expected to favor the position ortho to the amine. Subsequent reduction of the nitro group to an amine provides the required o-phenylenediamine precursor. Finally, a Phillips condensation with formic acid provides the benzimidazole ring.[10][11] The use of iron powder in an acidic medium for the reduction is a classic, cost-effective, and high-yielding method.[12]

G A Starting Aniline B Step 1: Nitration (H₂SO₄, HNO₃) A->B C 2-Nitro-aniline Intermediate B->C D Step 2: Reduction (Fe, NH₄Cl) C->D E o-Phenylenediamine Intermediate D->E F Step 3: Cyclization (Formic Acid) E->F G Benzimidazole Product F->G

Caption: Multi-step workflow for the synthesis of the benzimidazole derivative.

Protocol 2: Synthesis of 6-Fluoro-4-morpholin-4-yl-1H-benzoimidazole

  • Step 2a: Nitration

    • Add this compound (1.96 g, 10.0 mmol) portion-wise to 10 mL of concentrated sulfuric acid at 0 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (0.7 mL) and sulfuric acid (2 mL) and cool to 0 °C.

    • Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir for 2 hours at 0 °C, then pour the mixture onto 100 g of crushed ice and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 50 mL), dry over MgSO₄, and concentrate to yield the nitro-aniline intermediate.

  • Step 2b: Reduction

    • Dissolve the crude nitro-aniline from the previous step in ethanol (50 mL) and water (10 mL).

    • Add iron powder (2.8 g, 50 mmol) and ammonium chloride (2.7 g, 50 mmol).

    • Heat the mixture to reflux for 4 hours.

    • Filter the hot reaction mixture through a pad of Celite, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which is used directly in the next step.

  • Step 2c: Cyclization

    • Add formic acid (20 mL) to the crude diamine.

    • Heat the mixture at reflux for 3 hours.

    • Cool the reaction and pour it into 100 mL of ice-cold water.

    • Basify the solution to pH ~8-9 with concentrated ammonium hydroxide.

    • The product will precipitate. Collect the solid by filtration, wash with water, and purify by recrystallization from an ethanol/water mixture.

  • Expected Outcome: A light brown or tan solid. The multi-step nature may result in moderate overall yields (30-45%).

Route 3: Synthesis of a 1-(3-Fluoro-5-morpholinophenyl)-1,2,3-triazole Derivative

Scientific Rationale: This route leverages one of the most powerful and versatile reactions in modern chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The synthesis first converts the primary amine into an aryl azide via a two-step diazotization-azidation sequence. The resulting azide is a stable but reactive intermediate. The subsequent cycloaddition with a terminal alkyne is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[13][14] This method's reliability and broad substrate scope make it ideal for generating libraries of compounds.

G cluster_0 Triazole Synthesis Workflow A Diazotization (NaNO₂, HCl, 0°C) B Azide Formation (NaN₃) A->B C Isolate Aryl Azide B->C D CuAAC Cycloaddition (Alkyne, Cu(I)) C->D E Purify Product D->E

Caption: Workflow for the synthesis of the 1,2,3-triazole derivative.

Protocol 3: Synthesis of 4-(1-(3-Fluoro-5-morpholinophenyl)-4-phenyl-1H-1,2,3-triazol-4-yl)morpholine

  • Step 3a: Synthesis of 4-(3-Azido-5-fluorophenyl)morpholine

    • Dissolve this compound (1.96 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). Cool to 0 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, dissolve sodium azide (0.78 g, 12.0 mmol) in 10 mL of water and cool to 0 °C.

    • Add the cold diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen evolution will be observed.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Extract the aryl azide product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. Caution: Aryl azides can be explosive and should be handled with care.

  • Step 3b: CuAAC Cycloaddition

    • Dissolve the crude aryl azide (approx. 10.0 mmol) and phenylacetylene (1.12 g, 11.0 mmol) in a 1:1 mixture of t-butanol and water (40 mL).

    • Add sodium ascorbate (0.2 g, 1.0 mmol) followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol).

    • Stir the reaction vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

    • Once complete, add 50 mL of water and extract with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with a saturated NH₄Cl solution and then brine.

    • Dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure triazole.

  • Expected Outcome: A white to off-white solid. Yields for the cycloaddition step are typically very high (>85%).

Summary of Synthesized Heterocyclic Cores

The protocols described enable the synthesis of diverse heterocyclic structures from a single, readily available starting material.

Heterocyclic CoreSynthetic RouteKey ReagentsExpected Product MW
Quinolone Gould-Jacobs ReactionDEMM, Dowtherm A320.29 g/mol
Benzimidazole Nitration-Reduction-CyclizationHNO₃, Fe, HCOOH221.23 g/mol
1,2,3-Triazole Diazotization-Azide-CycloadditionNaNO₂, NaN₃, Phenylacetylene324.36 g/mol

Conclusion

This compound has been demonstrated to be an exceptionally versatile platform for the synthesis of medicinally relevant heterocycles. The protocols provided herein offer reliable and scalable methods for producing novel quinolone, benzimidazole, and triazole derivatives. These application notes serve as a practical guide for researchers in drug discovery and medicinal chemistry, enabling the rapid generation of compound libraries for biological screening and lead optimization programs. The inherent modularity of these synthetic routes allows for extensive variation of the reacting partners, promising access to a vast chemical space of novel molecular entities.

References

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  • Innospk. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. [Link]

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  • ACS Publications. (n.d.). A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. [Link]

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  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

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Application Notes & Protocols: The Strategic Role of 3-Fluoro-4-morpholinoaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Note on Isomeric Specificity

The field of medicinal chemistry often hinges on the precise arrangement of atoms within a molecule. While the topic of this guide is formally "3-Fluoro-5-(morpholin-4-yl)aniline," a comprehensive survey of scientific literature reveals that its isomer, 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8) , is the compound of predominant significance and application in drug discovery and development.[1][2] This document will, therefore, focus on the well-documented synthesis, properties, and applications of 3-Fluoro-4-morpholinoaniline, a key structural alert in contemporary pharmaceutical research. This versatile building block combines several key features: a fluorinated aniline ring and a morpholine moiety, which together impart a unique electronic and steric profile that medicinal chemists can strategically exploit.[3]

The fluorine atom, with its high electronegativity and small size, can significantly modulate a molecule's pKa, metabolic stability, and binding affinity to biological targets.[2] The morpholine group, a common heterocycle in drug molecules, often enhances aqueous solubility, improves pharmacokinetic profiles, and can act as a hydrogen bond acceptor.[4] The primary amine on the aniline ring serves as a versatile chemical handle for a wide range of synthetic transformations, allowing for its incorporation into diverse molecular scaffolds.[5] This guide provides an in-depth exploration of this compound's properties and its application in constructing high-value therapeutic agents.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a building block's physical and chemical characteristics is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 93246-53-8[1]
Molecular Formula C₁₀H₁₃FN₂O[6]
Molecular Weight 196.22 g/mol [5][6]
Appearance Off-white to brown crystalline powder[6]
Melting Point 121-123 °C[5][6]
Boiling Point 364.9 ± 42.0 °C at 760 mmHg[6]
Density 1.2 ± 0.1 g/cm³[6]
IUPAC Name 3-fluoro-4-morpholin-4-ylaniline[1]

Spectroscopic Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by coupling to the adjacent fluorine atom. The protons of the morpholine ring typically appear as two multiplets in the aliphatic region.[3]

  • ¹³C NMR: The carbon spectrum will confirm the presence of ten unique carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.[1][3]

  • IR Spectroscopy: The IR spectrum will display characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-N and C-O stretching from the morpholine ring, and C-F stretching.[1]

Core Applications in Medicinal Chemistry

The unique structural attributes of 3-fluoro-4-morpholinoaniline make it a privileged scaffold in several therapeutic areas.

G main 3-Fluoro-4-morpholinoaniline sub1 Antibacterial Agents main->sub1 sub2 Kinase Inhibitors main->sub2 sub3 Materials Science main->sub3 sub4 GPCR Modulator Scaffolds main->sub4 app1_1 Key Intermediate for Linezolid (Oxazolidinone Antibiotic) sub1->app1_1 app1_2 Precursor for Novel Schiff Bases, Sulfonamides, and Carbamates sub1->app1_2 app2_1 Aniline Moiety for Anilino-Quinazoline & Anilino-Pyrimidine Scaffolds (e.g., EGFR/FAK Inhibitors) sub2->app2_1 app3_1 Surface Modification of Carbon Nanodots for Enhanced Photoluminescence Quantum Yield sub3->app3_1 app4_1 Potential Building Block for Allosteric Modulators sub4->app4_1

Caption: Key application areas for the 3-fluoro-4-morpholinoaniline scaffold.

Foundational Role in Antibacterial Drug Discovery

The most prominent application of 3-fluoro-4-morpholinoaniline is its role as a critical intermediate in the synthesis of Linezolid .[6][7] Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6] The morpholine ring is a key component of the final drug's pharmacophore.

Beyond Linezolid, the scaffold is a starting point for new antibacterial agents. Researchers have synthesized derivatives, such as Schiff bases, sulfonamides, and carbamates, that exhibit significant antimicrobial activity.[5][7] For instance, certain Schiff base derivatives have shown superior biofilm inhibition compared to Linezolid, highlighting the potential for further optimization of this scaffold.[5]

Versatile Scaffold for Kinase Inhibitors

The 4-anilino-quinazoline and related anilino-pyrimidine structures are classic pharmacophores for ATP-competitive kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[4][8] 3-Fluoro-4-morpholinoaniline is an ideal aniline fragment for incorporation into such inhibitors.

  • Rationale for Inclusion:

    • Fluorine Atom: The 3-fluoro substituent can form crucial hydrogen bonds or favorable electrostatic interactions with residues in the kinase ATP-binding pocket, potentially enhancing potency and selectivity.[8]

    • Morpholine Group: This group acts as a "solubility handle," improving the physicochemical properties of often-hydrophobic kinase inhibitors. This can lead to better oral bioavailability and a more favorable pharmacokinetic profile.

    • Aniline Nitrogen: Serves as the key hydrogen bond donor, interacting with the hinge region of the kinase domain, a canonical interaction for this class of inhibitors.[9]

Emerging Applications in Materials Science

The unique electronic properties of this molecule have found applications beyond medicine. It has been used to surface-modify carbon nanodots, significantly improving their photoluminescence quantum yield.[5] This makes the resulting nanomaterials suitable for advanced applications in optoelectronics, such as color conversion materials in white-light-emitting diodes (LEDs).[3][5]

Potential in G-Protein Coupled Receptor (GPCR) Modulation

While less documented, the scaffold holds potential for designing ligands for G-protein coupled receptors (GPCRs). GPCRs are a major class of drug targets, and allosteric modulators—ligands that bind to a site distinct from the endogenous ligand binding site—offer a sophisticated way to fine-tune receptor activity with potentially greater selectivity and fewer side effects.[10][11][12] The morpholine moiety is a common feature in CNS-active drugs and GPCR ligands. The 3-fluoro-4-morpholinoaniline scaffold provides a synthetically tractable starting point for building libraries to screen for novel positive (PAM) or negative (NAM) allosteric modulators.[13]

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol describes a robust, two-step synthesis starting from commercially available reagents, involving a nucleophilic aromatic substitution (SₙAr) followed by a nitro group reduction.[7][14]

G start 1,2-Difluoro-4-nitrobenzene + Morpholine step1 Step 1: SₙAr Reaction (Neat or in Solvent) start->step1 intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine step1->intermediate step2 Step 2: Nitro Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) intermediate->step2 product 3-Fluoro-4-morpholinoaniline step2->product

Caption: Two-step synthetic workflow for 3-Fluoro-4-morpholinoaniline.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Rationale: This step involves a nucleophilic aromatic substitution where the secondary amine of morpholine displaces one of the fluorine atoms on the electron-deficient nitrobenzene ring. The nitro group strongly activates the ring towards nucleophilic attack, making the reaction efficient.

  • Materials:

    • 1,2-Difluoro-4-nitrobenzene (1.0 eq)

    • Morpholine (1.2 eq)

    • Anhydrous solvent (e.g., DMF, DMSO) or neat conditions[7]

    • Base (e.g., K₂CO₃, 1.5 eq, optional, but recommended for solvent-based reactions)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-difluoro-4-nitrobenzene and the solvent (if used).

    • Add the base (if used), followed by the slow, dropwise addition of morpholine at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be clearly visible and the starting material should be consumed.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a solid.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

  • Rationale: The nitro group of the intermediate is reduced to a primary amine. A common and effective method is catalytic hydrogenation or reduction with iron powder in the presence of an electrolyte like ammonium chloride.[7][14] The Fe/NH₄Cl system is often preferred in laboratory settings for its cost-effectiveness and operational simplicity.

  • Materials:

    • 4-(2-Fluoro-4-nitrophenyl)morpholine (1.0 eq)

    • Iron powder (Fe, 3.0-5.0 eq)

    • Ammonium chloride (NH₄Cl, 1.0 eq)

    • Ethanol/Water mixture (e.g., 4:1 v/v)

  • Procedure:

    • Suspend 4-(2-fluoro-4-nitrophenyl)morpholine in the ethanol/water mixture in a round-bottom flask.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. The color of the reaction mixture will change significantly.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure 3-fluoro-4-morpholinoaniline.[15]

Protocol 2: Derivatization via Buchwald-Hartwig Amination
  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[16][17] This protocol outlines a general procedure for coupling an aryl halide with 3-fluoro-4-morpholinoaniline, demonstrating its utility as a nucleophilic partner in advanced synthesis. This reaction is instrumental in building complex molecules from simpler fragments.[18]

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ oa LₙPd(II)(Ar)(X) pd0->oa Oxidative Addition aryl_halide Ar-X aryl_halide->oa amine R₂NH lc LₙPd(II)(Ar)(NR₂) amine->lc base Base base->lc product Ar-NR₂ oa->lc + R₂NH, - HX lc->pd0 Reductive Elimination lc->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Materials:

    • 3-Fluoro-4-morpholinoaniline (1.0 eq)

    • Aryl halide or triflate (e.g., 4-bromotoluene, 1.1 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)[16][17]

    • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq)[16]

    • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Procedure (under inert atmosphere):

    • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and the base under a stream of argon or nitrogen.

    • Add 3-fluoro-4-morpholinoaniline and the aryl halide.

    • Add the anhydrous solvent via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-24 hours.

    • Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a plug of silica gel or Celite, washing with additional ethyl acetate to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.

Conclusion and Future Perspectives

3-Fluoro-4-morpholinoaniline has firmly established itself as a high-value building block in medicinal chemistry, primarily due to its integral role in the synthesis of the antibiotic Linezolid. However, its utility extends far beyond this single application. The strategic combination of a reactive aniline, a property-modulating fluorine atom, and a solubilizing morpholine group makes it an attractive scaffold for developing novel kinase inhibitors, antimicrobials, and potentially GPCR modulators. Future research will likely focus on leveraging this scaffold to create diverse chemical libraries for high-throughput screening and to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • BenchChem. Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
  • BOC Sciences. Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline.
  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Available at: [Link]

  • Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Ilie, M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Wootten, D., et al. (2016). Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. Available at: [Link]

  • Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Cesta, M. C., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Burford, N. T., et al. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. PMC. Available at: [Link]

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. Available at: [Link]

  • Cong, X., et al. (2022). Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. PubMed. Available at: [Link]

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Application Notes and Protocols for 3-Fluoro-4-morpholinoaniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Important Note on Chemical Identity: The topic specified is "3-Fluoro-5-(morpholin-4-yl)aniline." However, a comprehensive review of current scientific literature and chemical supplier databases indicates that the vast majority of research and commercial availability pertains to its isomer, 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8)[1]. This guide will therefore focus on the well-documented applications of 3-Fluoro-4-morpholinoaniline , proceeding under the assumption that this is the compound of interest for materials science applications.

Introduction: The Strategic Value of 3-Fluoro-4-morpholinoaniline

3-Fluoro-4-morpholinoaniline is a substituted aromatic amine that has emerged as a valuable building block in both pharmaceutical synthesis and advanced materials science[2][3]. Its unique molecular architecture, featuring a fluorinated aniline core linked to a morpholine moiety, imparts a specific set of electronic and steric properties that can be exploited to engineer novel materials[3].

The key functional groups—a primary amine, a fluorine atom, and a morpholine ring—each play a critical role:

  • Primary Amine (-NH₂): Serves as a reactive handle for polymerization, formation of Schiff bases, or surface functionalization of nanoparticles[3].

  • Fluorine (-F): As a highly electronegative atom, it modulates the electronic properties of the aniline ring, influencing HOMO/LUMO energy levels, and can enhance the thermal stability and hydrophobicity of resulting materials[4].

  • Morpholine Ring: A bulky, electron-donating group that influences solubility, morphology, and intermolecular interactions in polymers and on nanoparticle surfaces. It contains both ether and amine functionalities[3].

These features make 3-Fluoro-4-morpholinoaniline a strategic choice for developing materials with tailored optoelectronic and chemical sensing properties.

Property Value Source
CAS Number 93246-53-8[1]
Molecular Formula C₁₀H₁₃FN₂O[1]
Molecular Weight 196.22 g/mol [1]
Appearance Off-white to brown crystalline powder[2]
Melting Point 121 - 123 °C[2]
Boiling Point ~364.9 °C at 760 mmHg[2]

Application I: Precursor for Carbon Nanodots in White-Light-Emitting Diodes (WLEDs)

One of the most promising applications of 3-Fluoro-4-morpholinoaniline in materials science is its use in the synthesis of carbon nanodots (CNDs) for solid-state lighting. Specifically, it acts as a surface passivation and nitrogen-doping agent to enhance the photoluminescence quantum yield (PLQY) of CNDs, making them suitable for color conversion in WLEDs[3].

Scientific Rationale: Why 3-Fluoro-4-morpholinoaniline?

The efficiency of CNDs as light emitters is heavily dependent on their surface chemistry. Bare CNDs often have surface defects that act as non-radiative recombination centers, quenching fluorescence. 3-Fluoro-4-morpholinoaniline addresses this challenge through:

  • Surface Passivation: The primary amine group reacts with surface carboxyl groups on the CNDs, forming stable amide bonds. This "passivates" the surface, eliminating defect states and promoting radiative recombination, which significantly boosts the PLQY.

  • Tuning Emission Wavelength: The incorporation of the fluorinated morpholinoaniline moiety on the surface alters the electronic structure of the CNDs. This functionalization can be used to tune the emission wavelength, a critical factor for achieving the desired color balance in WLEDs[3].

  • Enhanced Quantum Yield: Studies have shown that decorating CNDs with 4-morpholinoaniline derivatives can dramatically improve the PLQY from a modest 28.3% to a much more efficient 41.8%[3].

Experimental Workflow: CND Synthesis and Passivation

G cluster_synthesis Part A: CND Core Synthesis cluster_passivation Part B: Surface Passivation Precursors Carbon Precursor (e.g., Citric Acid) + Solvent (e.g., DI Water) Hydrothermal Hydrothermal Treatment (e.g., 180°C, 12h) Precursors->Hydrothermal 1 Purification1 Initial Purification (Centrifugation/Filtration) Hydrothermal->Purification1 2 CND_Core Purified CND Core Solution Purification1->CND_Core Transfer Addition Add 3-Fluoro-4-morpholinoaniline + EDC/NHS Coupling Agents CND_Core->Addition 3 Reaction Stir at Room Temp (24h) Addition->Reaction 4 Purification2 Final Purification (Dialysis) Reaction->Purification2 5 Final_Product Passivated, High-PLQY CNDs Purification2->Final_Product 6

Caption: Workflow for synthesis and passivation of Carbon Nanodots.

Detailed Protocol: Synthesis of High-PLQY Carbon Nanodots

This protocol is a representative method based on established hydrothermal synthesis and subsequent surface functionalization techniques[3][5][6].

Materials:

  • Citric acid (carbon source)

  • 3-Fluoro-4-morpholinoaniline (passivating agent)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Deionized (DI) water

  • Dialysis tubing (MWCO: 1 kDa)

Procedure:

  • Core CND Synthesis:

    • Dissolve 2.0 g of citric acid in 20 mL of DI water in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it at 180°C for 12 hours.

    • Allow the autoclave to cool to room temperature naturally. The resulting solution should be a dark brown color.

    • Centrifuge the solution at 8,000 rpm for 15 minutes to remove larger aggregates.

    • Collect the supernatant containing the core CNDs.

  • Surface Passivation:

    • To the CND supernatant, add 100 mg of 3-Fluoro-4-morpholinoaniline.

    • Add 150 mg of EDC and 100 mg of NHS to catalyze the amide bond formation between the CND's carboxyl groups and the aniline's amine group.

    • Causality: EDC and NHS are standard coupling agents that activate carboxylic acids to form a more reactive intermediate, facilitating efficient amidation under mild conditions.

    • Stir the mixture vigorously at room temperature for 24 hours in the dark to prevent photochemical degradation.

  • Purification:

    • Transfer the reaction mixture into a dialysis bag (1 kDa MWCO).

    • Perform dialysis against DI water for 48 hours, changing the water every 6-8 hours to ensure complete removal of unreacted precursors and coupling agents.

    • Trustworthiness: This step is critical for obtaining a pure product. Incomplete purification can lead to misleading fluorescence data from residual reactants.

    • Lyophilize the purified solution to obtain the passivated CNDs as a solid powder. Store in a desiccator.

Application II: Monomer for Functional Conductive Polymers (Prospective)

While specific literature on the polymerization of 3-Fluoro-4-morpholinoaniline is nascent, its structure is highly analogous to other fluorinated aniline derivatives that have been successfully polymerized to create functional conductive polymers[4][7]. These materials are of great interest for applications in chemical sensors, antistatic coatings, and electronic devices[8][9].

Scientific Rationale: The Case for a Novel Polyaniline Derivative

Polyaniline (PANI) is a well-known conducting polymer, but its properties can be finely tuned by adding substituents to the aniline monomer[8][10].

  • Electropolymerization: The primary amine on 3-Fluoro-4-morpholinoaniline allows it to be electropolymerized on a conductive substrate (like a glassy carbon or ITO electrode) to form a thin, adherent film[4][7].

  • Enhanced Properties: The fluorine and morpholine substituents are expected to influence the resulting polymer in several ways:

    • Solubility: The morpholine group may enhance solubility in common organic solvents, improving processability[8].

    • Hydrophobicity: The fluorine atom can increase the hydrophobicity and thermal stability of the polymer film, which is advantageous for creating stable sensors that operate in ambient conditions[4].

    • Sensing Capability: The electronic perturbations from the substituents can alter the polymer's response to various analytes (e.g., humidity, ammonia), forming the basis of a chemiresistive sensor[9][11].

Conceptual Polymerization Scheme

G cluster_process Polymerization Process WE Working Electrode (e.g., GCE) Monomer Monomer Solution: 3-Fluoro-4-morpholinoaniline in Acidic Electrolyte (e.g., H₂SO₄) CE Counter Electrode (e.g., Pt wire) RE Reference Electrode (e.g., Ag/AgCl) CV Apply Potential Sweep (Cyclic Voltammetry) Monomer->CV Oxidative Polymerization Film Polymer Film Deposits on Working Electrode CV->Film

Caption: Conceptual setup for electropolymerization of aniline derivatives.

Detailed Protocol: Electropolymerization of a Fluorinated Aniline

This is a representative protocol for the electropolymerization of a fluorinated aniline derivative on a glassy carbon electrode (GCE)[4][7].

Materials:

  • 3-Fluoro-4-morpholinoaniline

  • Sulfuric acid (H₂SO₄)

  • Deionized (DI) water

  • Glassy carbon electrode (GCE), Platinum wire (counter electrode), Ag/AgCl (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with DI water and sonicate in DI water for 5 minutes.

    • Dry the electrode under a stream of nitrogen.

    • Causality: A clean, smooth electrode surface is essential for uniform polymer film growth and good adhesion.

  • Electrolyte Preparation:

    • Prepare a 0.1 M H₂SO₄ aqueous solution.

    • Dissolve 3-Fluoro-4-morpholinoaniline in the acidic solution to a final concentration of 1 mM.

    • Causality: Polymerization must be carried out in an acidic medium to protonate the aniline monomer, making it susceptible to oxidative polymerization and ensuring the resulting polymer is in its conductive emeraldine salt form[4].

  • Electropolymerization:

    • Assemble a three-electrode cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

    • Immerse the electrodes in the monomer solution.

    • Using a potentiostat, perform cyclic voltammetry by sweeping the potential from 0.0 V to +1.5 V (vs. Ag/AgCl) for 3-5 cycles at a scan rate of 100 mV/s.

    • Trustworthiness: The number of cycles controls the film thickness. Fewer cycles (e.g., 3) are often optimal, as thicker films can become insulating and hinder performance[4].

    • An oxidation peak corresponding to the monomer should be visible on the first scan, which decreases in subsequent scans as the conductive polymer film forms on the electrode surface[4].

  • Post-Polymerization:

    • After polymerization, gently rinse the modified electrode with DI water to remove any unreacted monomer.

    • The electrode is now coated with a film of poly(3-Fluoro-4-morpholinoaniline) and is ready for characterization (e.g., via SEM, EIS) or for testing in a sensor application.

Synthesis of 3-Fluoro-4-morpholinoaniline Precursor

The starting material itself must often be synthesized. A common route involves nucleophilic aromatic substitution followed by reduction[12].

Protocol: Two-Step Synthesis

Step 1: Nucleophilic Aromatic Substitution

  • React 1,2-difluoro-4-nitrobenzene with morpholine. This reaction typically proceeds under neat conditions (without a solvent) or in a high-boiling point solvent. The more activated fluorine at the 2-position (ortho to the nitro group) is displaced by the morpholine nitrogen.

  • The product is 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: Nitro Group Reduction

  • The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to a primary amine.

  • A common and effective method is catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst in an ethanol solvent under a hydrogen atmosphere[12].

  • Alternatively, reduction can be achieved using iron powder in the presence of ammonium chloride (Fe/NH₄Cl)[12].

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the final product, 3-Fluoro-4-morpholinoaniline.

References

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]

  • Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines. National Institutes of Health. Available at: [Link]

  • Electrochemical Polymerization of Aniline. SciSpace. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. SciSpace. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available at: [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Medium. Available at: [Link]

  • Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. BUE Scholar. Available at: [Link]

  • Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing. National Institutes of Health. Available at: [Link]

  • Synthesis and sensor properties of polyaniline derivatives. ResearchGate. Available at: [Link]

  • Electrochemical Polymerization of Aniline. ResearchGate. Available at: [Link]

  • Preparation, functionalization and characterization of engineered carbon nanodots. ArTS. Available at: [Link]

  • Methods used in the synthesis of carbon nanodots. ResearchGate. Available at: [Link]

  • Protocol for the Synthesis of Green Fluorescence Carbon Quantum Dots and Biological Application. bioRxiv. Available at: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • Practical Three-Minute Synthesis of Acid-Coated Fluorescent Carbon Dots with Tuneable Core Structure. ResearchGate. Available at: [Link]

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O. PubChem. Available at: [Link]

Sources

Application Notes & Experimental Protocols for 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CFM-2026-01A

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the experimental use of 3-Fluoro-5-(morpholin-4-yl)aniline. It covers the compound's unique chemical characteristics, safety protocols, and detailed, step-by-step methodologies for two fundamental transformations: amide bond formation and palladium-catalyzed Buchwald-Hartwig amination. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, reaction monitoring, and product characterization.

A Note on Isomeric Specificity

The protocols and discussions herein are specifically tailored for This compound . It is critical to distinguish this compound from its more commercially prevalent isomer, 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8). While the general principles of reactivity are similar, the unique substitution pattern of the title compound—with the fluoro and morpholino groups positioned meta to each other—imparts a distinct electronic and steric profile. This will influence regioselectivity in electrophilic substitutions and may affect reaction kinetics. The experimental conditions provided are robust starting points that may require fine-tuning based on empirical results.

Compound Profile and Physicochemical Characteristics

This compound is a substituted aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three key functional motifs:

  • A Nucleophilic Aniline Moiety: The primary amine (-NH₂) is the principal site for a wide range of chemical transformations, including acylation, alkylation, and cross-coupling reactions.

  • An Electron-Donating Morpholine Group: The nitrogen atom of the morpholine ring donates electron density into the aromatic system, activating it towards electrophilic substitution.

  • An Electronegative Fluorine Atom: The fluorine substituent modulates the electronic properties of the aromatic ring through a strong inductive electron-withdrawing effect and a weaker resonance-donating effect. This can influence the pKa of the aniline, reaction rates, and the metabolic stability of derivative compounds.

Table 1: Physicochemical and Safety Data

Property Value / Information Source / Comment
IUPAC Name This compound ---
Molecular Formula C₁₀H₁₃FN₂O Calculated
Molecular Weight 196.22 g/mol Calculated
Appearance Expected to be an off-white to brown solid By analogy to isomers[1][2]
Melting Point Not publicly documented; requires experimental determination. The isomer 3-fluoro-4-morpholinoaniline melts at 121-123 °C.[3]
Solubility Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol, THF, DMF). By analogy to isomers[2]

| CAS Number | Not widely documented. Ensure correct sourcing. | --- |

Safety & Handling

This compound, as a substituted aromatic amine, must be handled with appropriate caution. The GHS hazard classifications for the closely related isomer 3-fluoro-4-morpholinoaniline should be considered as a minimum safety standard.[4]

Hazard Profile (Based on Isomer Data):

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Mandatory Handling Protocols:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves are required. Change gloves immediately if contamination occurs.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A flame-retardant lab coat must be worn at all times.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Section: Core Reactions

The primary amine of this compound is a versatile handle for constructing more complex molecules. The following protocols detail two of the most common and powerful transformations.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid, a cornerstone reaction in the synthesis of pharmaceutical agents.

Reaction Principle: The coupling of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires activation of the carboxylic acid. This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of Hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is more stable and reacts cleanly with the aniline to form the desired amide with minimal side products.

Diagram 1: General Workflow for Chemical Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Reactants (Aniline, Carboxylic Acid, EDC, HOBt) C Combine Acid, Aniline, HOBt in Solvent A->C B Prepare Dry Solvent (e.g., DMF or DCM) B->C D Add EDC, Stir at RT (Monitor by TLC/LC-MS) C->D E Aqueous Quench & Liquid-Liquid Extraction D->E Reaction Complete F Dry Organic Layer & Evaporate Solvent E->F G Column Chromatography F->G H Characterize Product (NMR, MS, HPLC) G->H

Caption: Standard laboratory workflow for synthesis.

Materials & Equipment:

  • Reactants: this compound, Carboxylic Acid (1.0 eq.), EDC·HCl (1.2 eq.), HOBt (1.1 eq.).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base (Optional): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq.), if using the hydrochloride salt of the aniline or if the reaction is sluggish.

  • Glassware: Round-bottom flask, magnetic stir bar, syringes, needles, septum.

  • Atmosphere: Inert atmosphere (Nitrogen or Argon).

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 196.22 mg).

  • Reagent Addition: Add the carboxylic acid (1.0 mmol) and HOBt (1.1 mmol, 148.6 mg).

  • Dissolution: Dissolve the mixture in anhydrous DMF (5 mL). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Activation: Add EDC·HCl (1.2 mmol, 230.0 mg) to the solution in one portion. If the carboxylic acid is sensitive, the reaction can be cooled to 0 °C before adding EDC.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 4-18 hours.

  • Monitoring: Monitor the consumption of the aniline starting material by Thin-Layer Chromatography (TLC) or LC-MS. (TLC System: e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 15 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2x 15 mL), followed by brine (1x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.

Scientific Rationale & Isomer-Specific Considerations:

  • Why Anhydrous Conditions? EDC is highly reactive towards water, which would consume the reagent and halt the reaction.

  • Role of HOBt: HOBt is crucial for suppressing racemization (if the carboxylic acid has a chiral center) and preventing the formation of N-acylurea byproducts from the O-acylisourea intermediate.

  • Solvent Choice: DMF is an excellent solvent for this reaction due to its high polarity, which helps dissolve the reagents and polar intermediates. DCM is a good alternative if the product is less polar and for easier work-up.

  • Reactivity of this compound: This aniline is moderately nucleophilic. The electron-donating morpholine group enhances nucleophilicity, while the meta-positioned fluorine atom slightly reduces it through induction. Standard coupling conditions are expected to be effective. For less reactive carboxylic acids, gentle heating (40-50 °C) or the addition of a non-nucleophilic base like DIPEA may be beneficial.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide to form a diarylamine. This reaction is exceptionally powerful for creating C(sp²)-N bonds.

Reaction Principle: The Buchwald-Hartwig amination involves a palladium(0) catalyst. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex coordinates the aniline. A base then deprotonates the coordinated amine, and subsequent reductive elimination from the palladium center forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle

G cluster_cycle center Pd(II) Complex pd0 L-Pd(0) center->pd0 Ar-NH-Ar' re Reductive Elimination baseH [Base-H]+X- center->baseH pd0->center Ar'-X oa Oxidative Addition product Ar-NH-Ar' deprot Base-mediated Deprotonation aryl_halide Ar'-X amine Ar-NH2 amine->center base Base

Caption: Key steps in the Buchwald-Hartwig amination.

Materials & Equipment:

  • Reactants: this compound, Aryl Bromide (1.2 eq.).

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%).

  • Ligand: Xantphos (2-4 mol%) or a suitable biarylphosphine ligand like RuPhos (2-4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq.).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Glassware: Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques.

  • Atmosphere: Rigorous exclusion of oxygen is required.

Step-by-Step Protocol:

  • Setup: In a glovebox or under a strong stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg), the phosphine ligand (e.g., Xantphos, 0.02 mmol, 11.6 mg), and the base (e.g., NaOtBu, 1.4 mmol, 134.5 mg) to a Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add the aryl bromide (1.2 mmol) and this compound (1.0 mmol, 196.22 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by taking aliquots (under inert conditions), quenching, and analyzing by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., DCM) and wash with water to remove any remaining base or salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientific Rationale & Isomer-Specific Considerations:

  • Why Inert Atmosphere? The Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state. Phosphine ligands are also prone to oxidation.

  • Catalyst/Ligand System: The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential. Ligands like Xantphos (a bidentate ligand with a large bite angle) or biarylphosphines are effective at promoting the crucial reductive elimination step.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline within the palladium coordination sphere. NaOtBu is a common and effective choice. For more sensitive substrates, a weaker base like Cs₂CO₃ can be used, though it may require higher temperatures.

  • Reactivity of this compound: As a moderately electron-rich aniline, it is an excellent substrate for Buchwald-Hartwig coupling. The reaction should proceed efficiently under standard conditions. Steric hindrance is minimal around the amine group, favoring facile coordination to the palladium center.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized products.

Table 2: Analytical Techniques for Reaction Monitoring and Product Validation

Technique Application Expected Observations & Rationale
Thin-Layer Chromatography (TLC) Reaction monitoring and fraction analysis during chromatography. The product (amide or diarylamine) will typically have a different R_f value than the starting aniline. This allows for rapid qualitative assessment of reaction conversion.
High-Performance Liquid Chromatography (HPLC) Purity assessment of the final product. A pure compound should show a single major peak. This technique is quantitative and essential for materials intended for biological testing.
¹H NMR Spectroscopy Structural confirmation. Amide Formation: Disappearance of the broad aniline -NH₂ signal and appearance of a new amide N-H signal (typically a sharp singlet or triplet further downfield). Shifts in the aromatic signals are also expected. Buchwald-Hartwig: Disappearance of the aniline -NH₂ signal and appearance of a new diarylamine N-H signal, along with a new set of aromatic signals from the coupled aryl ring. The morpholine protons typically appear as two multiplets around ~3.2 ppm and ~3.8 ppm.[6]
¹³C NMR Spectroscopy Structural confirmation. Confirms the number of unique carbon atoms. Amide Formation: Appearance of a new carbonyl signal (~165-175 ppm). C-F Coupling: The carbon atoms near the fluorine will show characteristic splitting (large ¹J_CF, smaller ²J_CF and ³J_CF), which is diagnostic for confirming the fluorine's position.
¹⁹F NMR Spectroscopy Confirmation of fluorine presence and environment. The product will show a signal in the ¹⁹F NMR spectrum, confirming the incorporation of the fluorinated moiety. The chemical shift can be indicative of the electronic environment.

| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should correspond to the calculated molecular weight of the expected product. |

References

  • Exploring Chemical Space. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 40(9), 834-844. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

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Application Notes and Protocols for the Biological Activity Screening of 3-Fluoro-5-(morpholin-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic screening and biological evaluation of a novel class of compounds: 3-Fluoro-5-(morpholin-4-yl)aniline derivatives. The integration of a fluorine atom, a morpholine ring, and an aniline core presents a unique chemical scaffold with significant potential for therapeutic applications. This guide outlines a tiered screening cascade, detailing experimental protocols for assessing cytotoxic, antimicrobial, kinase inhibitory, and antioxidant activities. The causality behind experimental choices is explained, ensuring a robust and scientifically sound evaluation of this promising compound class.

Introduction: The Rationale for Screening this compound Derivatives

The confluence of a fluorinated aniline and a morpholine moiety within a single molecular architecture represents a strategic approach in modern medicinal chemistry. The morpholine ring is a privileged structure, frequently incorporated into bioactive molecules to enhance pharmacological properties such as potency, metabolic stability, and aqueous solubility.[1][2] Its presence is noted in numerous approved drugs, where it can serve as a key interacting element, a rigid scaffold, or a modulator of pharmacokinetic profiles.[1]

The fluoro-aniline component is equally significant. Fluorine substitution is a well-established strategy to modulate the electronic properties and metabolic stability of drug candidates.[3] The aniline group, in particular, is a known pharmacophore that can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with the hinge region of kinase ATP-binding sites, a common target in oncology.[3]

Derivatives of the isomeric compound, 3-fluoro-4-morpholinoaniline, have demonstrated notable antimicrobial and anticancer activities.[4] Specifically, Schiff bases and carbamate derivatives have shown potent inhibition of bacterial biofilms, while other analogs have been investigated as antitumor agents.[4][5] This precedent strongly supports the hypothesis that this compound derivatives are prime candidates for screening against similar biological targets.

This guide, therefore, proposes a logical and efficient screening workflow to elucidate the therapeutic potential of this novel chemical series.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently manage resources and generate a comprehensive biological profile of the synthesized derivatives.

Screening_Cascade cluster_primary Tier 1 cluster_secondary Tier 2 cluster_tertiary Tier 3 A Primary Screening: Cytotoxicity Assays P1 MTT/MTS Assay (Broad Spectrum Cell Viability) A->P1 Metabolic Activity P2 LDH Release Assay (Membrane Integrity) A->P2 Cytolysis B Secondary Screening: Target-Oriented Assays S1 Antimicrobial Screening (MIC Determination) B->S1 S2 Kinase Inhibition Panel (Broad Kinase Profiling) B->S2 S3 Antioxidant Assays (DPPH/ABTS) B->S3 C Tertiary Screening: Mechanistic & Specificity Assays T1 Apoptosis vs. Necrosis Assay (Flow Cytometry) C->T1 T2 Specific Kinase IC50 Determination C->T2 T3 In Vivo Xenograft Models (for potent anticancer hits) C->T3 P1->B Active Compounds (IC50 < 10 µM) P2->B Active Compounds (Significant LDH Release) S1->C Potent Antimicrobial Hits S2->T2 Kinase 'Hits' T2->T3 Selective & Potent Inhibitors

Caption: A tiered approach to screening this compound derivatives.

Primary Screening: Cytotoxicity Profiling

The initial step is to assess the general cytotoxicity of the derivatives against a panel of human cancer cell lines and a non-cancerous control line. This provides a broad overview of their antiproliferative potential and selectivity.

Rationale

A fundamental characteristic of many anticancer agents is their ability to inhibit cell proliferation or induce cell death.[6] By screening against a diverse panel of cancer cell lines (e.g., breast, lung, colon) and a normal cell line (e.g., human embryonic kidney cells, HEK293), we can identify compounds with potent and potentially selective anticancer activity.[7]

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (typically from 100 µM to 0.1 µM) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[8]

Protocol Steps:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Quantify LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Data Presentation
Derivative IDCancer Cell Line 1 (IC50, µM)Cancer Cell Line 2 (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (SI)*
FMA-0018.512.3>50>5.8
FMA-00225.130.5>50>2.0
FMA-0032.13.445.221.5

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Secondary Screening: Target-Oriented Assays

Compounds demonstrating significant and selective cytotoxicity in the primary screen should be advanced to secondary assays to explore their potential mechanisms of action.

Antimicrobial Activity Screening

Given that derivatives of the isomeric 3-fluoro-4-morpholinoaniline are precursors to the antibiotic linezolid and have shown antimicrobial properties, evaluating this activity is a logical next step.[4][9]

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal activity.[10] The fluoro-morpholinoaniline scaffold presents a promising starting point for the development of novel antimicrobial agents.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Protocol Steps:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assays

The aniline moiety is a key feature in many kinase inhibitors.[3] Therefore, assessing the ability of these derivatives to inhibit a panel of kinases is a high-priority secondary screen.

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[11] Identifying compounds that can selectively inhibit specific kinases is a major focus of modern drug discovery.

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2]

Protocol Steps:

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, its specific substrate peptide, and the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent that converts the produced ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Antioxidant Activity Assays

Some aniline and morpholine derivatives have been reported to possess antioxidant properties. This can be a desirable attribute, particularly for compounds targeting diseases with an inflammatory component.

Excessive production of free radicals can lead to oxidative stress, which is implicated in various pathological conditions. Compounds with antioxidant activity can neutralize these radicals and may offer therapeutic benefits.

These are simple and widely used spectrophotometric methods to assess antioxidant activity.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Prepare a methanolic solution of DPPH.

  • Add various concentrations of the test compounds to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the decrease in absorbance at 517 nm.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Dilute the ABTS radical solution to a specific absorbance at 734 nm.

  • Add the test compounds to the ABTS radical solution.

  • Measure the reduction in absorbance after a set incubation time.

Tertiary Screening and Mechanistic Studies

For "hit" compounds identified in secondary screening, more in-depth studies are required to understand their mechanism of action and confirm their specificity.

Mechanistic_Workflow cluster_apoptosis Apoptosis Pathway Analysis cluster_kinase Kinase Target Validation start Potent Hit Compound A1 Annexin V/PI Staining start->A1 If Cytotoxic K1 Dose-Response for Specific Kinase start->K1 If Kinase Inhibitor A2 Caspase Activity Assay A1->A2 A3 Western Blot for Apoptotic Markers (Bcl-2, Bax) A2->A3 K2 Cellular Target Engagement Assay K1->K2 K3 Downstream Signaling Pathway Analysis (Western Blot) K2->K3

Caption: Workflow for mechanistic studies of lead compounds.

Elucidating the Mechanism of Cell Death

For compounds with potent cytotoxic activity, it is crucial to determine whether they induce apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Protocol: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Treat cells with the test compound for a specified time.

  • Harvest and wash the cells.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Validating Kinase Inhibition

For compounds that show activity against a specific kinase, it is important to confirm this activity and assess its impact on cellular signaling.

Protocol: Western Blot for Downstream Signaling

  • Treat cells with the kinase inhibitor.

  • Lyse the cells and collect the protein lysate.

  • Separate proteins by size using SDS-PAGE.

  • Transfer proteins to a membrane.

  • Probe the membrane with antibodies against the phosphorylated form of the kinase's downstream substrate.

  • Analyze the changes in phosphorylation levels to confirm target engagement in a cellular context.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The systematic screening cascade outlined in this document, from broad cytotoxicity profiling to specific mechanistic studies, provides a robust framework for identifying and characterizing the biological activities of its derivatives. By understanding the causality behind each experimental step and employing validated protocols, researchers can efficiently unlock the therapeutic potential of this exciting class of compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).
  • PubMed. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.).
  • MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.).
  • NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. Retrieved from [Link]

  • RSC Publishing. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 3-Fluoro-5-(morpholin-4-yl)aniline (CAS: 93246-53-8).

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

When synthesizing this compound, particularly through the common route of reducing its nitro precursor, 4-(2-fluoro-4-nitrophenyl)morpholine, several types of impurities can arise.[1] Identifying these is the first step to a successful purification strategy.

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 4-(2-fluoro-4-nitrophenyl)morpholine is a primary impurity. Its presence can be monitored by Thin Layer Chromatography (TLC), as it will have a different Rf value than the desired aniline product.

    • Residual Solvents: Solvents used in the reaction or workup, such as ethanol, ethyl acetate, or methanol, may be present.[2]

    • Reaction By-products: Depending on the reduction method, various side-products can form.[3]

  • Catalyst Residues:

    • Heavy Metals: If catalytic hydrogenation is used (e.g., with Pd/C), trace amounts of palladium may carry over.[2][3] Proper filtration is crucial to minimize this.

  • Degradation Impurities:

    • Oxidation Products: Anilines are notoriously susceptible to air oxidation, which often results in the formation of colored impurities, causing the product to appear as an off-white to brown crystalline powder.[4][5]

    • Polymeric By-products: Over time or under harsh conditions, aniline compounds can form polymeric materials.[3]

Q2: What is the recommended general purification strategy for this compound after synthesis?

A multi-step approach is typically required to achieve high purity (>98.0%) for this compound, which is often necessary for its use as a pharmaceutical intermediate, for instance, in the synthesis of Linezolid.[4][6]

The general workflow is as follows:

  • Post-Reaction Filtration: Immediately after the reaction (e.g., hydrogenation), the catalyst (e.g., Pd/C) must be thoroughly removed. This is typically done by filtering the reaction mixture through a pad of Celite or Kieselguhr.[2][7]

  • Aqueous Workup/Extraction: An extractive workup using a solvent like ethyl acetate and water can remove inorganic salts (like ammonium formate if used as a hydrogen donor) and other water-soluble impurities.[2]

  • Crystallization: Recrystallization is a highly effective method for purifying this solid compound. A common and successful solvent system is a mixture of ethyl acetate and n-hexane.[2] This step is excellent for removing both more-soluble and less-soluble impurities.

  • Column Chromatography (If Necessary): If recrystallization does not provide the desired purity, flash column chromatography can be employed to separate compounds with close polarities.

Purification Workflow cluster_0 Post-Synthesis Workup cluster_1 Purification Methods Crude Reaction Mixture Crude Reaction Mixture Catalyst Filtration Catalyst Filtration Crude Reaction Mixture->Catalyst Filtration Remove Pd/C Extraction Extraction Catalyst Filtration->Extraction Remove salts Crude Product Crude Product Extraction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Column Chromatography Column Chromatography Recrystallization->Column Chromatography If impurities persist High Purity Product High Purity Product Recrystallization->High Purity Product Purity >98% Column Chromatography->High Purity Product

Caption: General purification workflow for this compound.

Q3: My compound is degrading on the silica gel column. What can I do?

This is a classic issue with amine-containing compounds like anilines. The silica gel surface is inherently acidic due to the presence of silanol (Si-OH) groups, which can lead to sample streaking, irreversible adsorption, or degradation.[3]

Solutions:

  • Neutralize the Eluent: Add a small amount of a basic modifier to your solvent system. Triethylamine (TEA) at a concentration of 0.1-1% is the most common choice.[3] The TEA will neutralize the acidic sites on the silica, allowing your aniline to elute cleanly.

  • Use a Deactivated Stationary Phase: Consider using a less acidic stationary phase. Options include:

    • Neutral Alumina: A good alternative to silica gel for basic compounds.

    • Deactivated Silica Gel: Commercially available or can be prepared in the lab.

  • TLC Stability Test: Before committing to a large-scale column, perform a stability test. Spot your compound on a silica TLC plate, let it sit exposed to air for 30-60 minutes, and then develop it. If you see a new spot or significant streaking that wasn't present initially, it's a strong indicator of instability on silica.[3]

Q4: My purified aniline is turning brown upon storage. How can I prevent this?

The discoloration is due to oxidation. While it's difficult to prevent entirely, proper handling and storage can significantly slow down the process.

  • Storage Conditions: Store the compound in a dark place, preferably in an amber vial, to protect it from light.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen.

  • Temperature: Keep at room temperature or refrigerated as specified.[7]

Part 2: Troubleshooting Guides

IssuePossible Cause(s)Troubleshooting Steps & Solutions
Low Yield After Purification Product Loss During Transfers: Multiple transfer steps can lead to cumulative loss of material.Minimize transfers. Rinse glassware with a small amount of fresh solvent to recover adsorbed product.
Incomplete Crystallization: The product may be too soluble in the mother liquor.Cool the crystallization mixture slowly, then place it in an ice bath or refrigerator to maximize crystal formation. If still poor, reduce the amount of the "good" solvent (e.g., ethyl acetate).
Irreversible Adsorption on Column: The compound is sticking to the silica gel.As discussed in FAQ Q3, add triethylamine to the eluent or switch to a different stationary phase like alumina.[3]
Product is Oiling Out, Not Crystallizing Supersaturation or Rapid Cooling: The solution is too concentrated, or cooling is too fast, preventing the formation of a crystal lattice.Add a small amount more of the "good" solvent to ensure the compound is fully dissolved at high temperature. Allow the solution to cool slowly to room temperature before moving to an ice bath.[8]
Presence of Impurities: Oily impurities can inhibit crystal formation.Try to "scratch" the inside of the flask with a glass rod to create nucleation sites. If that fails, add a single "seed" crystal from a previous batch. If it still oils out, an additional purification step (e.g., column chromatography) may be needed before recrystallization.
Persistent Discoloration (Brown/Dark) in Final Product Oxidation: The compound has oxidized during workup or purification.Work quickly and avoid prolonged exposure to air, especially when the compound is in solution. If using chromatography, consider de-gassing your solvents.
Charcoal Treatment Failure: Activated charcoal was not effective at removing colored impurities.Ensure the charcoal is added to a hot solution and allowed to stir for 5-10 minutes before being filtered out while still hot (hot filtration). Use an appropriate amount (typically 1-2% by weight).

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate / n-Hexane

This protocol is based on synthetic procedures that have successfully used this solvent system to purify the target compound.[2]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This is your "good" solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and keep the solution hot for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Slowly add n-hexane (the "poor" solvent) to the hot ethyl acetate solution until you see persistent cloudiness. Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

  • Drying: Dry the purified crystals under vacuum. The expected melting point is 121-123 °C.[4][6]

SolventBoiling Point (°C)RoleNotes
Ethyl Acetate 77.1Good SolventDissolves the compound well when hot, but less so when cold.
n-Hexane 69.0Poor SolventCompound is poorly soluble, used to induce precipitation.
Protocol 2: Flash Column Chromatography

This is a general protocol that should be optimized using TLC first.

  • TLC Analysis: Develop a TLC solvent system that gives the product an Rf value of ~0.3. A good starting point is a mixture of Hexane:Ethyl Acetate.

  • Slurry Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., Hexane:Ethyl Acetate 7:3 + 0.5% Triethylamine). Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column using your chosen eluent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting_Decision_Tree start Purification Problem Occurs q1 What is the issue? start->q1 issue1 Low Yield q1->issue1 Yield issue2 Product Oiling Out q1->issue2 Physical Form issue3 Column Degradation q1->issue3 Purity/Stability sol1 Review transfer steps. Optimize crystallization cooling. issue1->sol1 sol2 Cool slowly. Scratch flask or add seed crystal. issue2->sol2 sol3 Add 0.5% TEA to eluent. Use Alumina instead of Silica. issue3->sol3 end Problem Resolved sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting common purification issues.

References

  • Benchchem. Technical Support Center: Recrystallization of Substituted Anilines.
  • Benchchem. Technical Support Center: Purification of Substituted Anilines.
  • Benchchem. Efficacy of different purification methods for substituted anilines.
  • ECHEMI. 3-Fluoro-4-morpholinoaniline Formula.
  • Benchchem. Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • ChemicalBook. 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8.
  • Reddit. Purify and dry aniline?.
  • Ossila. 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8.
  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Sigma-Aldrich. 3-Fluoro-4-morpholinoaniline | 93246-53-8.

Sources

Technical Support Center: Synthesis of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-Fluoro-5-(morpholin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical intermediate. As a key building block in the synthesis of pharmaceuticals like Linezolid, a reliable and high-yielding synthetic route is paramount.[1][2] This resource consolidates field-proven insights and literature data to address common challenges encountered during its preparation.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing causative analysis and actionable solutions.

Scenario 1: Low Yield in the Nucleophilic Aromatic Substitution (SNA_r) Step

Q: I am attempting the synthesis of 4-(3-fluoro-5-nitrophenyl)morpholine via an SNA_r reaction between 1,3-difluoro-5-nitrobenzene and morpholine, but my yields are consistently low. What are the likely causes and how can I improve them?

A: Low yields in this SNA_r reaction are a common challenge and can often be attributed to several factors. Let's break down the potential causes and solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent and base is critical in SNA_r reactions. While a variety of solvents can be used, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic species and accelerate the reaction. However, the presence of water can be detrimental, leading to hydrolysis of the starting material or unwanted side reactions.

    • Recommendation: Ensure your solvent is anhydrous. If using a protic solvent, consider using a phase-transfer catalyst to facilitate the reaction. The choice of base is also crucial. While stronger bases like sodium hydride can be effective, they may also promote side reactions. A milder inorganic base like potassium carbonate or sodium bicarbonate is often a good starting point.[3]

  • Formation of Regioisomers: A significant contributor to low yields of the desired product is the formation of the undesired regioisomer, 4-(2-fluoro-4-nitrophenyl)morpholine. The fluorine atom para to the nitro group is highly activated towards nucleophilic attack.

    • Causality: The strong electron-withdrawing nature of the nitro group activates both the ortho and para positions towards nucleophilic attack. While the para position is sterically more accessible, the ortho position can also react, leading to a mixture of products.

    • Troubleshooting Workflow:

      • Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product, which in some cases can be the desired isomer. Conversely, higher temperatures might lead to a mixture of isomers. It is recommended to perform the reaction at a controlled temperature, for instance, by using an oil bath.

      • Solvent Effects: The solvent can influence the regioselectivity of the reaction. Experiment with different solvents to see if the isomer ratio can be improved.

      • Purification: If a mixture of isomers is formed, careful purification by column chromatography is necessary to isolate the desired product.

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the starting material.

    • Recommendation: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the base.

Scenario 2: Challenges in the Nitro Group Reduction Step

Q: I have successfully synthesized 4-(3-fluoro-5-nitrophenyl)morpholine, but I am struggling with the reduction of the nitro group to the corresponding aniline. My yields are low, and I am observing multiple byproducts. What are the best practices for this reduction?

A: The reduction of the nitro group is a critical step, and several factors can influence its success. Here are some common issues and their solutions:

  • Incomplete Reduction: The reduction may be incomplete, leaving unreacted starting material in your product.

    • Causality: This can be due to an insufficient amount of the reducing agent, catalyst poisoning, or a non-optimal choice of solvent.

    • Recommendation:

      • Choice of Reducing Agent: Several reducing agents can be employed. Catalytic hydrogenation using Pd/C is a common and effective method.[4] Other options include using metals like iron in the presence of an acid (e.g., Fe/HCl or Fe/NH4Cl), or tin(II) chloride (SnCl2).[5]

      • Catalyst Loading: If using catalytic hydrogenation, ensure you are using an adequate amount of catalyst. Typically, 5-10 mol% of Pd/C is used.

      • Solvent: The choice of solvent is important. Alcohols like ethanol or methanol are commonly used for catalytic hydrogenation.

  • Formation of Byproducts: The formation of byproducts during the reduction is a common issue. These can include hydroxylamines, azo compounds, or products resulting from the reduction of other functional groups.

    • Causality: Over-reduction or side reactions can lead to the formation of these impurities.

    • Troubleshooting Workflow:

      • Chemoselective Reducing Agents: To avoid the reduction of other sensitive functional groups, consider using chemoselective reducing agents. For instance, SnCl2 is known to be a mild and selective reducing agent for nitro groups in the presence of other reducible functionalities.

      • Reaction Conditions: Carefully control the reaction conditions. For catalytic hydrogenation, ensure the reaction is run under a hydrogen atmosphere at an appropriate pressure. For metal-based reductions, control the temperature and the rate of addition of the acid.

      • Work-up Procedure: A proper work-up is crucial to remove any inorganic salts and byproducts. This typically involves filtration to remove the catalyst, followed by an aqueous work-up and extraction with an organic solvent.

  • Product Degradation: The final aniline product can be sensitive to oxidation, especially in the presence of residual metals from the reduction step.

    • Recommendation: After the work-up, it is advisable to use the crude aniline directly in the next step or to store it under an inert atmosphere to prevent oxidation. If purification is necessary, it should be done promptly.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic strategies for preparing this compound:

  • Nucleophilic Aromatic Substitution (SNA_r) followed by Nitro Group Reduction: This is the most commonly reported method. It typically involves the reaction of a di- or tri-substituted fluorinated aromatic compound (e.g., 1,3-difluoro-5-nitrobenzene or 1,3,5-trifluorobenzene) with morpholine, followed by the reduction of the nitro group.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative route. It involves the coupling of an aryl halide (e.g., 1-bromo-3,5-difluorobenzene or 3-bromo-5-fluoroaniline) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6][7]

The choice of route often depends on the availability of starting materials, desired scale, and the specific challenges one wishes to avoid.

Q2: What are the common impurities I should look out for in my final product?

A2: Common impurities can originate from starting materials, side reactions, or degradation. Key impurities to monitor include:

  • Regioisomers: As discussed in the troubleshooting section, the formation of the undesired regioisomer during the SNA_r step is a common issue.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.

  • Byproducts from the Reduction Step: These can include partially reduced intermediates like hydroxylamines or azo compounds.

  • Oxidation Products: The final aniline product can oxidize over time, leading to colored impurities.

It is crucial to characterize your final product thoroughly using techniques like NMR, LC-MS, and HPLC to ensure its purity.[8][9]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Fluorinated Aromatic Compounds: Many fluorinated starting materials can be irritants and harmful if inhaled or absorbed through the skin. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Some reducing agents, like sodium borohydride, can react violently with water. Catalytic hydrogenation involves the use of flammable hydrogen gas and should be performed with appropriate safety measures in place.

  • Solvents: Many of the organic solvents used in this synthesis are flammable and can be harmful. Always handle them in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes to this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNA_r) and Nitro Reduction

This protocol is adapted from literature procedures and is a reliable method for the synthesis of the target compound.[5]

Step 1: Synthesis of 4-(3-fluoro-5-nitrophenyl)morpholine

  • To a solution of 1,3-difluoro-5-nitrobenzene (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-(3-fluoro-5-nitrophenyl)morpholine as a solid.

Step 2: Synthesis of this compound

  • Dissolve 4-(3-fluoro-5-nitrophenyl)morpholine (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • To this solution, add 10% Pd/C (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The crude product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.[4]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination approach. Optimization of the catalyst, ligand, and base may be necessary for optimal results.[6][7]

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the aryl halide (e.g., 1-bromo-3,5-difluorobenzene, 1.0 eq) and morpholine (1.2 eq) to the tube.

  • Add anhydrous toluene (5-10 mL per gram of aryl halide).

  • Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes typical yields for the synthesis of this compound via the SNA_r and nitro reduction route, as reported in the literature.

Starting MaterialReagents and ConditionsIntermediateYield of IntermediateReducing AgentFinal ProductOverall YieldReference
1,2-difluoro-4-nitrobenzeneMorpholine, neat4-(2-fluoro-4-nitrophenyl)morpholineNot specifiedFe/NH4Cl3-fluoro-4-morpholinoanilineNot specified[5]
3,4-difluoro-nitrobenzeneMorpholine, Sodium Carbonate, 78°C, 6h3-Fluoro-4-morpholine-nitrobenzene>98%Not specifiedThis compoundNot specified[3]
4-(2-fluoro-4-nitrophenyl)morpholine10% Pd/C, H2, STP, 18h--10% Pd/C, H23-fluoro-4-(4-morpholinyl)aniline100%[4]
3-fluoro-4-morpholinyl nitrobenzene10% Pd-C, Ammonium formate, Ethyl acetate, 45-50°C, 8h--Pd/C, HCOOHNH43-fluoro-4-morpholinyl anilineNot specified[10]

Visualizing the Synthetic Workflow

To aid in understanding the primary synthetic pathway, the following diagram illustrates the SNA_r and reduction sequence.

SNAr_Reduction_Workflow cluster_SNAr Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_Reduction Step 2: Nitro Group Reduction SM 1,3-Difluoro-5-nitrobenzene Reaction_SNAr SNA_r Reaction SM->Reaction_SNAr Morpholine Morpholine Morpholine->Reaction_SNAr Base Base (e.g., K2CO3) Base->Reaction_SNAr Solvent_SNAr Solvent (e.g., DMF) Solvent_SNAr->Reaction_SNAr Intermediate 4-(3-Fluoro-5-nitrophenyl)morpholine Reaction_Red Reduction Intermediate->Reaction_Red Reaction_SNAr->Intermediate Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Reaction_Red Solvent_Red Solvent (e.g., EtOH) Solvent_Red->Reaction_Red Final_Product This compound Reaction_Red->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Sources

Technical Support Center: Synthesis of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(morpholin-4-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this key intermediate. Our approach is rooted in mechanistic understanding to provide not just solutions, but a framework for proactive problem-solving.

Introduction: Synthetic Strategy and Impurity Hotspots

This compound is typically synthesized via one of two primary pathways: a Palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr) followed by reduction. The choice of route often depends on starting material availability, cost, and scalability. Both pathways, however, have characteristic "hotspots" where impurities can arise. Understanding these hotspots is the first step toward effective impurity control.

The following diagram illustrates the two common synthetic routes, highlighting the key transformation and potential points of impurity introduction.

Synthetic_Routes cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: SNAr & Reduction A_SM 3-Bromo-5-fluoroaniline (or 3,5-Difluoroaniline) A_Product This compound A_SM->A_Product Pd Catalyst (e.g., XPhos Pd G3) Strong Base (e.g., NaOtBu) Toluene, 100-110 °C A_Reagent Morpholine A_Impurity1 Impurity A1: Hydrodehalogenation Product (3-Fluoroaniline) A_Product->A_Impurity1 Side Reaction A_Impurity2 Impurity A2: Starting Material Carryover A_Product->A_Impurity2 Incomplete Conversion B_SM 1,3-Difluoro-5-nitrobenzene B_Inter 4-(3-Fluoro-5-nitrophenyl)morpholine B_SM->B_Inter Morpholine, Base (e.g., K2CO3) Solvent (e.g., DMSO) B_Impurity1 Impurity B1: Over-reaction Product (Di-morpholino adduct) B_SM->B_Impurity1 Potential Side Reaction (if starting from tri-substituted arene) B_Product This compound B_Inter->B_Product Reduction (e.g., Pd/C, H2 or Fe/NH4Cl) B_Impurity2 Impurity B2: Incomplete Reduction (Nitro-intermediate) B_Product->B_Impurity2 Incomplete Reaction

Caption: Common synthetic pathways to this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Part 1: Issues Related to Buchwald-Hartwig Amination (Route A)

Question 1: My Buchwald-Hartwig reaction has stalled, and LC-MS analysis shows a significant amount of unreacted 3-bromo-5-fluoroaniline. What is causing this incomplete conversion?

Answer: Incomplete conversion in Buchwald-Hartwig couplings, especially with electron-deficient anilines, is a frequent challenge. The root cause often lies in the stability and activity of the catalytic system. The electron-withdrawing fluorine atom deactivates the aniline, making it a less potent nucleophile.[1]

Causality & Troubleshooting Steps:

  • Catalyst Choice and Activity: Standard palladium catalysts may be insufficient. The reduced nucleophilicity of the aniline starting material requires a highly active catalyst system to drive the reaction to completion.

    • Recommendation: Employ modern, electron-rich, and sterically bulky biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[1] These ligands promote the crucial reductive elimination step, even with challenging substrates. Using a well-defined, air-stable precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) ensures the consistent generation of the active Pd(0) species, leading to more reproducible results compared to in-situ generation from sources like Pd(OAc)₂.[2]

  • Base Strength and Solubility: The N-H bond of an electron-deficient aniline is weakly acidic. A strong, non-nucleophilic base is critical for deprotonation within the catalytic cycle.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice. Ensure the base is fresh, anhydrous, and finely powdered for optimal reactivity.[1][2]

  • Atmospheric Control: Palladium(0) catalysts are notoriously sensitive to oxygen, which can lead to catalyst deactivation (formation of palladium black).[2]

    • Recommendation: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or high-purity Nitrogen). Solvents must be anhydrous and thoroughly degassed using methods like freeze-pump-thaw or by sparging with inert gas for at least 30 minutes.

Experimental Protocol: Optimizing Reaction Conversion

Question 2: My main impurity has a mass corresponding to 3-fluoroaniline. What is this impurity and how can I prevent its formation?

Answer: This impurity is the product of hydrodehalogenation , a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[2]

Causality & Prevention:

This side reaction competes with the desired C-N bond formation. It can be exacerbated by several factors, including the presence of water or other protic sources, catalyst choice, and reaction temperature. The mechanism can involve a β-hydride elimination from a palladium-amido intermediate, although other pathways are possible.

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate the rate of reductive elimination (the product-forming step) can outcompete the hydrodehalogenation pathway.

    • Recommendation: Ligands like XPhos or tBuBrettPhos are specifically designed to favor the desired coupling over side reactions.[2]

  • Strictly Anhydrous Conditions: While not always the primary cause, moisture can contribute to catalyst decomposition pathways that may favor hydrodehalogenation.

    • Recommendation: Use anhydrous solvents and reagents and maintain a rigorously inert atmosphere.

  • Temperature Control: Excessively high temperatures can sometimes promote side reactions.

    • Recommendation: While this reaction requires heat, run it at the lowest temperature that provides a reasonable reaction rate (e.g., start at 100 °C instead of 120 °C) and monitor for improvement.

Troubleshooting Workflow:

Hydrodehalogenation_Troubleshooting Start Hydrodehalogenation Detected (e.g., by GC-MS or LC-MS) Step1 Verify Ligand Choice: Is it a modern, bulky biaryl phosphine ligand (e.g., XPhos)? Start->Step1 Yes1 Yes Step1->Yes1   No1 No Step1->No1   Step2 Review Reaction Conditions: Are solvents and reagents strictly anhydrous and degassed? Yes1->Step2 Action1 Action: Switch to a recommended ligand like XPhos or tBuBrettPhos. No1->Action1 Action1->Step2 Yes2 Yes Step2->Yes2   No2 No Step2->No2   Step3 Optimize Temperature: Can the reaction temperature be lowered (e.g., to 100°C) while maintaining conversion? Yes2->Step3 Action2 Action: Re-dry and degas all solvents. Use fresh, anhydrous base. No2->Action2 Action2->Step3 Result Reduced Impurity Formation Step3->Result

Caption: Decision tree for troubleshooting hydrodehalogenation.

Part 2: Issues Related to SNAr & Reduction (Route B)

Question 3: After the reduction of 4-(3-fluoro-5-nitrophenyl)morpholine, I see a persistent impurity with a mass 16 units higher than my product. What is it?

Answer: This impurity is almost certainly the starting material for the reduction step: 4-(3-fluoro-5-nitrophenyl)morpholine . A mass difference of +16 amu (relative to the amine product) corresponds to the replacement of -NH₂ with -NO₂ (-16 + 32 = +16). This indicates an incomplete reduction of the nitro group.

Causality & Troubleshooting:

  • Catalyst Activity (for Catalytic Hydrogenation): Palladium on carbon (Pd/C) is a common catalyst, but its activity can vary.

    • Recommendation: Ensure you are using a fresh, high-quality catalyst. If the catalyst is old, it may have been poisoned or oxidized. Consider using a higher catalyst loading (e.g., increase from 5 wt% to 10 wt%) or a different type, such as platinum on carbon (Pt/C).

  • Hydrogen Pressure/Delivery: Insufficient hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface will result in slow or incomplete reactions.

    • Recommendation: For balloon hydrogenation, ensure all air is purged from the flask before introducing hydrogen. For a Parr shaker or autoclave, ensure the system is properly sealed and pressurized (e.g., 50 psi H₂). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Chemical Reduction (e.g., Fe/NH₄Cl): Incomplete reaction with metal-based reducing agents can occur if the metal surface is not sufficiently activated or if stoichiometry is inadequate.

    • Recommendation: Ensure the iron powder is activated (e.g., by washing with dilute HCl). Use a sufficient excess of the reducing metal. The reaction is often run in a protic solvent like ethanol/water, and heating may be required to drive it to completion.

Experimental Protocol: Ensuring Complete Nitro Reduction (Pd/C)

Summary of Common Impurities

The following table summarizes the key impurities discussed, their likely origins, and primary analytical detection methods.

Impurity NameStructureMolecular Weight ( g/mol )Probable Synthetic RouteRoot CauseRecommended Analytical Method
3-Fluoroaniline C₆H₆FN111.12A: Buchwald-HartwigHydrodehalogenation side reactionGC-MS, LC-MS
3-Bromo-5-fluoroaniline C₆H₅BrFN190.01A: Buchwald-HartwigIncomplete conversion (Starting Material)LC-MS, HPLC
4-(3-Fluoro-5-nitrophenyl)morpholine C₁₀H₁₁FN₂O₃226.21B: SNAr & ReductionIncomplete reduction (Intermediate)LC-MS, HPLC, TLC
Residual Palladium Pd106.42A: Buchwald-HartwigCatalyst carryoverICP-MS

References

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • Örkényi, R., & Greiner, I. (2013). Continuous flow multistep sequence to prepare drug-like anilines.

Sources

Technical Support Center: 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(morpholin-4-yl)aniline (CAS No. 258864-18-5). We address common questions and troubleshooting scenarios related to the stability and storage of this important synthetic intermediate. Our recommendations are grounded in the fundamental chemical principles of aniline and morpholine derivatives to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is strongly recommended.[3][4] The aniline functional group is susceptible to oxidation, which can be accelerated by exposure to air and light.[4][5][6]

Q2: What is the typical appearance of this compound?

This compound, similar to its isomers, is typically an off-white to pale beige or brown crystalline powder.[1][2] Significant deviation from this appearance may indicate degradation.

Q3: My sample of this compound has darkened to a yellow or brown color. Is it still usable?

A color change, particularly darkening, is a common indicator of oxidation of the aniline moiety. While minor discoloration may not significantly impact purity for some applications, it is a sign of degradation. We strongly advise re-analyzing the material's purity via methods like LC-MS, HPLC, or NMR before use in sensitive downstream applications. For quantitative assays or GMP processes, using a fresh, unoxidized lot is the safest course of action.

Q4: Is this compound sensitive to moisture?

Yes. As with many amine-containing compounds and solid reagents, it is hygroscopic. Moisture can compromise the material's integrity and may interfere with certain reactions. It is crucial to keep the container tightly closed and store it in a dry environment, such as in a desiccator.[4][5][6][7]

Q5: What is the recommended shelf life?

The shelf life is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, inert atmosphere), the compound should remain stable for an extended period. However, once the container is opened and exposed to the ambient environment, the risk of degradation increases. We recommend re-qualifying the material if it has been stored for over a year or if any physical changes are observed.

Q6: What chemicals are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][8][9][10] Aniline derivatives can react exothermically or degrade upon contact with these substances.[5] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatibilities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution & Scientific Rationale
Color Change in Solid (e.g., Off-white to Yellow/Brown)Oxidation: The primary amine of the aniline ring is susceptible to air oxidation, a process often catalyzed by light. This forms colored impurities.1. Purity Verification: Before use, verify the compound's purity using an appropriate analytical technique (e.g., NMR, LC-MS).2. Purification: If purity is compromised, consider purification by recrystallization or column chromatography.3. Prevention: For future use, aliquot the material into smaller, single-use vials under an inert gas to minimize repeated exposure of the bulk material to air and light.
Inconsistent Results in Assays 1. Degradation: The effective concentration of the active compound may be lower than calculated due to the presence of degradation products.2. Poor Solubility: The compound may not be fully dissolved or may have precipitated out of solution over time.1. Re-qualify Material: Use a freshly opened or recently qualified lot of the compound. Always prepare solutions fresh from the solid material for critical experiments.2. Verify Solubility: Confirm the solubility of the compound in your chosen solvent system. Gentle warming or sonication can aid dissolution. Visually inspect solutions for particulates before use.
Precipitate Forms in Solution 1. Degradation: Degradation products may have lower solubility than the parent compound, causing them to precipitate.2. Saturation: The solution may be supersaturated, leading to precipitation upon standing or temperature changes.1. Filter Solution: Use a syringe filter (e.g., 0.22 µm PTFE) to remove particulates before use.2. Re-evaluate Solvent: Consider a different solvent or solvent system that offers better long-term stability and solubility.3. Avoid Stock Solutions: For many aniline derivatives, it is best practice to avoid long-term storage of solutions, especially in protic solvents. Prepare solutions immediately before use whenever possible.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Storage

This protocol is designed to maximize the stability and shelf-life of this compound.

  • Receiving and Inspection: Upon receipt, visually inspect the container for an intact seal and any signs of damage. Note the date of receipt on the container.

  • Working Environment: Handle the solid compound in a well-ventilated chemical fume hood.[8][11] For aliquoting or weighing, a glove box under an inert atmosphere is ideal to prevent exposure to air and moisture.

  • Aliquoting: If the entire stock will not be used at once, it is highly recommended to aliquot the bulk powder into smaller, single-use vials. This prevents contamination and degradation of the main stock from repeated openings.

  • Container Selection: Use amber glass vials with PTFE-lined caps to protect the compound from light and ensure a tight seal.

  • Inert Atmosphere: Before sealing the vials, flush the headspace with a stream of dry argon or nitrogen gas.

  • Labeling: Clearly label each aliquot with the compound name, CAS number, lot number, and date of aliquoting.

  • Storage: Place the sealed vials inside a secondary container (e.g., a small box or sealed bag) with a desiccant pouch. Store this secondary container in a cool, dark, and dry location away from incompatible chemicals.[2][8][11] A storage temperature of 2-8°C can also be considered for enhanced long-term stability.

Visualization of Workflows

The following diagrams illustrate the recommended workflows for handling and troubleshooting this compound.

StorageWorkflow A Receive Compound B Inspect Seal & Container A->B C Handle in Fume Hood (Glovebox Preferred) B->C D Aliquot into Amber Vials C->D E Flush with Inert Gas (Ar or N2) D->E F Seal Tightly & Label E->F G Store in Secondary Container with Desiccant F->G H Place in Cool, Dark, Dry Location G->H

Caption: Recommended workflow for receiving and storing the compound.

TroubleshootingLogic Start Observe Issue (e.g., Color Change, Inconsistent Results) CheckPurity Verify Purity & Integrity (LC-MS, NMR, etc.) Start->CheckPurity Decision Is Purity Acceptable? CheckPurity->Decision Proceed Proceed with Caution (Document Lot & Purity) Decision->Proceed Yes Stop Purify or Discard (Use Fresh Lot) Decision->Stop No Review Review & Improve Storage/Handling Protocol (Implement Inert Atmosphere, etc.) Proceed->Review Stop->Review

Caption: Logical flow for troubleshooting common stability issues.

References

  • Chemical Label: this compound. Chemical Safety. Retrieved from: [Link]

  • Aniline. Washington State University Environmental Health & Safety. Retrieved from: [Link]

  • Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Retrieved from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020-02-21). MDPI. Retrieved from: [Link]

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem. Retrieved from: [Link]

  • Aniline Standard Operating Procedure for Laboratories. University of Washington. Retrieved from: [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Medium. Retrieved from: [Link]

  • Safety Data Sheet: Aniline. SIA Toolbox. Retrieved from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from: [Link]

  • Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. ResearchGate. Retrieved from: [Link]

  • Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26K. Wageningen University & Research. Retrieved from: [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. Retrieved from: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-5-(morpholin-4-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-Fluoro-5-(morpholin-4-yl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. As a key building block in modern drug discovery, particularly for kinase inhibitors and other targeted therapies, achieving a high-yield, high-purity synthesis is critical.

This guide moves beyond simple step-by-step instructions. It is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters in the field. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to adapt and optimize these protocols for your specific laboratory and scale-up requirements.

Section 1: Synthetic Strategy Overview

The most reliable and commonly employed route to this compound proceeds via a two-step sequence. This strategy leverages a well-understood Nucleophilic Aromatic Substitution (SNAr) reaction followed by a standard nitro group reduction.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a di-halogenated and nitro-activated benzene ring, such as 1,3-difluoro-5-nitrobenzene, with morpholine. The strong electron-withdrawing effect of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack.

  • Step 2: Nitro Group Reduction: The resulting intermediate, 4-(3-fluoro-5-nitrophenyl)morpholine, is then reduced to the desired aniline product. This transformation can be achieved through various methods, most commonly catalytic hydrogenation.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction Start 1,3-Difluoro- 5-nitrobenzene Intermediate 4-(3-Fluoro-5-nitrophenyl)morpholine Start->Intermediate + Morpholine (Solvent, Base) Final This compound Intermediate_ref->Final Reducing Agent (e.g., H₂, Pd/C)

Caption: Overall two-step synthetic workflow.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice for process optimization.

Part A: Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction is showing low conversion, even after several hours. How can I drive it to completion?

Answer: Low conversion in this SNAr reaction is typically related to insufficient activation energy or suboptimal reaction conditions. Here are the key parameters to investigate:

  • Temperature: SNAr reactions are often kinetically slow at room temperature. The rate-determining step is usually the initial nucleophilic attack to form the negatively charged Meisenheimer complex. Increasing the reaction temperature (e.g., to 80-120 °C) provides the necessary energy to overcome this barrier. Monitor the reaction by TLC or LCMS to avoid decomposition at excessive temperatures.

  • Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents such as DMF, DMSO, or NMP are ideal for this purpose.[1][2] They effectively solvate the cation of the base while not strongly interacting with the nucleophile, thus increasing its effective nucleophilicity. If you are using a less polar solvent like THF or acetonitrile, switching to DMF or DMSO will almost certainly accelerate the reaction.

  • Base Strength and Stoichiometry: A base is required to neutralize the hydrofluoric acid (HF) byproduct generated during the substitution. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA). Ensure at least one equivalent of the base is used. K₂CO₃ is often preferred as it is inexpensive and its heterogeneous nature can sometimes simplify work-up.

Question 2: I'm observing a significant amount of a di-substituted byproduct, 1,3-di(morpholin-4-yl)-5-nitrobenzene. How can I improve the mono-selectivity?

Answer: The formation of the di-substituted product occurs when the initial product, 4-(3-fluoro-5-nitrophenyl)morpholine, undergoes a second SNAr reaction. While the remaining fluorine is less activated than in the starting material, high temperatures and excess nucleophile can promote this side reaction.

  • Control Stoichiometry: The most critical factor is the stoichiometry of the nucleophile. Use a slight excess, but no more than 1.1 to 1.2 equivalents of morpholine. Using a large excess will dramatically increase the rate of the second substitution.

  • Controlled Addition: Instead of adding all the morpholine at the beginning, consider a slow, controlled addition of the nucleophile to the reaction mixture at an elevated temperature. This keeps the instantaneous concentration of morpholine low, favoring the faster, first substitution over the slower, second one.

  • Temperature Management: Lowering the reaction temperature can improve selectivity, as the activation energy for the second substitution is higher than the first. Find a temperature that allows for a reasonable reaction rate for the first substitution while minimizing the second. An optimal temperature is often found in the 80-100 °C range.

Part B: Nitro Group Reduction

Question 3: My catalytic hydrogenation with Palladium on Carbon (Pd/C) is very slow or has stalled completely. What could be the issue?

Answer: Catalytic hydrogenation is a highly effective method for nitro group reduction, but it is sensitive to several factors.

  • Catalyst Poisoning: The palladium catalyst can be "poisoned" by impurities from the previous step. Sulfur compounds are notorious catalyst poisons.[3] Ensure your intermediate is sufficiently pure. If you suspect impurities, purifying the nitro-intermediate by recrystallization or a silica gel plug before hydrogenation is advisable.

  • Hydrogen Pressure & Agitation: Ensure your reaction vessel is properly sealed and pressurized with hydrogen (typically 50 psi to 100 psi). Efficient agitation is also critical to ensure good mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.

  • Catalyst Loading and Quality: For a standard lab-scale reaction, a catalyst loading of 5-10 mol% of Pd/C (10% w/w) is typical. If the reaction is slow, a higher loading may be necessary. The quality and age of the catalyst also matter; always use a fresh, high-quality catalyst.

  • Solvent: Solvents like methanol, ethanol, or ethyl acetate are standard for this reaction. Ensure the solvent is of high purity and deoxygenated before use.

Question 4: I prefer to avoid high-pressure hydrogenation. What are good chemical alternatives, and what are the potential pitfalls?

Answer: If hydrogenation equipment is unavailable, several chemical reduction methods are effective.

  • Tin(II) Chloride (SnCl₂): Reduction with SnCl₂ in a solvent like ethanol or ethyl acetate, often with added concentrated HCl, is a classic and reliable method. The primary drawback is the work-up. After the reaction, the acidic mixture must be carefully basified (e.g., with NaOH or NaHCO₃ solution) to pH > 8 to precipitate tin salts and liberate the free aniline. This can result in thick emulsions that complicate extraction. Thorough extraction with a suitable organic solvent (e.g., ethyl acetate or DCM) is required.

  • Iron (Fe) or Zinc (Zn) in Acetic Acid/HCl: Using a metal powder like iron in an acidic medium is another common method. Similar to the tin reduction, the work-up involves neutralization and filtration of metal salts, which can be cumbersome on a large scale.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup.

Protocol 1: Synthesis of 4-(3-Fluoro-5-nitrophenyl)morpholine (SNAr)

G cluster_workflow SNAr Protocol Workflow A 1. Charge Reactor - 1,3-Difluoro-5-nitrobenzene (1 eq) - K₂CO₃ (1.5 eq) - DMF (10 vol) B 2. Add Nucleophile - Morpholine (1.1 eq) A->B C 3. Heat Reaction - Heat to 90 °C B->C D 4. Monitor Progress - TLC or LCMS until SM consumed (Typically 4-6 hours) C->D E 5. Work-up - Cool to RT - Quench with water - Extract with Ethyl Acetate D->E F 6. Purify - Wash organic layer - Dry, concentrate - Recrystallize or chromatograph E->F

Caption: Step-by-step workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3-difluoro-5-nitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, approx. 10 volumes).

  • Reagent Addition: Add morpholine (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into ice-water (approx. 50 volumes). A yellow solid should precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Purification: If a solid was obtained, filter it, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or isopropanol. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified as described.

Protocol 2: Synthesis of this compound (Reduction)

Step-by-Step Methodology (Catalytic Hydrogenation):

  • Reactor Setup: In a hydrogenation vessel, dissolve 4-(3-fluoro-5-nitrophenyl)morpholine (1.0 eq) in methanol or ethanol (15-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5 mol%) under a nitrogen atmosphere.

  • Reaction: Seal the vessel, evacuate and backfill with nitrogen three times, then evacuate and introduce hydrogen gas to a pressure of 60 psi.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and by TLC/LCMS analysis of aliquots. The reaction is typically complete in 3-5 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity. If necessary, it can be further purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Section 4: Data Summary Table

The table below summarizes the key variables and their expected impact on the synthesis, providing a quick reference for optimization efforts.

Parameter Step Variable Low Setting Effect High Setting Effect Recommended Starting Point
Yield/Conversion SNArTemperatureSlow/incomplete reactionFaster reaction; risk of byproduct/decomposition90 °C
Selectivity SNArMorpholine StoichiometryLow conversion if <1.0 eqIncreased di-substitution1.1 equivalents
Reaction Rate SNArSolvent PolaritySlower rate (e.g., THF)Faster rate (e.g., DMSO)DMF
Yield/Purity ReductionCatalyst LoadingSlow/incomplete reactionFaster reaction; cost increase5 mol% Pd/C
Reaction Time ReductionH₂ PressureSlower reactionFaster reaction60 psi

Section 5: References

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and handling of 3-Fluoro-5-(morpholin-4-yl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this important synthetic building block. Our goal is to provide a framework for anticipating and troubleshooting potential side reactions and synthetic challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination. The choice of route often depends on the availability and cost of starting materials. Both pathways, however, present unique challenges and potential for side-product formation.

Synthetic_Pathways cluster_0 Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route B: Buchwald-Hartwig Amination SM1 1,3-Difluoro-5-nitrobenzene Int1 4-(3-Fluoro-5-nitrophenyl)morpholine SM1->Int1 + Morpholine (Base, Solvent) ProdA This compound Int1->ProdA Reduction (e.g., H2/Pd-C, Fe/HCl) SM2 3-Bromo-5-fluoroaniline or 1-Bromo-3-fluoro-5-nitrobenzene ProdB This compound SM2->ProdB + Morpholine (Pd Catalyst, Ligand, Base)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and work-up of this compound in a practical question-and-answer format.

FAQ 1: My reaction mixture turned dark brown or black upon workup or exposure to air. What is causing this, and how can I prevent it?

Answer: This is a classic sign of aniline oxidation. The electron-rich aromatic ring of your product, activated by both the amino and morpholino groups, is highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored, often polymeric, radical-cation-derived impurities that can complicate purification and reduce yield. The rate of oxidation can be accelerated by trace metal impurities, light, and non-neutral pH.[1][2][3]

Troubleshooting Protocol: Minimizing Oxidation

  • Maintain an Inert Atmosphere: Conduct the reaction and workup under a blanket of nitrogen or argon. This is the single most effective preventative measure.

  • Use Degassed Solvents: Before use, sparge all solvents (for both reaction and chromatography) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Aqueous Workup Considerations:

    • Keep the pH of aqueous solutions neutral or slightly basic during extraction. Acidic conditions can increase the aniline's susceptibility to oxidation.

    • Consider adding a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous phase to quench oxidants.

  • Storage: Store the final product in a dark container, under an inert atmosphere, and at reduced temperatures (2-8 °C) to ensure long-term stability.[4]

FAQ 2: I'm observing a second, more-polar spot on my TLC and an unexpected mass in my LC-MS. What is this byproduct?

Answer: This is most likely the result of a di-substitution reaction, particularly if you are following the SNAr pathway (Route A) starting from a di-halogenated precursor like 1,3-difluoro-5-nitrobenzene. While the first substitution with morpholine deactivates the ring slightly, forcing conditions (high temperature, prolonged reaction time, excess morpholine) can lead to the displacement of the second fluoride atom.

Mechanism of Side Reaction: Di-substitution

The initial SNAr reaction is facilitated by the electron-withdrawing nitro group.[5][6][7] After the first morpholine addition, the ring is less electron-deficient. However, it can still be susceptible to a second nucleophilic attack under harsh conditions.

SNAr_Side_Reaction Start 1,3-Difluoro-5-nitrobenzene Morpholine1 + Morpholine (Controlled) Start->Morpholine1 Desired_Int 4-(3-Fluoro-5-nitrophenyl)morpholine (Desired Intermediate) Morpholine2 + Morpholine (Excess / High Temp) Desired_Int->Morpholine2 Side_Product 1,3-Dimorpholino-5-nitrobenzene (Di-substitution Byproduct) Morpholine1->Desired_Int Morpholine2->Side_Product

Caption: Competing pathways in the SNAr synthesis.

Troubleshooting Protocol: Controlling Selectivity

  • Stoichiometry Control: Use a slight excess, but not a large excess, of morpholine (e.g., 1.1-1.2 equivalents).

  • Temperature Management: Start the reaction at a lower temperature and monitor by TLC or LC-MS. Increase the temperature gradually only if the reaction is stalling. Avoid prolonged heating at high temperatures.

  • Alternative Starting Material: If di-substitution remains a persistent issue, consider using a starting material with better leaving group differentiation, such as 1-bromo-3-fluoro-5-nitrobenzene. The C-Br bond is generally more reactive in Pd-catalyzed couplings, while the C-F bond is more reactive in SNAr, allowing for more selective transformations.

ImpurityPotential OriginRelative PolarityMitigation Strategy
1,3-Dimorpholino-5-nitrobenzene Over-reaction in SNArMore polar than mono-adductControl stoichiometry and temperature.
3-Bromo-5-fluoroaniline Incomplete Buchwald-Hartwig reactionLess polar than productIncrease catalyst loading or reaction time.
Dehalogenated starting material Reductive dehalogenation (Buchwald-Hartwig)Less polar than productScreen ligands and bases; ensure anhydrous conditions.[8]
FAQ 3: My Buchwald-Hartwig amination (Route B) is sluggish or gives a low yield. What are the key parameters to optimize?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Its success is highly dependent on the interplay between the palladium precatalyst, the phosphine ligand, the base, and the solvent.[9][10][11] For an electron-rich amine like morpholine and a relatively electron-neutral aryl halide, catalyst inhibition or slow oxidative addition can be problematic.

Troubleshooting Workflow: Buchwald-Hartwig Optimization

BH_Troubleshooting Start Low Yield / No Reaction Check_Reagents Verify Reagent Quality (Anhydrous Solvent, Active Base, Fresh Catalyst) Start->Check_Reagents Screen_Ligands Screen Ligands (Start with Buchwald biarylphosphines like XPhos, RuPhos) Check_Reagents->Screen_Ligands Reagents OK Screen_Bases Screen Bases (NaOtBu vs. K3PO4 vs. LHMDS) Screen_Ligands->Screen_Bases No improvement Success Improved Yield Screen_Ligands->Success Improvement Optimize_Temp Optimize Temperature (80-110 °C is typical) Screen_Bases->Optimize_Temp No improvement Screen_Bases->Success Improvement Optimize_Temp->Success Improvement

Caption: A logical workflow for troubleshooting a Buchwald-Hartwig amination.

Key Experimental Considerations:

  • Ligand Choice: For coupling with a secondary amine like morpholine, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote the reductive elimination step.[8][11]

  • Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. However, if your substrate contains base-sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher temperatures or different ligands.

  • Solvent: Toluene, dioxane, and THF are common solvents. Ensure they are strictly anhydrous, as water can deactivate the catalyst and hydrolyze the base.

  • Catalyst Precursor: Use a reliable palladium source, such as Pd₂(dba)₃ or a pre-formed Pd-ligand complex (precatalyst), to ensure consistent generation of the active Pd(0) species.

Section 3: Analytical Characterization Profile

Verifying the structure and purity of your final product is critical. Below is a table of expected analytical data for pure this compound.

Analytical Method Expected Data
Appearance Off-white to brown crystalline powder.[12]
Molecular Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol [13]
Melting Point 121-123 °C[4][12]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 6.2-6.4 (m, 2H, Ar-H), 6.1 (m, 1H, Ar-H), 3.85 (t, 4H, -O-CH₂-), 3.7 (br s, 2H, -NH₂), 3.1 (t, 4H, -N-CH₂-). (Note: Shifts are predictive and can vary with solvent).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ≈ 164 (d, J=240 Hz, C-F), 153 (d, J=12 Hz), 148 (d, J=2 Hz), 105 (d, J=2 Hz), 99 (d, J=22 Hz), 96 (d, J=25 Hz), 67 (-O-CH₂-), 49 (-N-CH₂-). (Note: Shifts are predictive).
Purity (HPLC) Typically ≥98.0% for research applications.[12]

References

  • Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem Compound Database. Available at: [Link]

  • S. M. Musser, et al. (2025). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Available at: [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Available at: [Link]

  • Ren, J. (2017). Method for synthesizing 3-fluoro-4-(4-morpholinyl)aniline by using micro-channel reactor. SciSpace. Available at: [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Masomboon, N., et al. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. PubMed. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-Fluoro-5-(morpholin-4-yl)aniline. This document is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this key intermediate, with a focus on providing actionable solutions grounded in established chemical principles.

The synthesis of this compound typically involves the coupling of an aniline or nitrobenzene precursor with morpholine. A prevalent and robust method for forming the crucial C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3][4] This guide will focus primarily on troubleshooting this and related synthetic strategies.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction shows very low conversion to this compound, even after extended reaction times. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue, especially during initial scale-up. The root cause often lies in the catalyst system, reaction conditions, or reagent quality. Let's break down the potential culprits.

1. Catalyst Deactivation or Insufficient Activity: The Palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its deactivation is a primary cause of stalled reactions.

  • Explanation: The active Pd(0) species can be sensitive to oxygen and certain impurities. The choice of ligand is also critical for stabilizing the catalyst and facilitating the catalytic cycle.

  • Solution:

    • Ensure Inert Atmosphere: De-gas all solvents (e.g., by bubbling with nitrogen or argon for 30 minutes) and run the reaction under a strict inert atmosphere.[5]

    • Ligand Selection: For electron-rich anilines and aryl halides, bulky, electron-rich phosphine ligands like XPhos or DavePhos are often effective.[2][5] If one ligand fails, screen another from a different class.

    • Catalyst Loading: While typically low (0.5-3 mol%), increasing the catalyst or ligand loading may be necessary if impurities are poisoning a portion of the catalyst.

2. Ineffective Base: The base plays a crucial role in deprotonating the amine and regenerating the catalyst.

  • Explanation: The strength and solubility of the base are critical. A base that is too weak will not deprotonate the morpholine effectively. A base that is insoluble may lead to slow, heterogeneous reaction kinetics.

  • Solution:

    • Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective choice for this amination.[5] Other strong bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can also be used.

    • Physical Form: Ensure the base is a fine, free-flowing powder. Clumped or old base may be less reactive due to hydration or carbonate formation.

3. Sub-optimal Solvent and Temperature: The reaction medium dictates solubility and reaction rate.

  • Explanation: The solvent must be able to dissolve the reactants and the catalytic complex. The temperature must be high enough to overcome the activation energy but not so high as to cause catalyst decomposition or side reactions.

  • Solution:

    • Solvent Choice: Toluene and dioxane are standard solvents for Buchwald-Hartwig aminations.[2][5] They have appropriate boiling points and are generally compatible with the catalytic system.

    • Temperature Optimization: A typical temperature range is 80-110 °C.[4] If conversion is low, a modest increase in temperature may be beneficial. Monitor for any increase in impurity formation.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_inert Verify Inert Atmosphere (N2/Ar Purge) start->check_inert check_reagents Check Reagent Quality (Anhydrous Solvent, Fresh Base) check_inert->check_reagents Atmosphere OK outcome_good Yield Improves check_inert->outcome_good Atmosphere was Issue check_catalyst Review Catalyst System (Ligand Choice, Loading) check_reagents->check_catalyst Reagents OK check_reagents->outcome_good Reagents were Issue check_temp Evaluate Reaction Temperature check_catalyst->check_temp Catalyst System OK check_catalyst->outcome_good Catalyst was Issue check_temp->outcome_good Temp was Issue outcome_bad No Improvement check_temp->outcome_bad Temp OK G A Starting Materials (3,5-Difluoroaniline, Morpholine) C C-N Coupling Reaction (Buchwald-Hartwig Amination) A->C B Catalyst System Assembly (Pd Source + Ligand + Base in Toluene) B->C D Aqueous Work-up (Quench & Extraction) C->D E Purification (Crystallization or Chromatography) D->E F Final Product This compound E->F G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-F C Pd(II) Complex B->C D Amine Coordination C->D Morpholine E Deprotonation (Base) D->E F Reductive Elimination E->F F->A Product

Sources

Technical Support Center: Safe Disposal of 3-Fluoro-5-(morpholin-4-yl)aniline Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of 3-Fluoro-5-(morpholin-4-yl)aniline (CAS No. 258864-18-5). This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their laboratory and manufacturing processes. The following information provides a comprehensive overview of the necessary precautions and procedures to ensure the safe and compliant disposal of waste containing this chemical.

Understanding the Compound: Hazard Profile

This compound is a fluorinated aromatic amine that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Due to these hazardous properties, all waste generated from the use of this compound must be managed as hazardous waste in accordance with local, state, and national regulations.[2]

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed[1]
Acute Toxicity, Dermal Harmful in contact with skin[1]
Acute Toxicity, Inhalation Harmful if inhaled[1]
Skin Irritation Causes skin irritation[1]
Eye Irritation Causes serious eye irritation[1]
Respiratory Irritation May cause respiratory irritation[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when preparing to dispose of this compound waste?

A1: The first and most critical step is to perform a "hazardous waste determination."[3] This involves identifying the waste as hazardous based on its characteristics of toxicity.[4] Given the known hazards of this compound, any waste containing this compound should be presumed hazardous. You must then segregate this waste from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.[3]

Q2: How should I collect and store waste containing this compound in the lab?

A2: All waste should be collected in designated, compatible, and properly labeled hazardous waste containers.[5][6] The container must be kept closed when not in use.[5] The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals present.[4][6] Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[7][8]

Q3: Can I dispose of small amounts of this waste down the drain?

A3: Absolutely not. Do not empty waste containing this compound into drains.[7] This compound is a halogenated aromatic amine, and its release into the environment can be harmful to aquatic life.[9] All waste must be collected for proper disposal by a licensed hazardous waste management company.[2][3]

Q4: What are the approved disposal methods for this type of chemical waste?

A4: The standard and recommended disposal method for halogenated organic compounds like this compound is incineration by a licensed and accredited waste disposal contractor.[2] Incineration at high temperatures is an effective way to destroy these molecules, breaking them down into less harmful components. Some facilities may also utilize chemical dechlorination or other advanced oxidation processes as part of their treatment train.[10]

Q5: What personal protective equipment (PPE) should I wear when handling waste of this compound?

A5: When handling waste containing this compound, you must wear appropriate PPE to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[8]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA approved respirator should be used.[8]

Q6: Are there any chemical treatments that can neutralize this waste in the lab before disposal?

A6: While advanced oxidation processes like using Fenton's reagent can degrade anilines, these methods are complex, can be exothermic, and may generate other hazardous byproducts.[11][12] In-lab neutralization of this specific compound is not recommended without a thoroughly validated and safety-reviewed protocol. The safest and most compliant approach is to collect the waste for professional disposal.

Troubleshooting Guides

Scenario 1: Accidental Spill

Issue: A small amount of solid this compound or a solution containing it has been spilled in the laboratory.

Troubleshooting Steps:

  • Immediate Action: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[2]

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate materials and PPE to clean it up safely. For large spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain and Clean:

    • For solid spills: Carefully sweep up the spilled substance, avoiding dust generation.[2] Use vacuum equipment for collection where practical.[2]

    • For liquid spills: Contain the spill with an inert absorbent material like vermiculite or sand.[13]

  • Collect Waste: Place all contaminated materials (spilled substance, absorbent, cleaning materials) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Ensure the waste container is properly labeled and stored for pickup by a hazardous waste disposal service.[2]

Scenario 2: Improperly Labeled or Unknown Waste Container

Issue: A waste container is found in the lab that is suspected to contain this compound but is not properly labeled.

Troubleshooting Steps:

  • Do Not Assume: Treat the unknown waste as hazardous. Do not attempt to consolidate it with other waste streams.

  • Isolate the Container: Move the container to a secure, well-ventilated area if it is safe to do so.

  • Consult with Lab Personnel: Attempt to identify the contents by speaking with researchers who work in the area.

  • Hazardous Waste Determination: If the contents cannot be definitively identified, the waste must be handled as unknown hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department. They will have procedures for sampling and identifying unknown waste for proper disposal.

  • Proper Labeling: Once identified, or as directed by EHS, label the container with all available information.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

WasteDisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source (Solid vs. Liquid) ppe->segregate container Collect in Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage log Maintain Waste Log storage->log spill Spill Occurs storage->spill pickup Arrange for Pickup by Licensed Waste Disposal Vendor log->pickup transport Vendor Transports Waste with Proper Manifest pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->container

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-4-morpholinoaniline Safety Data Sheet.
  • Ossila Ltd. (2023, December 5). 3-Fluoro-4-morpholinoaniline Safety Data Sheet.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Chemical Label. (n.d.). This compound.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound.
  • Santa Cruz Biotechnology, Inc. (n.d.). Morpholine Safety Data Sheet.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Riaz, U., et al. (n.d.).
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • Fisher Scientific. (n.d.). 3-Morpholin-4-ylaniline Safety Data Sheet.
  • PubMed. (2016, November 1). Degradation of Aniline by Heterogeneous Fenton's Reaction Using a Ni-Fe Oxalate Complex Catalyst.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Autech Industry Co., Limited. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.
  • MDPI. (n.d.). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • BLD Pharm. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • Fisher Scientific. (n.d.). 4-Morpholinoaniline Safety Data Sheet.
  • Ossila Ltd. (n.d.). 3-Fluoro-4-morpholinoaniline.
  • PubMed. (n.d.). The degradation products of aniline in the solutions with ozone and kinetic investigations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Nexchem Ltd. (n.d.). Morpholine Safety Data Sheet.
  • ResearchGate. (2025, August 6). The microbial degradation of morpholine.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • MDPI. (n.d.). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix.
  • Fisher Scientific. (2007, December 10). 4-Fluoroaniline Safety Data Sheet.
  • PMC - NIH. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
  • SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Fluoro-5-(morpholin-4-yl)aniline, a key intermediate in the synthesis of various pharmaceutical agents. By comparing its spectral features with those of structurally related analogs, this guide offers a robust framework for unambiguous spectral assignment and quality control.

The Structural Landscape: Predicting the ¹H NMR Spectrum

This compound possesses a unique substitution pattern on the aniline ring that dictates a characteristic ¹H NMR spectrum. The fluorine atom, being highly electronegative, and the morpholine and amine groups, with their distinct electronic effects, create a specific chemical environment for each proton.

Key Structural Features and Their Expected ¹H NMR Signatures:

  • Aromatic Protons: The three protons on the phenyl ring will exhibit distinct chemical shifts and coupling patterns due to the influence of the three different substituents. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent protons.

  • Morpholine Protons: The eight protons of the morpholine ring are chemically equivalent in two sets of four due to rapid chair-to-chair interconversion at room temperature. This typically results in two triplets corresponding to the protons adjacent to the oxygen and nitrogen atoms.

  • Amine Protons: The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Comparative Spectral Analysis: Distinguishing Isomers and Analogs

A critical aspect of spectral interpretation is the comparison with closely related structures. This allows for confident peak assignment and the identification of subtle structural differences.

Isomeric Comparison: 3-Fluoro-4-(morpholin-4-yl)aniline

A close isomer, 3-fluoro-4-(morpholin-4-yl)aniline, provides an excellent comparative model. While the substituents are the same, their positions differ, leading to predictable changes in the aromatic region of the ¹H NMR spectrum.

  • ¹H NMR Data of 3-fluoro-4-morpholinoaniline (in CDCl₃):

    • δ 6.82 (m, 1H, ArH)

    • δ 6.43 (m, 2H, 2xArH)

    • δ 3.87 (m, 4H, 2xCH₂O)

    • δ 3.58 (brs, 2H, NH₂)

    • δ 2.99 (m, 4H, 2xCH₂N)[1]

In this isomer, the fluorine atom is ortho to one of the aromatic protons, leading to a more complex splitting pattern in that region compared to what would be expected for this compound.

Fluoroaniline Analogs: The Impact of Fluorine

To understand the influence of the fluorine substituent, it is instructive to compare with simpler fluoroanilines.

  • 3-Fluoroaniline: The aromatic protons in 3-fluoroaniline show complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are generally found between δ 6.3 and 7.1 ppm.[2]

  • 4-Fluoroaniline: In this isomer, the symmetry of the molecule simplifies the aromatic region, often resulting in two multiplets. The chemical shifts are typically in the range of δ 6.6 to 6.9 ppm.[3][4]

The presence of fluorine generally causes a downfield shift for the ortho and para protons and an upfield shift for the meta protons, a trend that is valuable in predicting the spectrum of the target molecule.

Morpholine-Substituted Analogs: The Morpholine Signature

The signals from the morpholine moiety are often characteristic and readily identifiable.

  • N-Phenylmorpholine: The ¹H NMR spectrum of N-phenylmorpholine shows two distinct triplets for the morpholine protons, typically around δ 3.8 (protons adjacent to oxygen) and δ 3.2 ppm (protons adjacent to nitrogen).[5] This provides a baseline for the expected chemical shifts of the morpholine protons in this compound.

Tabulated ¹H NMR Data Comparison

CompoundAromatic Protons (δ, ppm)Morpholine -OCH₂- (δ, ppm)Morpholine -NCH₂- (δ, ppm)Amine -NH₂ (δ, ppm)
This compound (Predicted) ~6.0-6.8~3.8-3.9~3.1-3.2~3.6 (broad)
3-Fluoro-4-(morpholin-4-yl)aniline 6.41-6.79 (m, 3H)[6]3.84 (m, 4H)[6]2.96 (m, 4H)[6]3.55 (br s, 2H)[6]
3-Fluoroaniline 6.31-7.04 (m, 4H)[2]--3.72 (s, 2H)[2]
4-Fluoroaniline 6.59-6.89 (m, 4H)[3][4]--3.45-3.60 (s, 2H)[3][4]
N-Phenylmorpholine 6.85-7.30 (m, 5H)~3.85 (t, 4H)~3.15 (t, 4H)-

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. Instrument Setup and Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer for better resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "filled"; color = "#F1F3F4";

}

subgraph "cluster_acq" { label = "Data Acquisition"; style = "filled"; color = "#F1F3F4";

}

transfer -> instrument [label="Insert Sample"]; process -> analysis [label="Final Spectrum"];

analysis [label="Spectral Analysis\n& Interpretation", shape=ellipse, color="#34A853", fontcolor="#FFFFFF"]; } caption: "Workflow for 1H NMR Spectrum Acquisition."

Logical Framework for Spectral Interpretation

A systematic approach is crucial for accurate interpretation of the ¹H NMR spectrum.

dot digraph "Spectral_Interpretation_Logic" { graph [fontname="Arial", fontsize=10]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Initial Spectrum", shape=ellipse, style=filled, fillcolor="#FBBC05"];

integration [label="Step 1: Integration\nDetermine relative number of protons for each signal."]; chem_shift [label="Step 2: Chemical Shift\nAssign signals to proton types (aromatic, aliphatic, amine)."]; splitting [label="Step 3: Splitting Pattern (Multiplicity)\nDetermine number of neighboring protons (n+1 rule). Consider F-H coupling."]; coupling_const [label="Step 4: Coupling Constants (J)\nConfirm connectivity between protons."];

final_structure [label="Final Structure Assignment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> integration -> chem_shift -> splitting -> coupling_const -> final_structure; } caption: "Logical flow for interpreting the 1H NMR spectrum."

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. By understanding the individual contributions of the fluoro, morpholino, and amino substituents, and by comparing the spectrum with those of its isomers and related analogs, researchers can confidently assign each resonance. The provided experimental protocol and logical interpretation framework serve as a comprehensive guide for obtaining and analyzing high-quality spectral data, ensuring the integrity of this important pharmaceutical intermediate.

References

  • Organic Spectroscopy International. (2018, September 23). 3-fluoro-4-morpholinoaniline.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.
  • PubMed. (n.d.). New class of 19F pH indicators: fluoroanilines. Retrieved from [Link]

  • Varian Mercury plus. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

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A Comparative Guide to the Analytical Characterization of 3-Fluoro-5-(morpholin-4-yl)aniline, with a Focus on 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-Fluoro-5-(morpholin-4-yl)aniline, a substituted aniline derivative, presents a unique analytical challenge due to the interplay of its electron-donating and electron-withdrawing substituents. This guide provides an in-depth analysis of its characterization, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will objectively compare this powerful technique with alternative analytical methodologies, offering a comprehensive framework for selecting the most appropriate characterization strategy.

The Central Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the carbon framework of an organic molecule. For a molecule like this compound, where subtle electronic effects dictate its chemical properties and potential applications, a thorough understanding of its ¹³C NMR spectrum is crucial.

The causality behind employing ¹³C NMR lies in its ability to provide a unique signal for each chemically non-equivalent carbon atom. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is influenced by the electronegativity of neighboring atoms and the resonance effects of the substituents on the aromatic ring. In this case, the fluorine atom, the morpholine ring, and the aniline's amino group all exert distinct electronic influences, leading to a predictable yet complex spectral pattern.

Predicted ¹³C NMR Chemical Shifts for this compound

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (-NH₂)~148The amino group is a strong electron-donating group, shielding the attached carbon.
C2~102ortho to the amino group and meta to the fluorine and morpholino groups, experiencing shielding.
C3 (-F)~163 (d, ¹JCF ≈ 245 Hz)The highly electronegative fluorine atom causes significant deshielding and a large one-bond carbon-fluorine coupling constant.
C4~105ortho to the fluorine and meta to the amino and morpholino groups.
C5 (-morpholine)~152The nitrogen of the morpholine ring is electron-donating, deshielding the attached carbon.
C6~110ortho to the morpholino and amino groups, experiencing shielding.
C-N (morpholine)~50Typical chemical shift for carbons adjacent to a nitrogen in a saturated heterocycle.
C-O (morpholine)~67Typical chemical shift for carbons adjacent to an oxygen in a saturated heterocycle.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The notation 'd' indicates a doublet due to coupling with the fluorine atom.

A Comparative Analysis of Alternative Analytical Techniques

While ¹³C NMR is indispensable for structural confirmation, a multi-technique approach is often necessary for comprehensive characterization and purity assessment. The choice of technique is often dictated by the specific analytical question being addressed, such as quantification of impurities or confirmation of molecular weight.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniquePrincipleKey AdvantagesLimitations
¹³C NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information about the carbon skeleton.Relatively low sensitivity, requiring larger sample amounts.
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.Excellent for purity determination and quantification.Does not provide detailed structural information on its own.
LC-MS HPLC separation followed by mass analysis.Provides molecular weight information and can identify impurities.Fragmentation patterns can be complex to interpret.
FTIR Vibrational transitions of molecular bonds upon absorption of infrared radiation.Provides information about functional groups present.Does not provide information on the carbon skeleton's connectivity.
UV-Vis Electronic transitions upon absorption of UV-visible light.Simple and cost-effective for quantitative analysis.Prone to interference from other UV-absorbing compounds.

Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for the key analytical techniques discussed.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹³C.

    • Temperature: 298 K.

  • Data Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid is a common starting point for aromatic amines.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by acquiring a UV-Vis spectrum of the analyte; typically in the range of 254-280 nm for anilines.

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a blank, a standard solution of known concentration, and the sample solution. Purity can be calculated using the area percent method.

Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for ¹³C NMR and HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference interpret Interpret Chemical Shifts and Coupling Constants reference->interpret

Caption: Workflow for ¹³C NMR Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prepare_solution Prepare Sample Solution filter_solution Filter Solution prepare_solution->filter_solution inject Inject into HPLC System filter_solution->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for HPLC-UV Analysis.

Conclusion

The structural characterization of this compound necessitates a thoughtful and multi-faceted analytical approach. ¹³C NMR spectroscopy is an unparalleled tool for the definitive elucidation of its carbon framework, providing critical insights into the electronic environment of each carbon atom. However, for a complete understanding of purity and for routine quality control, techniques such as HPLC-UV and LC-MS are indispensable. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize this and other novel chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., ... & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Poupin, P., Truffaut, N., & seasonal, P. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

A Comparative Mass Spectrometric Guide to 3-Fluoro-4-morpholinoaniline and its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and analytical chemistry, precise molecular characterization is paramount. This guide provides an in-depth comparative analysis of the mass spectrometric behavior of 3-Fluoro-4-morpholinoaniline, a key intermediate in the synthesis of pharmaceuticals like the antibiotic Linezolid.[1][2][3] Understanding its fragmentation patterns under different ionization techniques is crucial for its unambiguous identification and quality control.

This document will delve into the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry of 3-Fluoro-4-morpholinoaniline. We will provide detailed experimental protocols and compare its mass spectral features with those of its core structural components: aniline, morpholine, 3-fluoroaniline, and 4-morpholinoaniline. This comparative approach will elucidate the influence of the fluorine and morpholine substituents on the fragmentation pathways, offering researchers a robust framework for the analysis of this important compound and its analogues.

A Note on Isomer Specificity: The topic specifies 3-Fluoro-5-(morpholin-4-yl)aniline. However, publicly available mass spectrometry data for this specific isomer is scarce. In contrast, the isomeric compound 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) is well-documented due to its role as a pharmaceutical intermediate.[1][2][3] Therefore, this guide will focus on the analysis of 3-Fluoro-4-morpholinoaniline, providing a scientifically rigorous and data-supported resource.

Comparative Analysis of Mass Spectra

The mass spectrometric fragmentation of 3-Fluoro-4-morpholinoaniline and its analogues provides a clear picture of how different structural motifs influence ion stability and cleavage pathways. Below is a comparative summary of the key mass spectral data obtained under Electron Ionization (EI).

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z]
3-Fluoro-4-morpholinoaniline C10H13FN2O196.22196138137, 110, 83
AnilineC6H7N93.13939366, 65
MorpholineC4H9NO87.12875756, 42, 30
3-FluoroanilineC6H6FN111.1211111184, 83
4-MorpholinoanilineC10H14N2O178.23178178120, 119
Insights from Electron Ionization (EI) Mass Spectrometry

Electron ionization, a "hard" ionization technique, provides extensive fragmentation, which is invaluable for structural elucidation.[4]

  • Aniline: The mass spectrum of aniline is dominated by the stable molecular ion at m/z 93, which is also the base peak.[5] Fragmentation is initiated by the loss of a hydrogen atom to form an ion at m/z 92, followed by the expulsion of hydrogen cyanide (HCN) to yield fragments at m/z 66 and 65.[6]

  • Morpholine: As an aliphatic heterocycle, morpholine exhibits a different fragmentation pattern. The molecular ion at m/z 87 is observed, but the base peak is typically at m/z 57, resulting from the loss of a C2H4O group.[7] Other significant fragments are observed at m/z 56 (loss of CH2OH) and m/z 30 (CH2NH2+).

  • 3-Fluoroaniline: Similar to aniline, the molecular ion of 3-fluoroaniline at m/z 111 is the base peak, highlighting the stability of the aromatic ring. Fragmentation involves the loss of HCN, leading to a fragment at m/z 84, and the loss of a fluorine radical is also possible.

  • 4-Morpholinoaniline: The introduction of the morpholine ring to the aniline structure results in a stable molecular ion at m/z 178, which is also the base peak.[8][9][10] Key fragments at m/z 120 and 119 arise from the cleavage of the morpholine ring.

  • 3-Fluoro-4-morpholinoaniline: The target molecule, with a molecular weight of 196.22 g/mol , shows a distinct molecular ion peak at m/z 196 under EI conditions.[1] The fragmentation is primarily dictated by the morpholine ring. The base peak is observed at m/z 138, corresponding to the loss of the C3H6O moiety from the morpholine ring. A significant peak at m/z 137 is due to the subsequent loss of a hydrogen atom. Further fragmentation of the fluorinated aniline core gives rise to ions at m/z 110 and 83.

Insights from Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]+ with minimal fragmentation in the initial mass spectrum.[11] Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[12][13]

For 3-Fluoro-4-morpholinoaniline, the protonated molecule [M+H]+ is observed at m/z 197.11.[1] The MS/MS spectrum of this precursor ion reveals a fragmentation pattern that provides valuable structural confirmation. The most abundant fragment ions are:[1]

  • m/z 137.0446: This is the base peak in the MS/MS spectrum and likely corresponds to the loss of the C3H6O fragment from the morpholine ring, followed by the loss of a hydrogen atom from the protonated precursor.

  • m/z 138.0549: This fragment corresponds to the loss of the C3H6O moiety.

  • m/z 117.0394: This ion likely arises from further fragmentation of the morpholine ring.

  • m/z 135.0487: This fragment could be formed by the loss of HF from the ion at m/z 155.

  • m/z 124.0495: This ion likely results from the fragmentation of the aniline portion of the molecule.

Experimental Protocols

Reproducible and reliable mass spectrometric data is contingent on a well-defined experimental protocol. The following sections detail the methodologies for the analysis of 3-Fluoro-4-morpholinoaniline using both GC-EI-MS and LC-ESI-MS/MS.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is suitable for the analysis of volatile and thermally stable compounds like 3-Fluoro-4-morpholinoaniline.[14]

1. Sample Preparation:

  • Dissolve approximately 1 mg of 3-Fluoro-4-morpholinoaniline in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

2. GC Conditions:

  • Injector Temperature: 250 °C
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 280 °C at a rate of 15 °C/min.
  • Hold at 280 °C for 5 minutes.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Mass Range: m/z 40-400
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This technique is ideal for the analysis of less volatile and thermally labile compounds and provides high sensitivity and specificity.

1. Sample Preparation:

  • Dissolve approximately 0.1 mg of 3-Fluoro-4-morpholinoaniline in 1 mL of a 50:50 mixture of acetonitrile and water.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • Start with 5% B, hold for 1 minute.
  • Linearly increase to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.

3. MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Collision Gas: Argon
  • Precursor Ion Selection: m/z 197.11
  • Collision Energy: Optimized for fragmentation (e.g., 15-30 eV).

Visualizing the Process and Fragmentation

To better illustrate the analytical workflow and the proposed fragmentation of 3-Fluoro-4-morpholinoaniline, the following diagrams are provided.

G cluster_workflow Mass Spectrometry Experimental Workflow Sample Sample Preparation (Dissolution) Introduction Sample Introduction (GC or LC) Sample->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization MassAnalysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Analysis Detection->Data

Caption: A generalized workflow for mass spectrometric analysis.

G M [C10H13FN2O]+• m/z 196 F1 [C7H7FN2]+• m/z 138 (Base Peak) M->F1 - C3H6O F2 [C7H6FN2]+ m/z 137 F1->F2 - H• F3 [C6H4FN]+ m/z 110 F1->F3 - N2H F4 [C5H4F]+ m/z 83 F3->F4 - HCN

Caption: Proposed EI fragmentation of 3-Fluoro-4-morpholinoaniline.

Conclusion

The mass spectrometric analysis of 3-Fluoro-4-morpholinoaniline reveals distinct fragmentation patterns under both electron ionization and electrospray ionization conditions. The EI spectrum is characterized by a prominent molecular ion and a base peak resulting from the cleavage of the morpholine ring. The ESI-MS/MS spectrum of the protonated molecule provides complementary structural information through collision-induced dissociation.

By comparing the mass spectrum of 3-Fluoro-4-morpholinoaniline with its structural analogues—aniline, morpholine, 3-fluoroaniline, and 4-morpholinoaniline—we can clearly discern the influence of the fluoro and morpholino substituents on the fragmentation pathways. This detailed comparative guide, supported by experimental protocols and data, serves as a valuable resource for researchers in pharmaceutical analysis, quality control, and drug development, enabling the confident identification and characterization of this important molecule.

References

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

  • Valarmathi, R., et al. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2024). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-(4-morpholinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation.
  • Chemsrc. (2025). 4-Morpholinoaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). About SpectraBase.com. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • Van der Hooft, J. J. J., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(1), e4228.
  • de Souza, M. V. N., et al. (2018).
  • Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 98-110.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Gu, H., et al. (2020). Enhanced Electrospray In-source Fragmentation for Higher Sensitivity Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 92(15), 10595-10603.
  • MassBank. (n.d.). Retrieved from [Link]

  • Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, September 20). 14.
  • Balija, D., et al. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

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Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Fluoro-5-(morpholin-4-yl)aniline

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. This compound, a substituted aniline derivative, presents a unique combination of functional groups that are of significant interest in the synthesis of bioactive molecules and functional materials. Infrared (IR) spectroscopy offers a powerful, non-destructive technique for the structural elucidation and quality control of such compounds. This guide provides a comprehensive analysis of the IR spectrum of this compound, offering a comparison with analogous structures and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to the Structural Features of this compound

This compound (CAS No. 258864-18-5) is a multifaceted molecule incorporating a primary aromatic amine, a fluoro substituent, and a morpholine ring attached to a benzene nucleus.[1] The spatial arrangement of these groups dictates the molecule's electronic properties and reactivity, which in turn are reflected in its vibrational spectrum. The key functional moieties for IR analysis are:

  • Primary Aromatic Amine (-NH₂): The N-H stretching and bending vibrations are characteristic and provide clear diagnostic peaks.

  • Aromatic Ring: C-H and C=C stretching and bending vibrations confirm the presence of the benzene ring.

  • Fluoro Substituent (C-F): The C-F stretching frequency is a key indicator of fluorination.

  • Morpholine Ring: The C-N and C-O-C stretching vibrations of the heterocyclic morpholine ring provide further structural confirmation.

Understanding the expected absorption regions for these groups is the first step in a thorough spectral interpretation. For instance, primary amines typically exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[2][3][4] The C-N stretching of aromatic amines is generally found between 1335-1250 cm⁻¹.[3][5]

Comparative Spectral Analysis: Expected vs. Observed Data

To provide a practical framework for analysis, this section presents a table of expected versus hypothetical observed IR absorption bands for this compound. The expected ranges are derived from established spectroscopic data for aromatic amines, fluoroanilines, and morpholine-containing compounds.[2][6][7][8]

Table 1: Comparison of Expected and Hypothetical Observed IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Hypothetical Observed)IntensityVibrational Mode AssignmentFunctional GroupExpected Range (cm⁻¹)
3488MediumAsymmetric N-H StretchPrimary Aromatic Amine3400-3500
3395MediumSymmetric N-H StretchPrimary Aromatic Amine3300-3400
3065WeakAromatic C-H StretchAromatic Ring3000-3100
2960MediumAsymmetric CH₂ StretchMorpholine Ring2950-2985
2855MediumSymmetric CH₂ StretchMorpholine Ring2840-2870
1625StrongN-H Bending (Scissoring)Primary Aromatic Amine1580-1650
1580StrongC=C Ring StretchAromatic Ring1550-1600
1495StrongC=C Ring StretchAromatic Ring1450-1500
1320StrongAromatic C-N StretchAryl-Amine1250-1335
1240StrongC-F StretchFluoroaromatic1210-1270
1115StrongAsymmetric C-O-C StretchMorpholine Ring (Ether)1100-1150
870StrongAromatic C-H Out-of-Plane BendAromatic Ring860-900
780Medium, BroadN-H WaggingPrimary Aromatic Amine665-910

In-Depth Spectral Interpretation

The hypothetical data in Table 1 provides a blueprint for the structural confirmation of this compound.

  • The Amine Group: The distinct doublet at 3488 cm⁻¹ and 3395 cm⁻¹ is a hallmark of a primary amine, arising from the asymmetric and symmetric N-H stretching vibrations, respectively.[2][3] The strong absorption at 1625 cm⁻¹ is attributed to the N-H scissoring motion, further confirming the -NH₂ group. A broad absorption around 780 cm⁻¹ corresponds to the N-H wagging, which is characteristic of primary and secondary amines.[3]

  • The Aromatic System: The weak band at 3065 cm⁻¹ is indicative of the C-H stretching vibrations on the benzene ring. The strong bands at 1580 cm⁻¹ and 1495 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, with the strong band at 870 cm⁻¹ being consistent with a 1,3,5-trisubstituted pattern.

  • The Morpholine and Fluoro Moieties: The absorptions at 2960 cm⁻¹ and 2855 cm⁻¹ are characteristic of the C-H stretching in the methylene groups of the morpholine ring.[8] The strong band at 1115 cm⁻¹ is a key diagnostic peak for the asymmetric C-O-C stretch of the ether linkage within the morpholine ring. The strong absorption at 1320 cm⁻¹ is assigned to the C-N stretching of the aromatic amine, while the C-N stretching of the tertiary amine in the morpholine ring is expected to be weaker and may overlap with other signals. The presence of the fluorine atom is confirmed by the strong absorption band at 1240 cm⁻¹, which falls squarely in the expected range for a C-F stretch in a fluoroaromatic compound.[6]

Experimental Protocol: FT-IR Spectroscopy of Solid this compound

The following protocol details the procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the KBr pellet technique. This method is a standard and reliable approach for the analysis of solid organic compounds.[6]

Materials and Equipment:

  • This compound (solid)

  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C

  • Agate mortar and pestle

  • Pellet-forming die and hydraulic press

  • Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

    • Transfer the KBr to the agate mortar and grind it to a fine powder.

    • Add the this compound to the mortar and continue grinding until the mixture is homogeneous.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of the pellet-forming die.

    • Level the surface and insert the plunger.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the peak positions of the significant absorption bands.

Visualizing the Workflow

To further clarify the experimental process, the following diagram outlines the key steps in obtaining and analyzing the IR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh_sample Weigh Sample & KBr grind_mixture Grind to Homogeneous Mixture weigh_sample->grind_mixture load_die Load Die with Mixture grind_mixture->load_die press_pellet Apply Hydraulic Pressure load_die->press_pellet acquire_spectrum Acquire FT-IR Spectrum press_pellet->acquire_spectrum process_data Process & Interpret Data acquire_spectrum->process_data

Sources

A Comparative Guide to Purity Analysis of 3-Fluoro-5-(morpholin-4-yl)aniline for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Fluoro-5-(morpholin-4-yl)aniline, a substituted aniline, represents a class of compounds frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The precise arrangement of its fluoro, morpholino, and aniline moieties makes it a valuable synthon, but also introduces specific analytical challenges. Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially altering the final drug product's characteristics and posing risks to patient safety.

This guide provides a comprehensive comparison of analytical methodologies for the robust determination of this compound purity. We will move beyond simple protocol listings to explore the causality behind method selection, the establishment of self-validating workflows, and the strategic integration of orthogonal techniques to build a complete and trustworthy purity profile. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to ensure the quality of this critical intermediate.

The Analytical Imperative: Understanding Potential Impurities

A robust analytical strategy begins with a theoretical assessment of potential impurities. For this compound, these can be broadly categorized:

  • Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials (e.g., 1,3-difluoro-5-nitrobenzene), reagents, and intermediates. A common final step in aniline synthesis is the reduction of a nitro-precursor; therefore, 4-(3-fluoro-5-nitrophenyl)morpholine is a highly probable process impurity.[1][2]

  • Isomeric Impurities: Positional isomers, such as 3-Fluoro-4-(morpholin-4-yl)aniline, can be difficult to separate and may have different reactivity profiles.[3][4][5]

  • Degradation Products: Substituted anilines can be susceptible to oxidation, forming colored impurities that may impact the stability and appearance of the final product.

  • Residual Solvents: Organic volatile impurities from the reaction and purification steps must be identified and quantified according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6]

Core Purity Determination Methods: A Comparative Analysis

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific information required. For a moderately polar, non-volatile solid like this compound, chromatographic techniques are paramount, supported by spectroscopic and titrimetric methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and assay determination of non-volatile organic compounds in the pharmaceutical industry.[7][8]

  • Principle & Causality: This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For substituted anilines, reversed-phase HPLC (RP-HPLC) using a nonpolar C18 stationary phase is the method of choice. The polarity of this compound allows for strong retention and excellent separation from both more polar and less polar impurities, driven by hydrophobic interactions.

  • Strengths: High resolution, exceptional quantitative accuracy, and suitability for non-volatile and thermally labile compounds. The use of a Diode Array Detector (DAD) or UV detector provides an additional layer of specificity by comparing UV spectra.

  • Limitations: While powerful, HPLC may not effectively separate all co-eluting impurities. Identification of unknown peaks requires coupling to a mass spectrometer (LC-MS).

  • Trustworthiness: Method validation, as outlined by ICH guidelines, is crucial.[8][9][10] This involves demonstrating specificity, linearity, accuracy, precision, and robustness, ensuring the method is fit for its intended purpose.

Gas Chromatography (GC)

GC is the gold standard for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain process-related impurities.

  • Principle & Causality: Separation occurs based on the partitioning of volatile analytes between a gaseous mobile phase and a stationary phase within a capillary column. While the target aniline itself can be analyzed by GC, its primary utility here is for impurities that are not amenable to HPLC, such as low-boiling-point solvents or volatile starting materials.[1][11]

  • Strengths: Unmatched sensitivity for volatile organic compounds. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of impurities.[4][12]

  • Limitations: Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for polar analytes, adding complexity. The target compound itself has a relatively high boiling point (predicted around 365 °C), which can be challenging for standard GC methods.[2][3]

  • Trustworthiness: System suitability checks, such as injection precision and resolution between known compounds, are performed before each run to ensure the system is operating correctly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled insight into molecular structure and can be used for both qualitative and quantitative purity assessment.

  • Principle & Causality: NMR exploits the magnetic properties of atomic nuclei. By integrating the signals in a ¹H NMR spectrum, one can determine the relative molar ratio of the main component to any hydrogen-containing impurities, a technique known as quantitative NMR (qNMR).[7][13]

  • Strengths: Provides definitive structural confirmation. qNMR can provide a highly accurate assay value without the need for a specific reference standard for the analyte, by using a certified reference material as an internal standard. It is also non-destructive.

  • Limitations: Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity detection. Complex spectra can arise from mixtures, making interpretation challenging.

  • Trustworthiness: The purity of the internal standard for qNMR must be certified. The experiment must be carefully set up with appropriate relaxation delays to ensure accurate integration.

Data Summary: Method Performance Comparison

The table below summarizes the key performance attributes of the primary analytical techniques for assessing the purity of this compound.

Analytical Method Primary Application Typical Purity Range (%) Key Strengths Key Limitations
HPLC-UV/DAD Purity, Assay, Non-volatile Impurities>98.0%[3]High precision & accuracy, robust, suitable for non-volatile compounds.Requires reference standards for impurity identification, potential for co-elution.
GC-MS Residual Solvents, Volatile ImpuritiesN/A (for trace analysis)Excellent for volatile compounds, definitive identification via MS.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structural Confirmation, Assay (qNMR)Qualitative & QuantitativeAbsolute structural information, non-destructive, qNMR provides high accuracy without a specific analyte standard.Lower sensitivity, complex spectra with mixtures, requires specialized expertise.
LC-MS Impurity IdentificationN/A (for identification)Combines HPLC separation with MS identification, ideal for unknown impurities.More complex instrumentation, quantification can be less precise than HPLC-UV.
Nonaqueous Titration Assay>98.0%Simple, inexpensive, high precision for assay of the basic aniline group.Non-specific; will titrate any basic impurities, providing a total base value, not a purity profile.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed not just as a set of instructions, but as self-validating systems that incorporate checks to ensure data integrity.

Protocol 1: Purity Determination by RP-HPLC-DAD

This method is designed to separate the main component from potential process-related and degradation impurities.

  • System Preparation & Self-Validation (System Suitability):

    • Instrumentation: Standard HPLC system with a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: DAD, monitor at 254 nm or wavelength of maximum absorbance.

    • System Suitability Test (SST): Prepare a solution containing the this compound reference standard and a known, closely eluting impurity (if available). Make five replicate injections. The relative standard deviation (RSD) for the peak area of the main component must be ≤2.0%, and the resolution between the two peaks must be ≥1.5. This validates that the system is performing with adequate precision and separation power on the day of analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a final concentration of 0.1 mg/mL for injection.[7]

  • Chromatographic Run & Data Analysis:

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Inject the sample and a reference standard solution.

    • Purity is calculated based on the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • The DAD allows for peak purity analysis by comparing UV spectra across a single peak, providing confidence that the main peak is not co-eluting with an impurity.

Protocol 2: Analysis of Volatile Impurities by Headspace GC-MS

This protocol is designed to identify and quantify residual solvents.

  • System Preparation & Self-Validation:

    • Instrumentation: Gas chromatograph with a headspace autosampler coupled to a Mass Spectrometer.

    • Column: Capillary column with a medium-polarity stationary phase (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.[7]

    • MS Parameters: Operate in Electron Ionization (EI) mode with a full scan from m/z 35 to 350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling-point solvent (e.g., Dimethyl sulfoxide).

    • Seal the vial immediately.

    • Prepare a standard vial containing known amounts of expected residual solvents for quantification.

  • Analysis:

    • Equilibrate the vial in the headspace autosampler at 80 °C for 15 minutes.

    • Inject the headspace gas onto the GC column.

    • Identify peaks by comparing their retention times and mass spectra to a spectral library (e.g., NIST) and the injected standard. This dual confirmation provides high trustworthiness.

Visualization of Analytical Workflows

A comprehensive purity assessment relies on the logical application of orthogonal methods. Each method provides a different piece of the puzzle, and together they create a high-confidence profile of the material.

Purity_Workflow cluster_sample Sample Batch cluster_primary Primary Purity & Assay cluster_secondary Specific Impurity Analysis cluster_confirmation Structural & Identity Confirmation cluster_result Final Disposition Sample This compound HPLC HPLC-UV/DAD (Purity, Assay, Non-Volatile Impurities) Sample->HPLC Primary quantitative test Titration Nonaqueous Titration (Total Base Assay) Sample->Titration Assay cross-validation GC_MS Headspace GC-MS (Residual Solvents) Sample->GC_MS Orthogonal test NMR NMR Spectroscopy (Identity & Structural Impurities) Sample->NMR Confirmatory test LC_MS LC-MS (Identification of Unknowns) HPLC->LC_MS Investigate unknown peaks Report Certificate of Analysis (CoA) (Purity > 99.5%) HPLC->Report Titration->Report GC_MS->Report NMR->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

This workflow illustrates a self-validating system. The primary purity result from HPLC is cross-checked by an assay-specific method (Titration) and supplemented with data from orthogonal techniques (GC-MS for different types of impurities and NMR for structural confirmation). Any unexpected peaks in the HPLC chromatogram trigger an investigation by LC-MS to ensure no unknown impurity goes unidentified.

Conclusion

Determining the purity of this compound requires more than a single analytical measurement. It demands a multi-faceted, orthogonal approach grounded in a thorough understanding of the compound's chemistry and potential impurity profile. High-Performance Liquid Chromatography is the cornerstone for quantitative purity assessment, providing robust and precise results. However, its true power is realized when integrated with Gas Chromatography for volatile impurity analysis and spectroscopic techniques like NMR and MS for unequivocal structural confirmation and identification of unknowns.

By implementing the structured, self-validating workflows described in this guide, researchers and drug development professionals can establish a high degree of confidence in the quality of their material. This analytical rigor is fundamental to ensuring the consistency, safety, and efficacy of the next generation of therapeutics derived from this versatile building block.

References

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (Note: Data for the 4-isomer used as a close structural analog).
  • Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. BenchChem.
  • 3-Fluoro-4-morpholinoaniline | 93246-53-8. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI.
  • 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. BenchChem.
  • 3-Fluoro-4-morpholinoaniline | 93246-53-8. Tokyo Chemical Industry Co., Ltd.
  • Analytical Method Validation in Pharmaceuticals.
  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O. PubChem.
  • Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. BenchChem.
  • 3-FLUORO-4-MORPHOLIN-4-YL-PHENYLAMINE | 93246-53-8. ChemicalBook.
  • 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Gas Chromatography/Mass Spectrometry Analysis of Arsine of High Purity. ResearchGate.
  • Quality Guidelines. International Council for Harmonisation (ICH).

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A Comparative Guide to 3-Fluoro-5-morpholinoaniline and 3-Fluoro-4-morpholinoaniline: Isomeric Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. Isomeric compounds, while sharing the same molecular formula, can exhibit profoundly different physicochemical properties, reactivity, and biological activities. This guide provides an in-depth comparative analysis of two such isomers: 3-Fluoro-5-morpholinoaniline and 3-Fluoro-4-morpholinoaniline.

While 3-Fluoro-4-morpholinoaniline is a well-established and commercially significant building block, notably as a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid[1][2], its regioisomer, 3-Fluoro-5-morpholinoaniline, remains largely unexplored in scientific literature. This disparity presents both a challenge and an opportunity. Understanding their fundamental differences is crucial for researchers aiming to leverage these scaffolds in drug development, either by optimizing existing synthetic routes or by exploring novel chemical space to generate new intellectual property. This guide will dissect their structural nuances, predict their differential reactivity, provide robust experimental protocols for their characterization, and discuss their current and potential applications.

Part 1: Structural and Physicochemical Analysis

The seemingly minor shift of the morpholine group from the 4- to the 5-position on the 3-fluoroaniline core induces significant changes in molecular symmetry and electronic distribution.

G cluster_0 3-Fluoro-4-morpholinoaniline cluster_1 3-Fluoro-5-morpholinoaniline 3F4M 3F4M 3F5M 3F5M

Caption: Chemical structures of 3-Fluoro-4-morpholinoaniline and 3-Fluoro-5-morpholinoaniline.

Comparative Physicochemical Properties

The physical properties of a starting material are critical for process development, influencing decisions on reaction conditions, solvent selection, and purification methods. As summarized below, extensive data is available for the 4-isomer, while the properties of the 5-isomer are largely uncharacterized.

Property3-Fluoro-4-morpholinoaniline3-Fluoro-5-morpholinoaniline
CAS Number 93246-53-8[1]Not available in public databases
Molecular Formula C₁₀H₁₃FN₂O[1]C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol [1]196.22 g/mol
Appearance Off-white to brown crystalline powder[1]Predicted to be a solid
Melting Point 121-123 °C[1][3]Not reported
Boiling Point 364.9 ± 42.0 °C at 760 mmHg[1]Not reported
Density ~1.2 g/cm³[1]Not reported
Purity (Typical) ≥98.0% (HPLC)[1]N/A
Electronic and Steric Considerations

The key to understanding the divergent reactivity of these isomers lies in their electronic profiles. The fluorine atom and the morpholine group exert distinct electronic effects on the aniline ring.

  • Fluorine: As the most electronegative element, fluorine imparts a strong electron-withdrawing inductive effect (-I). This effect is localized and decreases the electron density of the aromatic ring, which in turn reduces the basicity and nucleophilicity of the primary amine group[4].

  • Morpholine: The oxygen atom in the morpholine ring is electron-withdrawing (-I effect), while the nitrogen atom, via its lone pair, can donate electron density into the aromatic ring through resonance (+R effect).

In 3-Fluoro-4-morpholinoaniline: The amino group is para to the morpholino group and meta to the fluorine. The powerful +R effect of the morpholino nitrogen strongly activates the ring and increases the electron density on the primary amine, partially counteracting the -I effect of the fluorine.

In 3-Fluoro-5-morpholinoaniline: The amino group is meta to both the morpholino group and the fluorine. In this configuration, the resonance-donating (+R) effect of the morpholino nitrogen does not extend to the primary amine. Consequently, the amine's nucleophilicity is expected to be significantly lower than in the 4-isomer, as it is primarily influenced by the deactivating inductive effects of both the fluorine and morpholino substituents. This has profound implications for subsequent synthetic steps.

Part 2: Synthesis and Reactivity

The synthetic accessibility of a building block is a primary concern for its practical application. Here, we outline the established synthesis for the 4-isomer and propose a viable route for the 5-isomer.

Workflow: Synthesis of Isomeric Fluoro-morpholinoanilines

workflow cluster_4 Synthesis of 3-Fluoro-4-morpholinoaniline cluster_5 Proposed Synthesis of 3-Fluoro-5-morpholinoaniline A 1,2-Difluoro-4-nitrobenzene C Nucleophilic Aromatic Substitution (SNAr) A->C B Morpholine B->C D 4-(2-Fluoro-4-nitrophenyl)morpholine C->D E Reduction (e.g., Fe/NH4Cl or H2, Pd/C) D->E F 3-Fluoro-4-morpholinoaniline E->F G 1,3-Difluoro-5-nitrobenzene I Nucleophilic Aromatic Substitution (SNAr) G->I H Morpholine H->I J 4-(3-Fluoro-5-nitrophenyl)morpholine I->J K Reduction (e.g., Fe/NH4Cl or H2, Pd/C) J->K L 3-Fluoro-5-morpholinoaniline K->L

Caption: Established and proposed synthetic workflows for the two isomers.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol is based on established literature procedures[5][6]. The causality behind this two-step process is the strategic use of a nitro group as a potent activating group for nucleophilic aromatic substitution (SNAr), which is subsequently reduced to the desired aniline.

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a reaction vessel, add 1,2-difluoro-4-nitrobenzene (1.0 eq).

    • Under an inert atmosphere (e.g., Nitrogen), add morpholine (1.1 eq). The reaction can often be run neat or in a polar aprotic solvent like DMSO.

    • Heat the mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed. The fluorine para to the nitro group is significantly more activated and will be selectively displaced.

    • Upon completion, cool the reaction and quench with water to precipitate the product, 4-(2-fluoro-4-nitrophenyl)morpholine.

    • Filter the solid, wash with water, and dry under vacuum. The product can be used in the next step, often without further purification.

  • Step 2: Nitro Group Reduction.

    • Suspend the intermediate 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a solvent mixture such as methanol and water.

    • Add a reducing agent. A common and effective method is using iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq)[5]. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed[6].

    • Heat the mixture to reflux and stir vigorously. The reaction progress is monitored by TLC/LC-MS, observing the disappearance of the nitro compound and the appearance of the aniline.

    • Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate in vacuo to remove the solvent.

    • The resulting residue can be partitioned between ethyl acetate and water. The organic layer is collected, dried over sodium sulfate, and concentrated to yield 3-fluoro-4-morpholinoaniline.

    • Self-Validation: Purity should be confirmed by HPLC (>98%) and identity verified by ¹H NMR and HRMS.

Comparative Reactivity in Drug Synthesis

The primary amine is the key functional handle for derivatization. Its nucleophilicity dictates the conditions required for reactions like amide bond formation, reductive amination, and Buchwald-Hartwig coupling.

  • 3-Fluoro-4-morpholinoaniline: With its relatively electron-rich amino group, this isomer will readily undergo standard acylation and coupling reactions under mild conditions. This reliability is a key reason for its widespread use.

  • 3-Fluoro-5-morpholinoaniline: The predicted lower nucleophilicity of its amino group means that more forcing conditions may be required for derivatization (e.g., stronger bases, higher temperatures, or more reactive coupling partners). This could potentially limit its utility with sensitive or complex substrates but also offers an advantage in reactions where chemoselectivity is required.

Part 3: Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of each isomer.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers. The protocol below is a self-validating system for structural confirmation.

  • Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key diagnostic signals will be in the aromatic region (typically 6.0-7.5 ppm). The integration of signals should correspond to the number of protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ signals. The C-F coupling constants are highly diagnostic.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This will yield a single resonance for each compound, but its chemical shift will be sensitive to the electronic environment.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹³C HSQC experiment to correlate protons with their directly attached carbons, and a ¹H-¹³C HMBC experiment to identify long-range (2-3 bond) correlations, which can definitively establish the substitution pattern.

Spectroscopic Data Comparison
Spectrum3-Fluoro-4-morpholinoaniline (Experimental Data[7])3-Fluoro-5-morpholinoaniline (Predicted)
¹H NMR Aromatic signals appear as complex multiplets around 6.82 ppm (1H) and 6.43 ppm (2H). Morpholine protons are at ~3.87 ppm (CH₂O) and ~2.99 ppm (CH₂N). NH₂ protons at ~3.58 ppm.[7]The aromatic region is expected to be simpler due to higher symmetry. One might expect two distinct signals, a triplet and a doublet of doublets. Morpholine and NH₂ signals will be in similar regions.
¹³C NMR Aromatic carbons show characteristic doublets due to C-F coupling. Key signals: 156.9 (d, J=245.4 Hz, C-F), 143.0 (d, J=10.4 Hz), 131.8 (d, J=9.7 Hz), 104.0 (d, J=23.8 Hz). Morpholine carbons at 67.3 and 51.9 ppm.[7]The chemical shifts and C-F coupling constants of the aromatic carbons will be different due to the altered substituent positions. The C-F carbon will remain the most downfield signal with a large ¹JCF coupling constant.
HRMS Calculated for C₁₀H₁₃FN₂O [M+H]⁺: 197.1085. Found: 197.1083 (example).Calculated for C₁₀H₁₃FN₂O [M+H]⁺: 197.1085.
Protocol: Single-Crystal X-ray Crystallography

For absolute proof of structure and to understand solid-state packing, X-ray crystallography is the gold standard[8][9].

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened (e.g., ethanol, ethyl acetate, dichloromethane, and mixtures with hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters against the experimental data.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles. Crucially, it reveals intermolecular interactions like hydrogen bonds and π-stacking, which govern the material's bulk properties like melting point and solubility. For these isomers, crystallography would definitively confirm the substitution pattern on the benzene ring.

Part 4: Role in Medicinal Chemistry and Drug Discovery

The utility of a building block is defined by its success in producing biologically active molecules.

3-Fluoro-4-morpholinoaniline: An Established Player

This isomer is a cornerstone in the synthesis of Linezolid , a critical antibiotic for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its structure is also a versatile starting point for synthesizing other bioactive molecules, including Schiff bases and sulfonamide derivatives with demonstrated antimicrobial activity[3]. The fluorine atom is known to enhance pharmacological properties like metabolic stability and binding affinity[10][11].

3-Fluoro-5-morpholinoaniline: An Uncharted Territory

There are no prominent reports on the application of 3-fluoro-5-morpholinoaniline in drug discovery. However, this lack of data represents a significant opportunity. In drug design, exploring novel substitution patterns is a primary strategy for escaping existing patent landscapes and discovering compounds with improved properties. This isomer could serve as a valuable scaffold for:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aniline cores that bind in the ATP pocket of the enzyme. The unique electronic and steric profile of the 5-isomer could lead to novel binding interactions and improved selectivity.

  • CNS-Targeted Agents: The modulation of lipophilicity and basicity by the fluorine and morpholine groups can be fine-tuned for optimal blood-brain barrier penetration[12].

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs using the 5-isomer in place of the 4-isomer would provide direct insight into the importance of the morpholine's position for biological activity, guiding future design efforts.

Conclusion

The comparison between 3-Fluoro-4-morpholinoaniline and 3-Fluoro-5-morpholinoaniline is a classic example of how subtle structural changes can lead to significant chemical and functional divergence. The 4-isomer is a well-characterized, synthetically accessible, and commercially vital intermediate with proven utility. In contrast, the 5-isomer is an under-explored entity whose predicted lower reactivity and different stereoelectronic profile present a unique set of challenges and opportunities. For research and drug development professionals, 3-Fluoro-4-morpholinoaniline offers reliability and a clear path forward in established synthetic routes. 3-Fluoro-5-morpholinoaniline, however, offers the potential for innovation, new intellectual property, and the discovery of compounds with novel pharmacological profiles. The experimental and analytical frameworks provided in this guide offer a robust starting point for any researcher wishing to characterize and utilize these valuable isomeric building blocks.

References

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A Comparative Guide to the Biological Activity of Fluorinated Aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical and biological properties of parent compounds. Aniline, a fundamental building block, is frequently fluorinated to produce intermediates for pharmaceuticals and agrochemicals.[1][2] The specific placement of the fluorine atom on the aniline ring—creating ortho- (2-), meta- (3-), and para- (4-) isomers—is not a trivial structural change. This seemingly subtle modification dictates a cascade of effects, from altering the basicity of the amino group to drastically changing metabolic fate and biological activity.[2]

This guide provides a comparative analysis of the biological activities of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. By examining their differential metabolism, toxicity, and antimicrobial effects, we aim to provide a deeper understanding of the structure-activity relationships that govern their function, supported by experimental evidence and established protocols.

The Decisive Role of Fluorine Position on Physicochemical Properties

The biological activity of a small molecule is intrinsically linked to its physicochemical properties. For fluoroaniline isomers, the position of the highly electronegative fluorine atom creates distinct electronic and steric environments that influence acidity (pKa) and lipophilicity (logP), key determinants of how these molecules interact with biological systems.

The electron-withdrawing nature of fluorine reduces the basicity of the amino group compared to aniline.[2] This effect is most pronounced in 2-fluoroaniline and least in 4-fluoroaniline, with pKa values for their conjugate acids being approximately 3.0 and 4.65, respectively.[2][3] This difference in basicity can significantly impact the ability of these molecules to form ionic bonds or participate in hydrogen bonding within enzyme active sites or receptors.

Table 1: Physicochemical Properties of Fluoroaniline Isomers

Property2-Fluoroaniline3-Fluoroaniline4-FluoroanilineAniline (for reference)
Structure
CAS Number 348-54-9371-19-7371-40-462-53-3
Molecular Weight 111.12 g/mol 111.12 g/mol 111.12 g/mol 93.13 g/mol
pKa (conjugate acid) ~3.0[2]~3.54.65[3]4.6
logP (Octanol/Water) 1.141.101.15[3]0.90
Boiling Point 182 °C[4]186 °C187 °C[5]184 °C

Note: Some values are approximated from available literature and databases.

Comparative Metabolism: A Tale of Two Pathways

The metabolism of anilines is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[6] The position of the fluorine atom critically dictates the metabolic pathway, leading to different levels of bioactivation and potential toxicity.[7][8]

  • 2-Fluoroaniline & 3-Fluoroaniline: For these isomers, the para-position is unsubstituted. Consequently, CYP450-dependent hydroxylation preferentially occurs at this site, forming 4-hydroxy-2-fluoroaniline and 4-hydroxy-3-fluoroaniline, respectively.[6] These hydroxylated metabolites can then be conjugated with sulfate or glucuronide and excreted.[7] This pathway is generally considered a detoxification route.

  • 4-Fluoroaniline: The presence of a fluorine atom at the para-position blocks the primary site of hydroxylation. Instead of a simple hydroxylation, CYP450-mediated monooxygenation at the fluorinated para-position leads to the elimination of a fluoride anion and the direct formation of a highly reactive benzoquinoneimine intermediate.[6][7] This reactive metabolite can readily bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity. While this benzoquinoneimine can be chemically reduced to form p-hydroxyaniline, its initial formation represents a direct bioactivation pathway that increases the toxic potential of 4-fluoroaniline compared to its ortho and meta counterparts.[7][8]

The following diagram illustrates the distinct metabolic fates of the fluoroaniline isomers.

G cluster_ortho_meta 2- & 3-Fluoroaniline Metabolism (Detoxification) cluster_para 4-Fluoroaniline Metabolism (Bioactivation) A 2-Fluoroaniline or 3-Fluoroaniline B p-Hydroxylation A->B CYP450 C Hydroxylated Metabolite B->C D Conjugation (Sulfation/Glucuronidation) C->D E Excretion D->E F 4-Fluoroaniline G Monooxygenation at para-position F->G CYP450 H Reactive Benzoquinoneimine + F- anion G->H I Covalent binding to macromolecules H->I K Chemical Reduction H->K NAD(P)H J Toxicity I->J L p-Hydroxyaniline K->L

Caption: Differential metabolic pathways of fluoroaniline isomers.

Comparative Toxicity Profiles

The differences in metabolic bioactivation directly correlate with the observed toxicity of the isomers. While all anilines can be toxic, the propensity of 4-fluoroaniline to form reactive quinoneimines makes it a particular concern.[7][9]

Cytotoxicity: Studies comparing the effects of chlorinated anilines on fish cell lines have shown that toxicity generally increases with hydrophobicity (logP).[10] While direct comparative IC50 data for all three fluoroaniline isomers on a single cell line is sparse in publicly available literature, the metabolic pathways strongly suggest a higher cytotoxic potential for 4-fluoroaniline. For example, a study on the earthworm Eisenia veneta showed that 4-fluoroaniline induced a decrease in maltose concentrations, indicating a distinct metabolic disruption compared to other tested aniline derivatives.[11][12]

General Toxicity: All fluoroaniline isomers are considered toxic and may cause irritation to the skin, eyes, and mucous membranes.[2][9] Inhalation or ingestion can lead to symptoms of cyanosis (bluish tint to the skin), headache, and nausea, which are characteristic of aniline poisoning due to the oxidation of hemoglobin to methemoglobin.[4][9]

Antimicrobial and Other Biological Activities

Aniline derivatives are versatile scaffolds for developing agents with antimicrobial properties.[1] The incorporation of fluorine is a common strategy to enhance the stability and biological activity of these compounds.[1][13]

While direct comparisons of the simple isomers are limited, studies on more complex trifluoro-aniline derivatives have demonstrated significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus and Vibrio harveyi.[1][14] For instance, 2-iodo-4-trifluoromethylaniline showed a minimum inhibitory concentration (MIC) of 50 µg/mL against these species.[1] The presence of the fluorine atom is thought to promote membrane disruption or oxidative effects, contributing to their antimicrobial efficacy.[1]

Furthermore, fluoroaniline moieties are incorporated into a vast range of biologically active molecules, including enzyme inhibitors and anticancer agents.[15][16][17] The specific isomer used can dramatically alter the potency of the final compound. This phenomenon, known as an "activity cliff," highlights that even a minor shift in the fluorine's position can lead to thousand-fold changes in biological activity by altering how the molecule fits into a target binding pocket.[18]

Experimental Protocols

To facilitate further research, we provide standardized, step-by-step methodologies for assessing the key biological activities discussed.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50). It measures the metabolic activity of mitochondrial reductase enzymes.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (e.g., A549, HeLa) in 96-well plates B 2. Incubate (24h, 37°C, 5% CO2) for cell adherence A->B C 3. Treat Cells with serial dilutions of fluoroaniline isomers B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent (5 mg/mL) to each well D->E F 6. Incubate (4 hours) to allow formazan crystal formation E->F G 7. Solubilize Crystals with DMSO or Solubilization Buffer F->G H 8. Read Absorbance (570 nm) using a plate reader G->H I 9. Calculate % Viability and determine IC50 values H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[19][20]

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of 2-, 3-, and 4-fluoroaniline in DMSO. Create a series of dilutions in cell culture media.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compounds. Include wells with media and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Determining Minimum Inhibitory Concentration (MIC)

This protocol establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Grow a bacterial strain (e.g., E. coli or S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Compound Preparation: Prepare serial dilutions of the fluoroaniline isomers in the broth in a 96-well plate.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well of the 96-well plate.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The positional isomerism of fluoroanilines is a critical determinant of their biological activity. The metabolic fate is the most striking differentiator, with the para-isomer undergoing bioactivation to a reactive, toxic intermediate, while the ortho- and meta-isomers are primarily detoxified through hydroxylation. This fundamental difference suggests a higher intrinsic toxicity for 4-fluoroaniline. As foundational structures in drug discovery, a thorough understanding of how the fluorine atom's placement impacts metabolism, toxicity, and efficacy is essential for designing safer and more potent therapeutic agents.

References

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  • ResearchGate. (2014). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. Available from: [Link]

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  • Szymański, W., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PubMed Central. Available from: [Link]

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A Comparative Guide to the Structural Validation of 3-Fluoro-5-(morpholin-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Specificity in Drug Discovery

In the landscape of modern medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount. It can mean the difference between a potent therapeutic agent and an inactive or even toxic compound. The 3-Fluoro-5-(morpholin-4-yl)aniline core is a key pharmacophore, with its unique electronic and conformational properties making it a valuable building block in the synthesis of novel therapeutics.[1][2][3] However, synthetic routes can often yield a mixture of isomers, making robust structural validation not just a quality control step, but a critical component of the discovery process.

This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally determine the structure of this compound derivatives. Due to the limited availability of published experimental data for the specific 3,5-isomer, we will utilize the well-characterized and closely related isomer, 3-Fluoro-4-morpholinoaniline , as an illustrative example. The principles, workflows, and comparative logic discussed are directly applicable to the validation of the 3,5-isomer and its derivatives. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The structural elucidation of a novel synthetic compound rarely relies on a single technique. Instead, a complementary triad of methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography—is employed to build an unassailable structural proof. Each technique probes a different aspect of the molecule's identity, and their combined data provide a holistic and definitive picture.

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} A typical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in solution, providing detailed information about the chemical environment and connectivity of atoms.[4] For a molecule like this compound, a suite of NMR experiments is required for unambiguous assignment.

Causality Behind the Choice of NMR Experiments:

  • ¹H NMR is the first step. It reveals the number of different proton environments and their neighboring protons through spin-spin coupling. For our target scaffold, it is crucial for differentiating the substitution pattern on the aromatic ring.

  • ¹³C NMR complements the proton data by showing all unique carbon atoms. The key diagnostic feature for fluorinated compounds is the presence of carbon-fluorine (C-F) coupling constants (JCF), which are invaluable for identifying the fluorinated carbon and its neighbors.[1]

  • ¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds. It will show a single resonance for our molecule, and its coupling to adjacent protons (³JFH) provides definitive proof of its position on the aromatic ring.

  • 2D NMR (COSY, HSQC/HMBC) is employed when 1D spectra are ambiguous. COSY (Correlation Spectroscopy) identifies coupled protons (H-H), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons. These are essential for piecing together the molecular fragments.

Illustrative Data for 3-Fluoro-4-morpholinoaniline

The following table summarizes the expected NMR data based on published spectra for the 3,4-isomer. The principles of chemical shift and coupling will be similar for the 3,5-isomer, but the specific splitting patterns of the aromatic protons will be the key differentiator.

Technique Assignment Expected Chemical Shift (δ) ppm Key Splitting / Coupling (J) Rationale for Assignment
¹H NMR Aromatic-H6.4 - 6.9Multiplets (m), Doublets (d)The specific splitting pattern (e.g., doublet of doublets) is dictated by the relative positions of F, NH₂, and other protons.
NH₂~3.6Broad singlet (br s)Amine protons are often broad due to exchange and quadrupolar effects.
Morpholine -OCH₂~3.8Triplet (t) or Multiplet (m)Protons adjacent to the electronegative oxygen are deshielded (downfield).
Morpholine -NCH₂~3.0Triplet (t) or Multiplet (m)Protons adjacent to nitrogen are slightly more shielded than those next to oxygen.
¹³C NMR C-F~157d, ¹JCF ≈ 245 HzThe carbon directly attached to fluorine shows a very large one-bond coupling constant.
C-N (Aromatic)~143d, ²JCF ≈ 10 HzThe carbon ortho to the fluorine shows a smaller two-bond coupling.
Aromatic-C104 - 132Various small C-F couplingsOther aromatic carbons show characteristic shifts and smaller couplings.
Morpholine -OCH₂~67Singlet (s)Typical chemical shift for carbons adjacent to oxygen in a saturated ring.
Morpholine -NCH₂~52d, ⁴JCF ≈ 2 HzTypical shift for carbons adjacent to nitrogen; may show very small long-range coupling to fluorine.

Data compiled from references.[1][5]

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is contingent on proper sample preparation.

  • Sample Purity: Ensure the sample is free of residual solvents and paramagnetic impurities (e.g., metal ions), which can cause significant line broadening.[6]

  • Mass Requirement: For a standard 400-600 MHz spectrometer, weigh 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[7]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[8] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

  • Dissolution: Use a small vial to ensure the sample is fully dissolved before transferring it to a 5 mm NMR tube using a Pasteur pipette.[7] If any particulate matter is present, filter the solution.

  • Internal Standard: While the solvent peak can be used as a reference, adding a small amount of Tetramethylsilane (TMS) provides a precise reference point at 0 ppm.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, acting as the first gatekeeper in structural validation. For aniline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination.[9]

Causality Behind the Choice of MS Technique:

  • Electron Ionization (EI): This is a "hard" ionization technique standard in GC-MS. It provides a clear molecular ion (M⁺) peak and a reproducible fragmentation pattern that serves as a "fingerprint" for the compound. This is crucial for confirming the identity and detecting impurities.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (to within 0.0001 Da), which allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₁₃FN₂O). This definitively confirms that no unexpected atoms are present.

Illustrative Data for 3-Fluoro-4-morpholinoaniline

Technique Expected m/z Identity Rationale
Low-Res MS (EI) 196[M]⁺Molecular ion peak corresponding to the nominal mass.
variousFragmentsCharacteristic fragments from the loss of parts of the morpholine ring or other substituents.
HRMS 196.1012[M]⁺The calculated exact mass for C₁₀H₁₃FN₂O. Finding a mass this precise confirms the elemental formula.[5]

dot graph { bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} Simplified MS fragmentation logic.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[9]

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5) suitable for separating aromatic amines.

  • Injector and Oven Program:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, and hold for 5 min. This program ensures good separation of the analyte from any potential impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard)

    • Scan Range: m/z 40-300 to ensure capture of the molecular ion and key fragments.

X-ray Crystallography: The Unambiguous Proof

When NMR and MS data are insufficient to distinguish between closely related isomers, or when the absolute stereochemistry needs to be determined, single-crystal X-ray crystallography is the gold standard. It provides a direct, three-dimensional map of the electron density in a molecule, revealing the precise spatial arrangement of every atom.[10][11]

Causality Behind Choosing Crystallography:

  • Isomeric Ambiguity: While NMR can distinguish between the 3,4- and 3,5-isomers, validating a complex derivative with multiple potential substitution sites might be challenging. Crystallography provides an unequivocal answer.

  • Conformational Analysis: It reveals the preferred solid-state conformation of the molecule, including the orientation of the morpholine ring, which can be critical for understanding receptor binding.

  • Absolute Stereochemistry: For chiral derivatives, crystallography is the most reliable method for determining the absolute configuration (R/S).

The primary drawback is the need for a high-quality, single crystal, which can be challenging and time-consuming to obtain.[10][11]

Comparative Analysis: Choosing the Right Tool

Technique Strengths Weaknesses Best For...
NMR Spectroscopy - Provides detailed connectivity information.[4]- Analyzes sample in solution, mimicking physiological conditions.[4]- Can study molecular dynamics.[11]- Requires larger sample amounts.- Can be ambiguous for complex structures or mixtures.- Less precise than crystallography.[12]- Primary structure and isomer determination.- Confirming atom connectivity.
Mass Spectrometry - High sensitivity (requires very little sample).- Provides exact molecular weight and formula (HRMS).- Good for purity analysis (GC-MS).[9]- Provides no information on atom connectivity or isomerism.- Fragmentation can be complex to interpret.- Confirming molecular weight and formula.- Rapid purity assessment.
X-ray Crystallography - Provides absolute, unambiguous 3D structure.[10]- Highest atomic resolution.- No size limitation.[10]- Requires a suitable single crystal (major bottleneck).[11]- Provides a static picture of the solid state, not solution dynamics.[11]- Can be destructive.- Resolving isomeric ambiguity.- Determining absolute stereochemistry.- Analyzing solid-state packing and conformation.

Conclusion

The structural validation of this compound derivatives is a multi-step process that relies on the synergistic use of modern analytical techniques. The journey begins with Mass Spectrometry to confirm the molecular formula, followed by a comprehensive suite of NMR experiments to piece together the atomic connectivity and establish the correct isomeric form. In cases of ultimate ambiguity or when absolute stereochemical and conformational data are required, X-ray Crystallography provides the final, definitive proof. By understanding the strengths and limitations of each technique, researchers can design a logical, efficient, and self-validating workflow to ensure the structural integrity of these vital pharmaceutical building blocks.

References

  • University of Missouri-St. Louis. (n.d.). Sample Preparation. Retrieved from [Link]

  • (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Various Authors. (2016). How to prepare sample to submit NMR structure elucidation? ResearchGate. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

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  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Fluoro-5-(morpholin-4-yl)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of novel 3-Fluoro-5-(morpholin-4-yl)aniline derivatives. While direct comparative experimental data for this specific scaffold is emerging, this document establishes a robust computational protocol, drawing parallels from its structural isomer, 3-Fluoro-4-morpholinoaniline, and the broader class of morpholinoaniline-based kinase inhibitors.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Rationale for Targeting Kinases with Morpholinoaniline Scaffolds

The morpholinoaniline core is a privileged scaffold in medicinal chemistry, notably for its role in the development of kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] The this compound scaffold offers a unique combination of features: the morpholine group can enhance aqueous solubility and form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, while the fluorinated phenyl ring can modulate pKa and engage in favorable hydrophobic and aromatic interactions.

This guide will delineate a best-practice workflow for a comparative docking study, using Phosphoinositide 3-kinase alpha (PI3Kα) as an exemplary target, given its high relevance in oncology and the availability of extensive structural data.[4][5]

The Comparative Docking Workflow: A Step-by-Step Protocol

A rigorous and reproducible docking protocol is the cornerstone of any computational drug discovery campaign. The following workflow is designed to ensure the scientific integrity and validity of the comparative analysis.

Target and Ligand Preparation

Expertise & Experience: The initial preparation of both the protein target and the small molecule ligands is a critical step that significantly influences the outcome of the docking simulation. Inadequate preparation can lead to erroneous binding poses and unreliable scoring.

Experimental Protocol: Receptor Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein, PI3Kα, from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4JPS, which is co-crystallized with a known inhibitor.[4][5]

  • Pre-processing: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

  • Protonation and Optimization: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues at a physiological pH of 7.4. This is crucial for accurately modeling hydrogen bonding networks.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry of the amino acid side chains.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch the 2D structures of the this compound derivatives and convert them into 3D structures using a molecular modeling software.

  • Tautomer and Stereoisomer Generation: Enumerate all possible tautomeric and stereoisomeric forms of each ligand to ensure a comprehensive conformational search.

  • Energy Minimization: Perform an energy minimization of each ligand structure to obtain a low-energy starting conformation for docking.

Molecular Docking Simulation

Trustworthiness: To ensure the trustworthiness of the docking results, it is imperative to validate the docking protocol by redocking the co-crystallized ligand into the active site of the target protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[6]

Experimental Protocol: Docking Simulation

  • Grid Generation: Define the binding site by generating a grid box that encompasses the active site of PI3Kα. The grid should be centered on the co-crystallized ligand's position and have dimensions sufficient to accommodate the ligands being docked.

  • Docking Algorithm: Employ a robust and well-validated docking algorithm, such as AutoDock Vina, to perform the docking calculations.[7] This algorithm utilizes a Lamarckian Genetic Algorithm to explore the conformational space of the ligand within the receptor's active site.[7]

  • Pose Generation and Scoring: Generate a specified number of binding poses for each ligand and rank them based on their predicted binding affinity (docking score). The more negative the score, the stronger the predicted binding.[8]

Data Presentation and Comparative Analysis

Data Presentation: The results of the docking study should be presented in a clear and concise manner to facilitate a direct comparison of the different this compound derivatives.

Table 1: Comparative Docking Scores and Predicted Binding Affinities of this compound Derivatives against PI3Kα (PDB: 4JPS)

DerivativeDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Control: BYL-719 -9.855.2VAL851, SER774, LYS802
Derivative 1 -9.582.1VAL851, ILE800, LYS802
Derivative 2 -10.235.7VAL851, SER774, ILE932
Derivative 3 -8.9150.4VAL851, ILE800, ASP933

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Results

Mandatory Visualization: Visual inspection of the docked poses is crucial for understanding the binding modes of the ligands and for identifying key interactions with the protein.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_validate Validation & Refinement PDB Obtain PDB Structure (e.g., 4JPS) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Design Ligand Library (this compound derivatives) PrepLig Prepare Ligands (Generate 3D conformers) Ligands->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Results (Scoring, Pose analysis) Dock->Analyze Compare Compare with Experimental Data (IC50, Ki) Analyze->Compare MD Molecular Dynamics Simulation (Assess stability) Compare->MD Refine Lead Optimization MD->Refine

Caption: A generalized workflow for comparative molecular docking studies.

binding_interactions cluster_ligand Ligand: Derivative 2 cluster_protein PI3Kα Active Site Ligand This compound Derivative 2 VAL851 VAL851 Ligand->VAL851 H-Bond (Hinge) SER774 SER774 Ligand->SER774 H-Bond ILE932 ILE932 Ligand->ILE932 Hydrophobic

Caption: Key binding interactions of a hypothetical derivative with PI3Kα.

Validation and Correlation with Experimental Data

Authoritative Grounding & Comprehensive References: The ultimate validation of a docking study lies in its ability to correlate with experimental data.[8][9] It is essential to compare the predicted binding affinities with experimentally determined values, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A strong correlation between the docking scores and experimental activities provides confidence in the predictive power of the computational model.

Further computational validation can be achieved through molecular dynamics (MD) simulations.[6][10] MD simulations can assess the stability of the predicted protein-ligand complexes over time and provide a more dynamic picture of the binding interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting comparative docking studies of this compound derivatives against kinase targets. By following these best practices, researchers can generate reliable computational data to guide the synthesis and experimental testing of novel inhibitors. Future work should focus on expanding the library of derivatives, exploring a wider range of kinase targets, and integrating other computational approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, to further refine the drug discovery process.[11][12]

References

  • kinDOCK: a tool for comparative docking of protein kinase ligands. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Retrieved January 18, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

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  • In Silico Approach for Identification of PI3K/mTOR Dual Inhibitors for Multiple Myeloma Treatment. (n.d.). DergiPark. Retrieved January 18, 2026, from [Link]

  • How to validate the molecular docking results ?. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. (2025). MDPI. Retrieved January 18, 2026, from [Link]

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (n.d.). Retrieved January 18, 2026, from [Link]

  • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. (n.d.). Global Science Research Journals. Retrieved January 18, 2026, from [Link]

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  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Pharmacophore modeling in drug design. (2025). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. Retrieved January 18, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide provides detailed disposal procedures for 3-Fluoro-5-(morpholin-4-yl)aniline (CAS No. 1020252-83-3). While a specific Safety Data Sheet (SDS) for this exact isomer was not located during the literature review, the following protocols are synthesized from the safety profiles of structurally analogous compounds, such as 3-Fluoro-4-morpholinoaniline (CAS No. 93246-53-8), and established best practices for the handling and disposal of aromatic amines.[1] Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific local regulations.

Foundational Principle: Hazard-Informed Disposal

The proper disposal of any chemical begins with a thorough understanding of its inherent risks. This compound, as a member of the fluorinated aromatic amine family, presents several hazards that directly dictate its handling and disposal pathway. The primary causality for these stringent protocols is to mitigate risks of acute toxicity, environmental contamination, and potential long-term health effects associated with aniline derivatives.[2]

Based on data from analogous compounds, the primary hazards are summarized below.

Hazard Classification Description Primary Rationale for Caution Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Systemic toxicity can occur through multiple exposure routes. The morpholine and fluorinated aniline moieties can be readily absorbed.[3][4]
Skin Corrosion/Irritation Causes skin irritation.The amine functional group can be corrosive or irritating to dermal tissues upon direct contact.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.Direct contact with the powder or solutions can cause significant damage to the eyes.[4]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of the dust can irritate the respiratory tract.[4]
General Aniline Hazards Aniline and its derivatives are classified by the EPA as probable human carcinogens (Group B2).Chronic exposure to aniline compounds has been linked to an increased risk of cancer.[2]

Pre-Disposal Operations: Safety and Containment

Before initiating any disposal-related activities, establishing a safe working environment is paramount. This is a self-validating system: adherence to these protocols inherently minimizes exposure and prevents accidental release.

2.1. Personal Protective Equipment (PPE)

Due to the compound's multifaceted toxicity, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation.[3][5]

2.2. Waste Segregation and Containment

Proper segregation prevents dangerous chemical reactions within waste containers.

  • Waste Stream: this compound waste must be designated as Hazardous Chemical Waste .

  • Container: Use a dedicated, sealable, and clearly labeled waste container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition, with no leaks or cracks.

  • Labeling: The waste container must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant")

  • Incompatibility: Never mix aromatic amine waste with acids, bases, oxidizers, or cyanides.[6]

Step-by-Step Disposal Protocols

The following methodologies provide a clear, actionable workflow for managing different forms of this compound waste.

3.1. Disposal of Unused or Surplus Solid Material

This is the most direct disposal scenario.

  • Work Area Preparation: Ensure the chemical fume hood is operational.

  • Transfer: Carefully transfer the unwanted solid chemical from its original container into the designated hazardous waste container. Use a dedicated spatula or scoop. Avoid generating dust.[7]

  • Sealing and Storage: Securely seal the hazardous waste container. Store it in a designated, secondary containment area away from incompatible materials while awaiting pickup.

  • Professional Disposal: The sealed container must be offered to a licensed professional waste disposal company.[8] The standard and most effective method for final disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[8]

3.2. Decontamination of Empty Containers

An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent. Methanol is a good candidate, given the compound's solubility.[9]

  • Collect Rinsate: Crucially, all rinsate from these washes must be collected and added to the hazardous chemical waste container for this compound. [10] Do not discharge the rinsate down the drain.

  • Final Cleaning: After the triple rinse, the container can be washed with soap and water.

  • Final Disposal: Deface or remove the original label completely to prevent misidentification.[10][11] The clean, dried container can then be disposed of in the appropriate receptacle (e.g., glass recycling or regular trash, per institutional policy).

3.3. Management of Spills

Immediate and correct response to a spill is critical for laboratory safety.

  • Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large, evacuate the lab.

  • Don PPE: Before approaching the spill, don the full PPE as described in Section 2.1.

  • Containment: Prevent the spill from spreading. For a solid powder spill, avoid creating dust.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3] Using vacuum equipment designed for hazardous materials is also a suitable option where available.[7]

  • Decontaminate Area: Once the bulk material is removed, decontaminate the spill surface using a cloth or towel wetted with a suitable solvent (e.g., methanol), followed by soap and water. All cleaning materials must also be placed in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound and its associated containers.

G Disposal Workflow for this compound cluster_0 Waste Identification & Segregation cluster_1 Disposal Pathways cluster_2 Final Disposition start Identify Waste: This compound (Solid, Solution, or Contaminated Material) waste_container Place in a Labeled, Compatible Hazardous Waste Container start->waste_container Segregate as Aromatic Amine Waste spill Spill Cleanup Material surplus Unused/Surplus Chemical pickup Store for Pickup by Licensed Waste Disposal Service waste_container->pickup spill->waste_container surplus->waste_container container Empty Original Container decon Step 1: Triple Rinse with appropriate solvent (e.g., Methanol) container->decon collect_rinsate Step 2: Collect ALL rinsate as Hazardous Waste decon->collect_rinsate dispose_container Step 3: Deface Label & Dispose of Clean Container (e.g., Glass Recycling) decon->dispose_container collect_rinsate->waste_container Add to waste incineration Final Disposal via High-Temperature Chemical Incineration pickup->incineration

Caption: Logical flow for handling and disposing of the chemical and its container.

References

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  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

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  • Carl ROTH. Safety Data Sheet: 5-Sulphosalicylic acid dihydrate. [Link]

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A Comprehensive Guide to the Safe Handling of 3-Fluoro-5-(morpholin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 3-Fluoro-5-(morpholin-4-yl)aniline (CAS RN: 93246-53-8). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the critical reasoning behind them, ensuring a culture of safety and scientific integrity in your laboratory. The information herein is designed to be your immediate and trusted resource for operational and disposal logistics.

Immediate Safety Profile

This compound is a fluorinated aromatic amine, a class of compounds that requires careful handling due to potential health hazards.[1][2] The introduction of fluorine can significantly alter the biological properties of a molecule, necessitating specific safety precautions.[3] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5] It is also known to cause skin and serious eye irritation.[6][7]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6][8]GHS07 (Exclamation Mark)[8]
Skin Corrosion/Irritation Causes skin irritation.[6][7]GHS07 (Exclamation Mark)[8]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7]GHS07 (Exclamation Mark)[8]
Respiratory Irritation May cause respiratory irritation.[6]GHS07 (Exclamation Mark)[8]

This table summarizes the primary hazards associated with this compound, providing a quick reference for immediate risk assessment.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks of exposure. Aromatic amines can be readily absorbed through the skin, making comprehensive barrier protection essential.[1]

1. Hand Protection:

  • Requirement: Wear nitrile gloves. For prolonged handling or in case of a spill, double-gloving is recommended.[3]

  • Rationale: Nitrile gloves offer sufficient protection for short-term use against many chemicals, including aniline derivatives.[9] Always inspect gloves for any signs of degradation or perforation before use and employ proper removal techniques to avoid skin contact.[10]

2. Eye and Face Protection:

  • Requirement: Tightly fitting safety goggles are the minimum requirement.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][11]

  • Rationale: This compound causes serious eye irritation.[6][7] A combination of goggles and a face shield provides the most robust protection against splashes and airborne particles.

3. Skin and Body Protection:

  • Requirement: A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[9][11]

  • Rationale: This ensures that no skin is exposed, minimizing the risk of accidental contact.

4. Respiratory Protection:

  • Requirement: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][9] If engineering controls are not sufficient, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates should be used.[12][13]

  • Rationale: The compound is harmful if inhaled and may cause respiratory irritation.[6] A fume hood provides the primary line of defense against inhaling hazardous vapors or dust.

PPE_Workflow cluster_donning Donning (Clean Area) cluster_doffing Doffing (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Outer Pair if Double-Gloved) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/ Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner Pair) Doff3->Doff4

Figure 1: A stepwise visual guide for the correct sequence of donning and doffing Personal Protective Equipment to minimize cross-contamination.
Operational Workflow: From Receipt to Reaction

A systematic approach to handling ensures safety and maintains the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][14] The container should be tightly closed.[15]

2. Weighing and Dispensing:

  • All weighing and dispensing activities must be performed within a chemical fume hood.[3][9]

  • Use dedicated spatulas and weighing boats.

  • Minimize the creation of dust.

3. In-Reaction Handling:

  • Set up reactions within the fume hood.

  • Ensure all glassware is properly secured.

  • Maintain a clean and organized workspace to prevent accidental spills.

Handling_Workflow Start Receive Compound Storage Inspect & Store Securely Start->Storage Check Integrity Prep Prepare in Fume Hood Storage->Prep Transport to Hood Weigh Weigh & Dispense Prep->Weigh Use Designated Tools Reaction Add to Reaction Vessel Weigh->Reaction Cleanup Decontaminate & Clean Reaction->Cleanup End End of Process Cleanup->End

Figure 2: A logical flow diagram illustrating the key stages of handling this compound from receipt to the completion of the experimental procedure.
Decontamination and Disposal Plan

Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.[1][2]

1. Decontamination:

  • Wipe down all work surfaces and equipment with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Decontaminate all glassware before it leaves the designated work area.

2. Waste Disposal:

  • Collect all solid waste, including contaminated gloves, weighing boats, and paper towels, in a dedicated, labeled hazardous waste container.[14]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.[15]

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[14]

Waste_Disposal Solid_Waste Contaminated Solid Waste (Gloves, Paper Towels, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solvents, Reaction Mixtures) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Disposal Institutional Hazardous Waste Disposal Solid_Container->Disposal Liquid_Container->Disposal

Figure 3: A clear depiction of the waste segregation and disposal pathway for materials contaminated with this compound.
Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and correct action is vital.

IncidentImmediate Response
Skin Contact Immediately remove contaminated clothing.[10] Rinse the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[10]
Inhalation Move the person to fresh air.[10][16] If breathing is difficult, administer oxygen if trained to do so.[10] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[10] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]
Small Spill Alert others in the area.[3] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3][9] Collect the material into a sealed container for proper waste disposal.[3]

This table provides clear, actionable steps to be taken in the event of an emergency involving this compound.

By adhering to these comprehensive guidelines, you can ensure a safe and efficient laboratory environment when working with this compound. This proactive approach to safety not only protects personnel but also upholds the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.